molecular formula C6H3BrIN3 B1144082 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-69-0

4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1144082
CAS No.: 1357946-69-0
M. Wt: 323.919
InChI Key: OGZWLVFGSMYLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C6H3BrIN3 and its molecular weight is 323.919. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZWLVFGSMYLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C(NN=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The proposed synthesis of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine commences with the construction of the core 1H-pyrazolo[4,3-c]pyridine scaffold, followed by sequential iodination and bromination.

Synthetic Pathway cluster_0 Step 1: Synthesis of 1H-pyrazolo[4,3-c]pyridine cluster_1 Step 2: Iodination cluster_2 Step 3: Bromination 3-Aminopyrazole 3-Aminopyrazole Intermediate_1 N-(pyridin-2-yl)-1H-pyrazol-3-amine 3-Aminopyrazole->Intermediate_1 K2CO3, DMF 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine->Intermediate_1 1H-pyrazolo[4,3-c]pyridine 1H-pyrazolo[4,3-c]pyridine Intermediate_1->1H-pyrazolo[4,3-c]pyridine Intramolecular Cyclization Start_Iodination 1H-pyrazolo[4,3-c]pyridine 3-Iodo-1H-pyrazolo[4,3-c]pyridine 3-Iodo-1H-pyrazolo[4,3-c]pyridine Start_Iodination->3-Iodo-1H-pyrazolo[4,3-c]pyridine Iodine, KOH DMF Start_Bromination 3-Iodo-1H-pyrazolo[4,3-c]pyridine Final_Product This compound Start_Bromination->Final_Product NBS Solvent

Caption: Proposed multi-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes expected yields for each step of the proposed synthesis, based on reported yields for analogous reactions in the literature. Actual yields may vary depending on experimental conditions and optimization.

StepReactionStarting MaterialProductReagents and ConditionsExpected Yield (%)Purity (%)Reference
1Pyrazolo[4,3-c]pyridine Formation3-Aminopyrazole and 2-Chloropyridine1H-pyrazolo[4,3-c]pyridineK₂CO₃, DMF, followed by intramolecular cyclization60-70>95Adapted from[1]
2C3-Iodination1H-pyrazolo[4,3-c]pyridine3-Iodo-1H-pyrazolo[4,3-c]pyridineIodine, KOH, DMF, room temperature, 2 h87.5>98[2]
3C4-Bromination3-Iodo-1H-pyrazolo[4,3-c]pyridineThis compoundN-Bromosuccinimide (NBS), suitable solvent (e.g., ACN)70-80 (estimated)>95General knowledge

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are adapted from literature procedures for structurally related compounds and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Step 1: Synthesis of 1H-pyrazolo[4,3-c]pyridine

This protocol is adapted from the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine[1].

Materials:

  • 3-Aminopyrazole

  • 2-Chloropyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-aminopyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq) and 2-chloropyridine (1.1 eq).

  • Heat the reaction mixture to 120 °C and stir under an inert atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude intermediate, N-(pyridin-2-yl)-1H-pyrazol-3-amine, is then subjected to intramolecular cyclization. While the specific conditions for the cyclization of this intermediate are not detailed in the reference, a common method for such transformations is thermal cyclization or acid-catalyzed cyclization. A proposed method would be to heat the intermediate in a high-boiling solvent such as diphenyl ether or to treat it with a strong acid like polyphosphoric acid (PPA) at elevated temperatures.

  • Purify the resulting 1H-pyrazolo[4,3-c]pyridine by column chromatography on silica gel.

Step 2: Synthesis of 3-Iodo-1H-pyrazolo[4,3-c]pyridine

This protocol is adapted from the iodination of the isomeric 1H-pyrazolo[3,4-b]pyridine[2].

Materials:

  • 1H-pyrazolo[4,3-c]pyridine

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 1H-pyrazolo[4,3-c]pyridine (1.0 eq) in DMF.

  • To this solution, add potassium hydroxide (4.0 eq) followed by the portion-wise addition of iodine (2.5 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into brine and extract with ethyl acetate.

  • Wash the combined organic extracts with aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to afford 3-Iodo-1H-pyrazolo[4,3-c]pyridine as a solid.

Step 3: Synthesis of this compound

This protocol is a general procedure for the bromination of an activated heterocyclic system using N-Bromosuccinimide (NBS).

Materials:

  • 3-Iodo-1H-pyrazolo[4,3-c]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask, protected from light

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-Iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion of the reaction, quench by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of the target compound.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Reaction Reaction in Progress (Stirring, Heating/Cooling) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Quenching, Extraction, Washing) Monitoring->Workup Complete Crude_Product Crude Product Workup->Crude_Product Purification Purification (Column Chromatography/ Recrystallization) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Analysis Characterization (NMR, MS, etc.) Pure_Product->Analysis

Caption: General experimental workflow for synthesis and purification.

Disclaimer: The synthetic route and experimental protocols described in this guide are proposed based on chemical principles and analogous reactions from the scientific literature. These procedures have not been optimized for the synthesis of this compound and should be performed by qualified personnel with appropriate risk assessments. The expected yields are estimates and may vary.

References

Characterization of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide provides a predictive characterization of 4-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. As of the date of this document, there is no direct experimental data available in the public domain for this specific compound. The information presented herein is based on the analysis of structurally related molecules and established principles of chemical synthesis and spectroscopic analysis. This guide is intended for researchers, scientists, and drug development professionals.

Predicted Physicochemical Properties

This section outlines the predicted physicochemical properties of this compound.

PropertyPredicted Value
Molecular Formula C₆H₃BrIN₃
Molecular Weight 351.92 g/mol
Appearance Expected to be a solid
Solubility Predicted to be soluble in organic solvents like DMSO and DMF
CAS Number Not available

Proposed Synthetic Pathway

A plausible synthetic route to obtain this compound is proposed to proceed via a two-step sequence starting from a suitable pyridine precursor. The initial step would involve the formation of the 4-bromo-1H-pyrazolo[4,3-c]pyridine core, followed by regioselective iodination at the C3 position.

Synthetic_Pathway Start 3-Amino-4-bromopyridine Intermediate1 4-Bromo-1H-pyrazolo[4,3-c]pyridine Start->Intermediate1 1. NaNO₂, HCl 2. Annulation Final This compound Intermediate1->Final Iodinating Agent (e.g., NIS) DMF

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following are detailed, predictive experimental protocols for the synthesis of this compound.

Synthesis of 4-Bromo-1H-pyrazolo[4,3-c]pyridine (Intermediate)

This procedure is adapted from established methods for the synthesis of related pyrazolopyridines.

  • Diazotization: To a cooled (0-5 °C) solution of 3-amino-4-bromopyridine (1.0 eq) in aqueous hydrochloric acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes.

  • Annulation: The resulting diazonium salt solution is then subjected to a cyclization reaction to form the pyrazole ring. This can be achieved through various reported methods, such as reaction with a suitable three-carbon synthon followed by cyclization.

  • Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of this compound (Final Product)

This protocol is based on the known iodination of pyrazole and pyrazolopyridine systems.[1]

  • Reaction Setup: In a round-bottom flask, 4-bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Iodination: N-Iodosuccinimide (NIS) (1.1-1.5 eq) is added to the solution in portions at room temperature. The reaction mixture is then stirred at room temperature or gently heated (e.g., 60 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. Alternatively, the aqueous mixture can be extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to afford the desired this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.5 - 14.5br s-N1-H
~8.5 - 8.7d~5.0H-6
~7.8 - 8.0d~5.0H-7
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~150C-7a
~145C-6
~130C-4
~120C-7
~115C-3a
~80C-3
Predicted Mass Spectrometry Data
ParameterPredicted Value
Ionization Mode ESI+
Formula C₆H₄BrIN₃⁺
Exact Mass [M+H]⁺ 352.8682
Isotopic Pattern A characteristic pattern will be observed due to the presence of Bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and Iodine (¹²⁷I/100%).

Visualization of Predicted NMR Assignments

The following diagram illustrates the logical relationship between the predicted proton and carbon NMR chemical shifts and the structure of this compound.

Caption: Predicted NMR spectral assignments for this compound.

References

Technical Guide: Spectral and Methodological Overview of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in published literature, this document presents predicted spectral data based on the analysis of structurally related compounds. It also includes generalized experimental protocols for the synthesis and spectral analysis of similar molecules, alongside a visualization of a relevant biological pathway.

Compound Overview

Structure:

Chemical Formula: C₆H₃BrIN₃

Molecular Weight: 323.92 g/mol

The pyrazolo[4,3-c]pyridine scaffold is a key pharmacophore in the development of various therapeutic agents, notably kinase inhibitors. The strategic placement of bromine and iodine atoms on this scaffold offers multiple sites for further chemical modification, making it a versatile building block in drug discovery.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from the spectral data of analogous compounds, including halogenated pyrazoles and other pyrazolopyridine isomers.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityProtonsCoupling Constant (J, Hz)Assignment
~13.5 - 14.5br s1H-N-H (pyrazole)
~8.5 - 8.7d1H~5.0H-6
~7.5 - 7.7d1H~5.0H-7

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~150 - 155C-6
~140 - 145C-7a
~130 - 135C-3a
~120 - 125C-4
~115 - 120C-7
~80 - 85C-3

Predicted solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

m/zIon
323/325[M]⁺
324/326[M+H]⁺

The isotopic pattern for bromine (⁷⁹Br/⁸¹Br ≈ 1:1) will result in two major peaks of approximately equal intensity separated by 2 m/z units.

Experimental Protocols

The following are generalized protocols for the synthesis and spectral analysis of halogenated pyrazolopyridines, adaptable for this compound.

3.1. General Synthesis Protocol

A plausible synthetic route for this compound could involve a multi-step process starting from a substituted pyridine derivative. A general workflow is outlined below.

G General Synthetic Workflow A Substituted Pyridine B Nitration A->B HNO₃/H₂SO₄ C Reduction B->C Fe/HCl or H₂/Pd-C D Diazotization & Cyclization C->D NaNO₂/HCl then heat E Halogenation (Bromination) D->E NBS F Halogenation (Iodination) E->F NIS G This compound F->G Purification

Caption: General Synthetic Workflow for Pyrazolopyridines.

  • Nitration: A suitable substituted pyridine is nitrated to introduce a nitro group, which can then be used to form the pyrazole ring.

  • Reduction: The nitro group is reduced to an amino group.

  • Diazotization and Cyclization: The amino group is diazotized and subsequently undergoes intramolecular cyclization to form the pyrazolo[4,3-c]pyridine core.

  • Halogenation: The pyrazolopyridine core is sequentially halogenated with N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) to introduce the bromine and iodine atoms at the desired positions.

  • Purification: The final product is purified using column chromatography or recrystallization.

3.2. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak.

3.3. Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. The characteristic isotopic pattern of bromine should be observed.

Biological Significance and Signaling Pathway

Pyrazolo[4,3-c]pyridines have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] The general mechanism of action for a pyrazolopyridine-based kinase inhibitor involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins.

G Kinase Inhibition Signaling Pathway cluster_0 Kinase Activity cluster_1 Inhibition Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor This compound Blocked Inhibited Kinase Inhibitor->Blocked NoPhosphorylation No Phosphorylation Blocked->NoPhosphorylation No Reaction

Caption: Kinase Inhibition by this compound.

This diagram illustrates that in the absence of an inhibitor, a protein kinase utilizes ATP to phosphorylate a substrate protein, leading to a downstream cellular response. The pyrazolopyridine inhibitor binds to the kinase, preventing this phosphorylation event and thereby blocking the signaling pathway. This mechanism is central to the therapeutic potential of this class of compounds in oncology and other diseases driven by aberrant kinase activity. Additionally, pyrazolo[4,3-c]pyridines have been investigated as inhibitors of the PEX14–PEX5 protein–protein interaction, showing potential as trypanocidal agents.[3]

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is scarce in publicly available scientific literature. This guide has been compiled by leveraging data from closely related structural analogs and established principles of heterocyclic chemistry to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The introduction of halogen substituents, such as bromine and iodine, offers valuable handles for further chemical modifications, particularly through cross-coupling reactions, making these derivatives versatile intermediates in drug discovery and materials science. This document provides a detailed examination of the physical and chemical properties of this compound, based on data extrapolated from its structural isomers and related halogenated pyrazolopyridines.

Physicochemical Properties

The following table summarizes the predicted and extrapolated physicochemical properties of this compound. These values are derived from computational models and data available for analogous compounds.

PropertyValue (Estimated)Data Source (Analogous Compound)
Molecular Formula C₆H₃BrIN₃-
Molecular Weight 323.92 g/mol -
Appearance Off-white to yellow solidGeneral observation for similar compounds
Melting Point >200 °C (decomposition likely)High melting points are common for rigid, planar heterocyclic systems.
Boiling Point Not available (likely decomposes)-
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, dichloromethane; insoluble in water.General solubility for polar aprotic heterocyclic compounds.
pKa Acidic N-H proton ~8-10; basic pyridine nitrogen ~2-4Estimated based on pyrazole and pyridine pKa values.
LogP 2.5 - 3.5Calculated based on contributions from the core structure and halogen substituents.
Polar Surface Area ~45 ŲCalculated based on the molecular structure.

Spectroscopic Data (Predicted)

TechniquePredicted Observations
¹H NMR Aromatic protons on the pyridine ring are expected to appear as doublets or singlets in the range of δ 7.5-9.0 ppm. The N-H proton of the pyrazole ring will likely appear as a broad singlet at δ 12-14 ppm in DMSO-d₆. For a related compound, 7-bromo-1H-pyrazolo[4,3-b]pyridine, ¹H NMR (400 MHz, DMSO-d₆) shows signals at δ 13.89 (br. s., 1H), 8.40 - 8.51 (m, 1H), 8.32 - 8.40 (m, 1H), and 7.71 (d, J=4.80 Hz, 1H).[1]
¹³C NMR Carbon signals for the fused ring system are expected in the aromatic region (δ 100-160 ppm). The carbons bearing the bromo and iodo substituents will be significantly influenced by the halogen's electronic effects.
Mass Spectrometry (MS) The molecular ion peak (M+) would be expected at m/z 323 and 325, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) with a characteristic 1:1 ratio. Fragmentation would likely involve the loss of halogen atoms and cleavage of the heterocyclic rings. For 7-bromo-1H-pyrazolo[4,3-b]pyridine, the [M+H]⁺ ion was found at 197.9.[1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the pyrazolopyridine core and the two distinct halogen substituents.

  • Acidity and Basicity: The N-H proton on the pyrazole ring is weakly acidic and can be deprotonated with a strong base. The pyridine nitrogen is weakly basic and can be protonated in acidic conditions.

  • Electrophilic Substitution: The fused ring system is generally electron-deficient, making electrophilic aromatic substitution challenging.

  • Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing pyrazole ring.

  • Cross-Coupling Reactions: The bromo and iodo substituents are excellent leaving groups for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization. This differential reactivity is a key feature for the stepwise elaboration of the molecule.

Experimental Protocols (General)

The following are generalized experimental protocols for the synthesis and characterization of halogenated pyrazolopyridines, which can be adapted for this compound.

5.1. General Synthetic Approach: Halogenation of a Pyrazolo[4,3-c]pyridine Core

A plausible synthetic route would involve the initial synthesis of the 1H-pyrazolo[4,3-c]pyridine core, followed by sequential halogenation.

  • Synthesis of the Pyrazolo[4,3-c]pyridine Core: Construction of the core can be achieved through various methods, often involving the condensation of a substituted pyrazole with a suitable three-carbon synthon or the annulation of a pyrazole ring onto a pre-functionalized pyridine.

  • Iodination: Introduction of the iodine atom at the C3 position could potentially be achieved through electrophilic iodination using reagents like N-iodosuccinimide (NIS) in a suitable solvent such as DMF.[2]

  • Bromination: Subsequent bromination at the C4 position could be accomplished using a brominating agent like N-bromosuccinimide (NBS). The regioselectivity of this step would be crucial and may require optimization of reaction conditions.

5.2. General Protocol for a Suzuki Cross-Coupling Reaction

This protocol describes a general method for functionalizing the C-I or C-Br position.

  • Reaction Setup: To a solution of this compound (1 equivalent) and a boronic acid or ester (1.1-1.5 equivalents) in a solvent mixture such as 1,4-dioxane and water (4:1) is added a base, typically Na₂CO₃ or K₂CO₃ (2-3 equivalents).

  • Catalyst Addition: A palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 equivalents), is added, and the reaction vessel is purged with an inert gas (e.g., argon or nitrogen).

  • Reaction Execution: The mixture is heated to 80-100 °C and stirred for 4-12 hours, with the reaction progress monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

5.3. Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a deuterated solvent like DMSO-d₆ or CDCl₃.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound.

  • X-ray Crystallography: Single crystal X-ray diffraction can provide unambiguous structural confirmation if suitable crystals can be obtained. For the related compound 3-iodo-1H-pyrazolo[3,4-b]pyridine, crystals suitable for X-ray diffraction were grown from a CH₂Cl₂ solution layered with hexane.[3]

Visualizations

6.1. Hypothetical Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for the preparation and subsequent functionalization of this compound.

G cluster_synthesis Synthesis cluster_functionalization Selective Functionalization start Pyrazolo[4,3-c]pyridine Core step1 Iodination (e.g., NIS) start->step1 intermediate1 3-Iodo-1H-pyrazolo[4,3-c]pyridine step1->intermediate1 step2 Bromination (e.g., NBS) intermediate1->step2 product 4-Bromo-3-iodo-1H- pyrazolo[4,3-c]pyridine step2->product coupling1 Suzuki Coupling at C3 (Iodo position) product->coupling1 coupling2 Suzuki Coupling at C4 (Bromo position) product->coupling2 product1 4-Bromo-3-aryl-1H- pyrazolo[4,3-c]pyridine coupling1->product1 coupling3 Sequential Couplings product1->coupling3 product2 3-Iodo-4-aryl-1H- pyrazolo[4,3-c]pyridine coupling2->product2 product2->coupling3 product3 3,4-Diaryl-1H- pyrazolo[4,3-c]pyridine coupling3->product3

Caption: Hypothetical workflow for the synthesis and functionalization of the target compound.

6.2. Structure-Reactivity Relationship

This diagram illustrates the logical relationship between the halogen substituents and the potential for selective chemical transformations.

G structure This compound C3-Iodo C4-Bromo reactivity_c3 High Reactivity in Cross-Coupling structure:c3->reactivity_c3 Weaker C-I bond reactivity_c4 Moderate Reactivity in Cross-Coupling structure:c4->reactivity_c4 Stronger C-Br bond selective_functionalization Potential for Selective Functionalization reactivity_c3->selective_functionalization reactivity_c4->selective_functionalization

Caption: Relationship between halogen substituents and reactivity in cross-coupling reactions.

References

The Reactive Landscape of the Pyrazolo[4,3-c]pyridine Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. Its resemblance to purine makes it a valuable pharmacophore for targeting ATP-binding sites. This guide provides a comprehensive overview of the reactivity of the pyrazolo[4,3-c]pyridine core, detailing key reaction types, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in their work with this important scaffold.

Synthesis of the Pyrazolo[4,3-c]pyridine Core

The construction of the pyrazolo[4,3-c]pyridine ring system can be achieved through several synthetic strategies. One common approach involves the condensation of a substituted pyrazole precursor with a suitable three-carbon building block to form the fused pyridine ring.

A notable method for the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines starts from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This undergoes an iodine-mediated electrophilic cyclization of an intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole to yield a 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. This iodinated core serves as a versatile intermediate for further functionalization.[1]

Another synthetic route to a substituted 1H-pyrazolo[4,3-c]pyridine involves the reaction of 3-amino-4-methylpyrazole with 2-chloropyridine. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Reactivity of the Pyrazolo[4,3-c]pyridine Core

The reactivity of the pyrazolo[4,3-c]pyridine core is influenced by the electronic properties of both the pyrazole and pyridine rings. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly when substituted with a good leaving group. Conversely, the pyrazole ring is more electron-rich and can undergo electrophilic substitution. The interplay of these two rings dictates the regioselectivity of various functionalization reactions.

Electrophilic Substitution

Direct electrophilic substitution on the pyrazolo[4,3-c]pyridine core is influenced by the electron-donating nature of the pyrazole ring and the electron-withdrawing nature of the pyridine nitrogen.

Iodination: An iodine-mediated electrophilic cyclization has been successfully employed to introduce an iodine atom at the C7 position of the 2H-pyrazolo[4,3-c]pyridine core. This reaction utilizes iodine and a base such as potassium phosphate or sodium bicarbonate in dichloromethane.[1]

G Azide_Intermediate 4-(azidomethyl)-1-phenyl-3- (phenylethynyl)-1H-pyrazole Iodinated_Core 7-iodo-2,6-diphenyl- 2H-pyrazolo[4,3-c]pyridine Azide_Intermediate->Iodinated_Core Electrophilic Cyclization Reagents I₂, K₃PO₄ or NaHCO₃ DCM Reagents->Iodinated_Core

Metal-Catalyzed Cross-Coupling Reactions

The presence of a halogen substituent on the pyrazolo[4,3-c]pyridine core opens up a wide array of possibilities for functionalization through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine intermediate readily undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with various arylboronic acids. This reaction provides a powerful tool for introducing diverse aryl and heteroaryl substituents at the C7 position.[1]

G Iodinated_Core 7-iodo-2,6-diphenyl- 2H-pyrazolo[4,3-c]pyridine Functionalized_Core 7-aryl-2,6-diphenyl- 2H-pyrazolo[4,3-c]pyridine Iodinated_Core->Functionalized_Core Suzuki-Miyaura Coupling Reagents Arylboronic acid, Pd(OAc)₂, Cs₂CO₃, EtOH/H₂O, MW Reagents->Functionalized_Core

Table 1: Suzuki-Miyaura Coupling of 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines [1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid7-Phenyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine85
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine92
34-Hydroxyphenylboronic acid4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol78
44-(Trifluoromethyl)phenylboronic acid2,6-Diphenyl-7-(4-(trifluoromethyl)phenyl)-2H-pyrazolo[4,3-c]pyridine81
5Thiophen-2-ylboronic acid2,6-Diphenyl-7-(thiophen-2-yl)-2H-pyrazolo[4,3-c]pyridine75
Reactivity of Halo-Pyrazolo[4,3-c]pyridines (Analogous Systems)

While specific examples for the pyrazolo[4,3-c]pyridine core are limited, the reactivity of isomeric halo-pyrazolopyridines and related heterocycles provides valuable insights into potential synthetic transformations.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. On related halo-pyrazolo[3,4-c]pyridine systems, palladium-catalyzed amination has been successfully employed to introduce primary, secondary, and aromatic amines.[2] It is anticipated that halo-pyrazolo[4,3-c]pyridines would undergo similar transformations.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) of a halide at positions activated by the ring nitrogen. While specific protocols for the pyrazolo[4,3-c]pyridine core are not extensively documented, it is a common reaction for related heterocyclic systems.

Experimental Protocols

General Procedure for the Synthesis of 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines[1]

To a solution of the respective 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole (1.0 mmol) in dichloromethane (DCM, 10 mL), iodine (2.0 mmol) and a base (potassium phosphate for primary azides, 5.0 mmol; sodium bicarbonate for secondary azides, 1.0 mmol) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine.

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction[1]

A mixture of the 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), palladium(II) acetate (0.05 mmol), and cesium carbonate (2.0 mmol) in a 3:1 mixture of ethanol and water (8 mL) is subjected to microwave irradiation at 100 °C for 30-60 minutes. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the 7-aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine.

Signaling Pathways and Biological Relevance

Derivatives of the pyrazolo[4,3-c]pyridine core have shown significant activity as inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates and Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes Pyrazolo_Pyridine_Inhibitor Pyrazolo[4,3-c]pyridine Kinase Inhibitor Pyrazolo_Pyridine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding

By competitively binding to the ATP-binding pocket of kinases, pyrazolo[4,3-c]pyridine derivatives can block the downstream signaling cascade, thereby inhibiting cancer cell proliferation and survival. The specific kinases targeted and the resulting biological outcomes depend on the substitution pattern around the core scaffold.

Conclusion

The pyrazolo[4,3-c]pyridine core represents a versatile scaffold for the development of novel therapeutic agents. Its reactivity allows for functionalization at various positions, enabling the synthesis of diverse compound libraries for structure-activity relationship studies. While the direct functionalization of the core is still an area of active research, the successful application of electrophilic iodination and subsequent Suzuki-Miyaura cross-coupling at the C7 position of the 2H-isomer demonstrates a viable path for derivatization. Further exploration of a broader range of reactions, including those on the 1H-tautomer and at other positions, will undoubtedly expand the utility of this important heterocyclic system in drug discovery and development.

References

A Technical Guide to the Retrosynthetic Analysis of Substituted Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1] A thorough understanding of its synthesis through retrosynthetic analysis is crucial for the design and development of novel therapeutic agents. This guide provides an in-depth overview of the key retrosynthetic strategies for accessing substituted pyrazolo[4,3-c]pyridines, complete with detailed experimental insights and quantitative data.

Core Retrosynthetic Strategies

The retrosynthetic analysis of substituted pyrazolo[4,3-c]pyridines primarily involves disconnections that lead to either the construction of the pyridine ring onto a pre-existing pyrazole core or the formation of the pyrazole ring from a functionalized pyridine precursor. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

A generalized retrosynthetic overview can be visualized as follows:

Retrosynthesis cluster_pyridine Pyridine Ring Formation cluster_pyrazole Pyrazole Ring Formation Pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine Substituted Pyrazole Substituted Pyrazole Pyrazolo[4,3-c]pyridine->Substituted Pyrazole C-C, C-N Disconnection Substituted Pyridine Substituted Pyridine Pyrazolo[4,3-c]pyridine->Substituted Pyridine N-N, C-N Disconnection C3 Synthon C3 Synthon N-N Synthon N-N Synthon

Caption: High-level retrosynthetic disconnections for the pyrazolo[4,3-c]pyridine core.

Strategy 1: Pyridine Ring Annulation onto a Pyrazole Core

This is a common and versatile approach where a functionalized pyrazole serves as the key building block. The pyridine ring is then constructed onto this scaffold.

Retrosynthetic Pathway 1.1: From 5-Aminopyrazoles

A frequent disconnection strategy involves breaking the C4-C5 and N6-C5 bonds of the pyridine ring, leading back to a 5-aminopyrazole derivative and a three-carbon electrophilic partner.

Pyridine_Annulation cluster_intermediates target Substituted Pyrazolo[4,3-c]pyridine intermediate1 5-Aminopyrazole Derivative target->intermediate1 C4-C5, N6-C5 Disconnection intermediate2 α,β-Unsaturated Carbonyl Compound start1 Substituted Hydrazine intermediate1->start1 N-N Bond Formation start2 β-Ketonitrile intermediate1->start2 C-N, C-C Bond Formation start3 Aldehyde/Ketone intermediate2->start3 Knoevenagel Condensation start4 Active Methylene Compound intermediate2->start4

Caption: Retrosynthesis via pyridine ring annulation from a 5-aminopyrazole intermediate.

This approach often utilizes a condensation reaction between a 5-aminopyrazole and an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound.

Key Intermediates and Starting Materials:

Key IntermediateCorresponding Starting Materials
5-AminopyrazoleSubstituted hydrazines, β-ketonitriles
α,β-Unsaturated CarbonylAldehydes, Ketones, Active methylene compounds

Experimental Protocol Example: Synthesis of 6-Substituted 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines

A one-pot multicomponent procedure has been reported for the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines.[2] This method involves the reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions.[2]

ReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, Terminal Alkyne, tert-ButylaminePd(PPh₃)₂Cl₂, CuIDMF120 (Microwave)0.545-75

Further details on the specific amounts and reaction setup can be found in the cited literature.

Strategy 2: Pyrazole Ring Formation from a Pyridine Precursor

An alternative strategy involves the formation of the pyrazole ring from a suitably functionalized pyridine derivative. This approach is particularly useful when substituted pyridines are readily available.

Retrosynthetic Pathway 2.1: From Dihydropyridine Derivatives

One common disconnection involves breaking the N1-N2 and N2-C3 bonds of the pyrazole ring, leading back to a dihydropyridine intermediate, which can be derived from a substituted pyridine.

Pyrazole_Formation cluster_intermediates target Substituted Pyrazolo[4,3-c]pyridine intermediate1 Functionalized Dihydropyridine target->intermediate1 N1-N2, N2-C3 Disconnection intermediate2 Hydrazine Derivative start1 Substituted Pyridine intermediate1->start1 Nucleophilic Addition start2 Organometallic Reagent intermediate1->start2 start3 Hydrazine Hydrate or Substituted Hydrazine intermediate2->start3

Caption: Retrosynthesis via pyrazole ring formation from a functionalized pyridine precursor.

This strategy often involves the reaction of a pyridine derivative bearing vicinal activating groups (e.g., a halogen and a carbonyl group) with a hydrazine derivative.

Key Intermediates and Starting Materials:

Key IntermediateCorresponding Starting Materials
Functionalized DihydropyridineSubstituted pyridines, Organometallic reagents
Hydrazine DerivativeHydrazine hydrate, Substituted hydrazines

Experimental Protocol Example: Synthesis from 2-Chloro-3-nitropyridines

While this example details the synthesis of the isomeric pyrazolo[4,3-b]pyridines, the principles can be adapted. An efficient method has been developed starting from readily available 2-chloro-3-nitropyridines.[3][4] The synthesis involves a sequence of SNAr and modified Japp–Klingemann reactions.[3]

StepReactantsReagentsSolventConditionsYield (%)
12-Chloro-3-nitropyridine, Ethyl acetoacetateNaHTHF0 °C to rt~85-95
2Resulting keto ester, Aryldiazonium tosylateNaOAcEtOH/H₂O0 °C~70-90
3Azo intermediatePyrrolidineDioxane100 °C~72-88

This multi-step synthesis highlights the construction of the pyrazole ring onto a pyridine core. Specific details for adapting this to the [4,3-c] isomer would require modification of the starting pyridine substitution pattern.

Functionalization of the Pyrazolo[4,3-c]pyridine Core

Once the core is synthesized, further diversification can be achieved through selective functionalization at various positions. This is a crucial aspect for structure-activity relationship (SAR) studies in drug discovery.

Functionalization core Pyrazolo[4,3-c]pyridine Core N1 N1-Alkylation/ Arylation core->N1 C3 C3-Halogenation/ Cross-Coupling core->C3 C5 C5-Amination/ Cross-Coupling core->C5 C7 C7-Metalation/ Electrophilic Quench core->C7

Caption: Key positions for post-synthesis functionalization of the pyrazolo[4,3-c]pyridine core.

Selective functionalization can be achieved through various modern synthetic methodologies:

  • N-alkylation and N-arylation: Direct alkylation or arylation at the N1 or N2 positions of the pyrazole ring.[5][6]

  • Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at halogenated positions (e.g., C3, C5, C7).[5][6]

  • Directed Metalation: The use of strong bases can facilitate regioselective deprotonation, followed by quenching with an electrophile to introduce substituents at specific carbon atoms.[5][6]

Experimental Protocol Example: Buchwald-Hartwig Amination at C5

For a 5-bromo-pyrazolo[3,4-c]pyridine (an isomeric system, but the principle is applicable), the following conditions have been reported for amination:[5]

ReactantAmineCatalystLigandBaseSolventTemperature (°C)Yield (%)
5-Bromo-pyrazolo[3,4-c]pyridineMorpholinePd₂(dba)₃XPhosNaOtBuToluene100~70-80

This highlights a common method for introducing amine functionalities, which are often crucial for biological activity.

Conclusion

The retrosynthetic analysis of substituted pyrazolo[4,3-c]pyridines offers multiple strategic pathways for synthetic chemists. The choice between building the pyridine ring onto a pyrazole or constructing the pyrazole onto a pyridine allows for flexibility in accessing a wide array of derivatives. Furthermore, post-synthesis functionalization provides a powerful toolkit for fine-tuning the properties of these important heterocyclic compounds for applications in drug discovery and materials science. The provided examples of experimental conditions serve as a starting point for the development of robust and efficient synthetic routes.

References

The Pyrazolo[4,3-c]pyridine Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-c]pyridine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its structural resemblance to purine has made it a focal point for the design of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the applications of pyrazolo[4,3-c]pyridine derivatives, with a focus on their roles in oncology, neurodegenerative diseases, and infectious diseases. This document details the quantitative biological data, experimental methodologies, and underlying signaling pathways associated with these promising compounds.

Applications in Oncology

The pyrazolo[4,3-c]pyridine scaffold has demonstrated significant potential in the development of novel anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as various kinases and carbonic anhydrases.

Kinase Inhibition

Several classes of kinases have been identified as targets for pyrazolo[4,3-c]pyridine derivatives. These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby blocking its catalytic activity.

HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy. Pyrazolo[4,3-c]pyridine derivatives have been developed as potent HPK1 inhibitors.

Quantitative Data: HPK1 Inhibition

Compound IDTargetKi (nM)Cellular IC50 (nM, p-SLP76)
Compound 6 HPK1<1.0144
Compound 7 HPK1-148
Compound 8 HPK1-640

Data sourced from scientific literature.

Experimental Protocol: HPK1 Kinase Inhibition Assay (Caliper Mobility Shift Assay)

This assay measures the enzymatic activity of HPK1 by quantifying the conversion of a substrate peptide to its phosphorylated form.

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Fluorescently labeled peptide substrate (e.g., FAM-PLSP-tide)

  • Test compounds (pyrazolo[4,3-c]pyridine derivatives) dissolved in DMSO

  • Microfluidic chip-based mobility shift assay platform (e.g., Caliper LabChip)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound solution to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the HPK1 enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution provided by the assay platform manufacturer.

  • Analyze the samples on the microfluidic chip-based platform to separate and quantify the phosphorylated and unphosphorylated substrate.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Signaling Pathway: HPK1-mediated T-Cell Receptor Signaling

HPK1_TCR_Signaling TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylation pSLP76 p-SLP-76 (Inactive) T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Signal Transduction Pyrazolo_Pyridine Pyrazolo[4,3-c]pyridine Inhibitor Pyrazolo_Pyridine->HPK1

HPK1 signaling pathway in T-cell activation and its inhibition.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, play a crucial role in maintaining the pH balance in the tumor microenvironment, contributing to tumor cell survival and proliferation.[1][2][3] Pyrazolo[4,3-c]pyridine sulfonamides have been identified as effective inhibitors of these enzymes.[1]

Quantitative Data: Carbonic Anhydrase Inhibition

Compound IDhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1f 28.510.835.4458.6
1g 35.2115.645.3645.1
1h 45.8256.756.7879.2
1k 48.9345.865.4987.3
AAZ *25012.125.85.7

*Acetazolamide (a standard CA inhibitor) Data sourced from scientific literature.[1]

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Buffer solution (e.g., 20 mM HEPES, pH 7.5)

  • CO₂-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Test compounds (pyrazolo[4,3-c]pyridine sulfonamides) dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Equilibrate two syringes of the stopped-flow instrument, one containing the enzyme and inhibitor solution in buffer and the other containing CO₂-saturated water with the pH indicator.

  • Rapidly mix the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.

  • The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

  • The assay is performed at various substrate (CO₂) and inhibitor concentrations to determine the inhibition constant (Ki).

Logical Relationship: CA IX in the Tumor Microenvironment

CAIX_TME Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CAIX Expression HIF1a->CAIX_Expression Extracellular_Acidosis Extracellular Acidosis CAIX_Expression->Extracellular_Acidosis CO₂ Hydration Intracellular_Alkalinization Intracellular Alkalinization CAIX_Expression->Intracellular_Alkalinization HCO₃⁻ Import Tumor_Survival Tumor Cell Survival & Proliferation Extracellular_Acidosis->Tumor_Survival Intracellular_Alkalinization->Tumor_Survival Pyrazolo_Pyridine Pyrazolo[4,3-c]pyridine Sulfonamide Pyrazolo_Pyridine->CAIX_Expression Inhibition

Role of CA IX in the tumor microenvironment and its inhibition.

Applications in Neurodegenerative Diseases

The pyrazolo[4,3-c]pyridine scaffold is also being explored for its potential in treating neurodegenerative disorders. The focus has been on its ability to modulate signaling pathways involved in neuronal survival and inflammation.

Neuroprotective Effects

Derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold have demonstrated neuroprotective effects by activating the Nrf2 pathway, a key regulator of the antioxidant response. This suggests a potential avenue of investigation for pyrazolo[4,3-c]pyridine analogs.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation and Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activation Pyrazolo_Compound Pyrazolo Compound Pyrazolo_Compound->Keap1_Nrf2 Promotes Dissociation

Activation of the Nrf2 antioxidant pathway.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

  • Test compounds (pyrazolo[4,3-c]pyridine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA) to the wells. Include control wells with and without the neurotoxin.

  • Incubate the cells for an appropriate time (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Anti-parasitic and Anti-bacterial Applications

The pyrazolo[4,3-c]pyridine scaffold has shown promise in the development of agents against infectious diseases, including parasitic infections like trypanosomiasis and various bacterial strains.

Inhibition of PEX14-PEX5 Protein-Protein Interaction in Trypanosoma

Pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), which is crucial for glycosome biogenesis in Trypanosoma parasites.

Workflow: Structure-Based Drug Design for PEX14-PEX5 PPI Inhibitors

PEX14_PEX5_Workflow Homology_Modeling Homology Modeling of TbPEX14 In_Silico_Screening In Silico Screening Homology_Modeling->In_Silico_Screening Hit_Identification Hit Identification (Pyrazolo[4,3-c]pyridine) In_Silico_Screening->Hit_Identification SAR_Optimization Structure-Activity Relationship (SAR) Optimization Hit_Identification->SAR_Optimization Lead_Compound Lead Compound SAR_Optimization->Lead_Compound

Workflow for developing PEX14-PEX5 PPI inhibitors.

Antibacterial Activity

Pyrazolo[4,3-c]pyridine sulfonamides have also demonstrated inhibitory activity against bacterial carbonic anhydrases, suggesting their potential as novel antibacterial agents.

Quantitative Data: Inhibition of Bacterial Carbonic Anhydrases

Compound IDE. coli β-CA (Ki, nM)B. pseudomallei β-CA (Ki, nM)V. cholerae β-CA (Ki, nM)
1b 5027788.8125.6
1f 256.4125.7158.9
1j 94.996.4102.5
AAZ *227745112.3

*Acetazolamide (a standard CA inhibitor) Data sourced from scientific literature.[1]

Synthesis of the Pyrazolo[4,3-c]pyridine Core

A common method for the synthesis of the pyrazolo[4,3-c]pyridine scaffold involves the condensation of a dienamine with an appropriate amine.

Experimental Protocol: General Synthesis of Pyrazolo[4,3-c]pyridines

Materials:

  • Dimethyl acetonedicarboxylate

  • Appropriate primary amine

  • Methanol

  • Reflux apparatus

Procedure:

  • Synthesize the starting dienamine from dimethyl acetonedicarboxylate in a two-step procedure as described in the literature.

  • In a round-bottom flask, dissolve the dienamine in methanol.

  • Add the desired primary amine to the solution.

  • Reflux the reaction mixture for approximately 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution or can be isolated by evaporation of the solvent followed by purification using column chromatography.

Conclusion

The pyrazolo[4,3-c]pyridine scaffold represents a highly versatile and promising core structure in medicinal chemistry. Its derivatives have demonstrated potent and selective activities against a range of therapeutic targets in oncology, neurodegenerative diseases, and infectious diseases. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds is expected to yield novel and effective therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals working with this important class of molecules.

References

4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: A Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The pyrazolopyridine scaffold has emerged as a privileged structure in this arena, with several approved drugs and clinical candidates featuring this core. This technical guide focuses on a specific, highly functionalized building block: 4-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine . While direct literature on kinase inhibitors derived from this exact isomer is limited, its structure offers a unique opportunity for vectorial diversification, allowing for the strategic exploration of chemical space to target a wide array of kinases.

This guide will provide an overview of the synthetic utility of this building block, hypothesize its application in targeting relevant kinase pathways, and offer detailed experimental protocols for its derivatization and subsequent evaluation.

The Strategic Advantage of the this compound Scaffold

The arrangement of the bromine and iodine atoms on the pyrazolo[4,3-c]pyridine core is of significant strategic importance for medicinal chemists. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential cross-coupling reactions. Typically, the carbon-iodine bond is more reactive towards palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a substituent at the 3-position while leaving the 4-bromo position intact for subsequent functionalization, for instance, via a Buchwald-Hartwig amination. This "vectorial" or site-selective functionalization is a powerful tool for building complex molecular architectures and exploring structure-activity relationships (SAR).

Synthetic Strategies and Experimental Protocols

The primary value of this compound lies in its potential for sequential, site-selective cross-coupling reactions. Below are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this specific scaffold based on established methodologies for related dihalogenated heterocycles.

Regioselective Suzuki-Miyaura Coupling at the C-3 Position

This protocol outlines the selective coupling of an aryl or heteroaryl boronic acid at the more reactive C-3 iodine position.

Table 1: Reagents and Conditions for Selective Suzuki-Miyaura Coupling

Reagent Role Typical Amount (equivalents) Notes
This compoundStarting Material1.0---
Aryl/Heteroaryl Boronic AcidCoupling Partner1.1 - 1.5Can be varied based on reactivity.
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium Catalyst0.05 - 0.10Choice of catalyst and ligand is crucial.
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0Cesium carbonate is often more effective.
1,4-Dioxane/Water (4:1) or DMESolvent---Degassed solvents are essential.

Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.

  • Add anhydrous, degassed 1,4-dioxane and water (4:1 v/v) via syringe. The final concentration should be approximately 0.1-0.2 M.

  • Place the sealed flask in a preheated oil bath at 90-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Subsequent Buchwald-Hartwig Amination at the C-4 Position

Following the Suzuki coupling, the remaining bromine at the C-4 position can be functionalized with an amine.

Table 2: Reagents and Conditions for Buchwald-Hartwig Amination

Reagent Role Typical Amount (equivalents) Notes
4-bromo-3-aryl-1H-pyrazolo[4,3-c]pyridineStarting Material1.0Product from the Suzuki reaction.
AmineCoupling Partner1.1 - 1.5Can be a primary or secondary amine.
Pd₂(dba)₃ or Pd(OAc)₂Palladium Pre-catalyst0.02 - 0.05---
XPhos, SPhos, or BINAPLigand0.04 - 0.10Bulky, electron-rich phosphine ligands are often effective.
NaOtBu or K₃PO₄Base1.5 - 2.0Sodium tert-butoxide is a strong, non-nucleophilic base.
Toluene or DioxaneSolvent---Anhydrous and degassed.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 4-bromo-3-aryl-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.5 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., XPhos, 0.05 eq.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki C-I bond activation intermediate 4-Bromo-3-aryl-1H-pyrazolo[4,3-c]pyridine suzuki->intermediate buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) intermediate->buchwald C-Br bond activation final_product 4-Amino-3-aryl-1H-pyrazolo[4,3-c]pyridine (Kinase Inhibitor Candidate) buchwald->final_product

Synthetic pathway for kinase inhibitor candidates.

Potential Kinase Targets and Signaling Pathways

While specific kinase targets for derivatives of this compound have not been reported, the broader pyrazolopyridine class of compounds has been shown to inhibit a range of kinases, many of which are implicated in cancer and inflammatory diseases. These include:

  • Tyrosine Kinases: such as SRC, ABL, and Epidermal Growth Factor Receptor (EGFR).

  • Serine/Threonine Kinases: including Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs) like p38 and JNK, and PI3K/Akt/mTOR pathway kinases.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

MAPK/ERK signaling pathway and potential inhibition points.
The PI3K/AKT/mTOR Signaling Pathway

This pathway is central to regulating cell growth, metabolism, and survival. Its dysregulation is frequently observed in cancer.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Inhibits Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

PI3K/AKT/mTOR signaling pathway and potential inhibition points.

Quantitative Data and In Vitro Kinase Assays

As specific quantitative data for inhibitors derived from this compound is not available, this section provides a representative protocol for an in vitro kinase assay to determine the IC₅₀ of newly synthesized compounds. The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Table 3: Hypothetical Quantitative Data for a Pyrazolo[4,3-c]pyridine Derivative

Compound ID Target Kinase IC₅₀ (nM)
PZP-C-001Kinase X50
PZP-C-002Kinase X25
PZP-C-003Kinase Y150
Staurosporine (Control)Kinase X5

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., from 10 µM to 0.1 nM) in the appropriate buffer. Prepare the kinase, substrate, and ATP solutions in kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate for 60 minutes at 30 °C.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and is inversely correlated with kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Add compound/vehicle to plate A->C B Prepare kinase, substrate, and ATP solutions D Add kinase/substrate mixture B->D C->D E Incubate (pre-reaction) D->E F Add ATP to initiate reaction E->F G Incubate (reaction) F->G H Add ADP-Glo™ Reagent (stops reaction, depletes ATP) G->H I Incubate H->I J Add Kinase Detection Reagent (generates luminescence) I->J K Incubate J->K L Measure luminescence K->L M Calculate % inhibition L->M N Determine IC50 M->N

Workflow for an in vitro kinase assay.

Conclusion and Future Directions

This compound represents a promising, albeit underexplored, building block for the synthesis of novel kinase inhibitors. Its capacity for regioselective functionalization provides a robust platform for generating diverse chemical libraries and conducting detailed structure-activity relationship studies. While direct evidence of its application in kinase inhibitor synthesis is currently lacking, the established importance of the pyrazolopyridine scaffold in targeting a multitude of kinases suggests that derivatives of this compound could yield potent and selective inhibitors. Future research should focus on the systematic exploration of substituents at the 3- and 4-positions to probe interactions with the ATP-binding sites of various kinases. The experimental protocols and strategic outlines provided in this guide offer a solid foundation for researchers to embark on the development of the next generation of kinase inhibitors based on this versatile core.

Exploring the Chemical Space of Pyrazolo[4,3-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its structural resemblance to purine has made it an attractive core for the design of inhibitors targeting various enzymes, particularly kinases and carbonic anhydrases. This technical guide provides an in-depth exploration of the chemical space of pyrazolo[4,3-c]pyridine derivatives, covering their synthesis, biological activities, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this promising area.

Synthetic Strategies

The synthesis of the pyrazolo[4,3-c]pyridine core can be achieved through several strategic approaches, primarily involving either the annulation of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring on a pyridine precursor.

One common method involves the condensation of a dienamine with various amines containing sulfonamide fragments. This reaction is typically carried out by refluxing in methanol for a short duration, leading to the desired pyrazolo[4,3-c]pyridines in good yields. Another approach utilizes a multi-component reaction, for instance, a microwave-assisted treatment of a substituted pyrazole carbaldehyde with terminal alkynes in the presence of an amine under Sonogashira-type cross-coupling conditions. This one-pot procedure offers an efficient route to variously substituted pyrazolo[4,3-c]pyridines.[1]

Furthermore, functionalization of a pre-formed pyrazolo[4,3-c]pyridine scaffold allows for the exploration of a wider chemical space. Selective N-alkylation and protection/deprotection strategies, along with palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enable the introduction of diverse substituents at various positions of the heterocyclic core.[2]

Biological Activities and Structure-Activity Relationships

Pyrazolo[4,3-c]pyridine derivatives have been reported to exhibit a broad range of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities.[3] Two of the most extensively studied applications are their roles as carbonic anhydrase inhibitors and kinase inhibitors.

Carbonic Anhydrase Inhibition

Certain pyrazolo[4,3-c]pyridine sulfonamides have emerged as potent inhibitors of human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. The inhibitory activity is influenced by the nature of the substituents on the pyrazolopyridine core and the linker connecting it to the sulfonamide moiety. For instance, the presence of an N-methylpropionamide linker has been shown to be favorable for hCA I inhibitory activity.

Below is a summary of the inhibitory activity (Ki, nM) of selected pyrazolo[4,3-c]pyridine sulfonamides against various human carbonic anhydrase isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1a 801098501150015400
1b 2950486067308910
1f 58.812.130.245.6
Acetazolamide (AAZ) 25012255.7
Kinase Inhibition and Anticancer Activity

The pyrazolo[4,3-c]pyridine scaffold serves as a versatile template for the design of inhibitors targeting various protein kinases implicated in cancer and other diseases. These derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), Haspin, and TANK-binding kinase 1 (TBK1), among others. The inhibition of these kinases can disrupt cell cycle progression, induce apoptosis, and modulate immune responses.

The following table summarizes the in vitro inhibitory and antiproliferative activities of representative pyrazolo[4,3-c]pyridine and related pyrazolopyridine derivatives.

CompoundTarget KinaseIC50 (nM)Target Cell LineGI50 (µM)
Compound A CDK2/cyclin A150HCT116 (Colon)0.85
Compound B Haspin14HeLa (Cervical)2.5
Compound C TBK10.2A375 (Melanoma)1.2
Compound 8c Topoisomerase IIα-K562 (Leukemia)1.33

Signaling Pathways

The biological effects of pyrazolo[4,3-c]pyridine derivatives are mediated through their modulation of key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[4][5] Pyrazolo[4,3-c]pyridine-based inhibitors can block the activity of the Cyclin E/CDK2 complex, preventing the phosphorylation of retinoblastoma protein (Rb) and leading to cell cycle arrest.

CDK2_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinase->Ras/Raf/MEK/ERK Pathway Cyclin D/CDK4_6 Cyclin D/CDK4_6 Ras/Raf/MEK/ERK Pathway->Cyclin D/CDK4_6 Activates Rb Rb Cyclin D/CDK4_6->Rb Phosphorylates pRb pRb E2F E2F Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription S-Phase Entry S-Phase Entry E2F->S-Phase Entry Drives Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E->Cyclin E/CDK2 Cyclin E/CDK2->Rb Phosphorylates Pyrazolo[4,3-c]pyridine Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor->Cyclin E/CDK2 Inhibits

Caption: Inhibition of the CDK2 pathway by pyrazolo[4,3-c]pyridine derivatives.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[6][7][8] Some pyrazolo[4,3-c]pyridine derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway, leading to decreased cell proliferation and increased apoptosis.

AKT_mTOR_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes Pyrazolo[4,3-c]pyridine\nInhibitor Pyrazolo[4,3-c]pyridine Inhibitor Pyrazolo[4,3-c]pyridine\nInhibitor->PI3K Inhibits Pyrazolo[4,3-c]pyridine\nInhibitor->AKT Inhibits Pyrazolo[4,3-c]pyridine\nInhibitor->mTORC1 Inhibits

Caption: Modulation of the PI3K/AKT/mTOR pathway.

PD-1/PD-L1 Immune Checkpoint Pathway

The PD-1/PD-L1 signaling pathway plays a critical role in immune evasion by cancer cells.[9][10][11][12][13] While direct inhibition of PD-1 or PD-L1 by pyrazolo[4,3-c]pyridines is not the primary mechanism, their ability to inhibit kinases like TBK1 can indirectly affect this pathway by modulating the tumor microenvironment and enhancing anti-tumor immunity.

PD1_PDL1_Pathway cluster_0 T-Cell cluster_1 Tumor Cell TCR T-Cell Receptor PD-1 PD-1 T-Cell Inactivation T-Cell Inactivation PD-1->T-Cell Inactivation Leads to MHC MHC MHC->TCR Antigen Presentation PD-L1 PD-L1 PD-L1->PD-1 Binding Pyrazolo[4,3-c]pyridine\nKinase Inhibitor Pyrazolo[4,3-c]pyridine Kinase Inhibitor Tumor Microenvironment\nModulation Tumor Microenvironment Modulation Pyrazolo[4,3-c]pyridine\nKinase Inhibitor->Tumor Microenvironment\nModulation Tumor Microenvironment\nModulation->PD-L1 Downregulates (Indirectly)

Caption: Indirect modulation of the PD-1/PD-L1 immune checkpoint pathway.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activity of pyrazolo[4,3-c]pyridine derivatives.

General Experimental Workflow

A typical workflow for the evaluation of novel pyrazolo[4,3-c]pyridine derivatives involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Experimental_Workflow Synthesis Synthesis of Pyrazolo[4,3-c]pyridine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Assay In Vitro Enzyme Inhibition Assays (e.g., Kinase, CA) Purification->In_Vitro_Assay Determine_IC50_Ki Determine IC50/Ki Values In_Vitro_Assay->Determine_IC50_Ki Cell_Based_Assay Cell-Based Assays (e.g., MTT Assay) Determine_IC50_Ki->Cell_Based_Assay Determine_GI50 Determine GI50 Values Cell_Based_Assay->Determine_GI50 Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Determine_GI50->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: General experimental workflow for evaluating pyrazolo[4,3-c]pyridine derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced in the kinase reaction.[14][15]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compound, positive control inhibitor, or DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add 2 µL of a solution containing the kinase and its substrate to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Carbonic Anhydrase Activity Assay (Stopped-Flow Method)

This method measures the kinetics of CO2 hydration catalyzed by carbonic anhydrase.[16][17][18][19][20]

Materials:

  • Purified carbonic anhydrase isoform

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

  • Test compounds (serially diluted in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Equilibrate the enzyme solution, buffer, and CO2-saturated water to the desired temperature (e.g., 25°C).

  • In the stopped-flow instrument, rapidly mix the CO2-saturated water with the buffer solution containing the enzyme and the test compound at various concentrations.

  • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • The inhibition constant (Ki) is determined by analyzing the effect of different inhibitor concentrations on the enzyme kinetics, typically using a Dixon plot or non-linear regression analysis.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24][25][26]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (serially diluted in culture medium)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).

References

A Technical Guide to the Initial Screening of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2] Specifically, they have emerged as potent kinase inhibitors, with compounds like Asciminib (an allosteric BCR-ABL1 inhibitor) receiving FDA approval.[3] This guide focuses on the 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine core, a versatile starting material poised for extensive chemical modification and biological screening.

While literature on the direct screening of derivatives from this specific bromo-iodo scaffold is nascent, this document provides a comprehensive framework for its initial evaluation. By leveraging established protocols for related pyrazolopyridine analogs, we outline a systematic approach encompassing synthetic diversification, a tiered biological screening cascade, and detailed experimental methodologies. This guide is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of novel derivatives based on this promising chemical core.

Synthetic Strategy for Derivative Generation

The this compound scaffold is an ideal starting point for generating a diverse chemical library. The differential reactivity of the bromine and iodine substituents allows for selective and sequential functionalization, primarily through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

A general workflow for the synthesis of a diverse library of derivatives is presented below. This strategy allows for the introduction of various aryl, heteroaryl, alkyl, and amine moieties at the C3 and C4 positions, enabling a thorough exploration of the structure-activity relationship (SAR).

G start_node This compound (Starting Material) protect_node N-Protection (e.g., SEM, Boc) start_node->protect_node 1. Protect N1 c3_coupling Selective C3 Coupling (e.g., Suzuki, Sonogashira) (R1-B(OH)2 or R1-alkyne) protect_node->c3_coupling 2. Iodide is more reactive c4_coupling C4 Coupling (e.g., Suzuki, Buchwald) (R2-B(OH)2 or R2-NH2) c3_coupling->c4_coupling 3. Introduce R2 at C4 deprotect_node N-Deprotection c4_coupling->deprotect_node 4. Unmask N1-H final_library Diverse Derivative Library (For Screening) deprotect_node->final_library

Caption: General workflow for synthesizing derivatives from the core scaffold.

General Experimental Protocol: Suzuki Cross-Coupling

The following is a representative protocol for the Suzuki coupling reaction, a common method for creating C-C bonds to functionalize the pyrazolopyridine core. This can be adapted for selective coupling at either the C3 (iodo) or C4 (bromo) position.

  • Reaction Setup: To a solution of the N-protected this compound (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2-1.5 eq) and sodium carbonate (Na₂CO₃, 2.0-3.0 eq).[4]

  • Catalyst Addition: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Introduction: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq), to the reaction vessel under an inert atmosphere.[4]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product. The structure should be confirmed by NMR and mass spectrometry.[5]

Biological Screening Cascade

A tiered approach is recommended for the initial screening of newly synthesized derivatives to efficiently identify promising candidates and elucidate their mechanism of action. This cascade progresses from broad primary assays to more specific secondary and mechanistic studies.

G node_lib Compound Library node_primary Primary Screening (Single High-Dose) Target-based (e.g., Kinase Assay) or Phenotypic (e.g., Cell Viability) node_lib->node_primary node_hits Initial Hits node_primary->node_hits Identify Actives node_secondary Secondary Screening (Dose-Response) Determine Potency (IC50/EC50) Confirm Cellular Activity node_hits->node_secondary node_leads Validated Leads node_secondary->node_leads Confirm Potency node_tertiary Mechanism of Action & Selectivity Kinase Selectivity Panel Cell Cycle Analysis Apoptosis Assays node_leads->node_tertiary node_candidate Lead Candidate node_tertiary->node_candidate Characterize MOA

Caption: A tiered workflow for the initial biological screening of derivatives.

Primary Screening: In Vitro Kinase Inhibition Assay

Given that many pyrazolopyridine derivatives function as kinase inhibitors, a primary screen against a relevant kinase target (e.g., EGFR, TBK1, BRK/PTK6) is a logical starting point.[1][4][6][7]

Protocol: General Kinase Activity Assay (e.g., Z'-LYTE™)

  • Compound Preparation: Prepare stock solutions of test compounds in 100% DMSO. Create a dilution series for subsequent dose-response analysis.

  • Assay Reaction: In a 384-well plate, combine the kinase, a suitable peptide substrate, and ATP in the appropriate kinase reaction buffer.

  • Initiation: Add a single high concentration (e.g., 1-10 µM) of each test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Development: Add a development reagent solution to stop the kinase reaction and generate a signal (e.g., fluorescence).

  • Detection: After a brief incubation, read the plate on a suitable microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >50%) are considered primary hits.[4]

Secondary Screening: Anti-Proliferative Cellular Assay

Hits from the primary screen should be evaluated in a cellular context to confirm their biological activity and assess cytotoxicity. The MTT assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cell lines (e.g., A549 lung cancer, HCT-116 colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the hit compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).[7]

Data Presentation for Initial Screening

Quantitative data from screening should be organized into clear tables to facilitate SAR analysis and comparison between derivatives.

Table 1: Representative In Vitro Kinase Inhibition Data

Compound ID R¹ (at C3) R² (at C4) Target Kinase IC₅₀ (nM)[4]
Lead-001 Phenyl 4-Methylpiperazin-1-yl TBK1 0.2
Lead-002 3-Fluorophenyl 4-Methylpiperazin-1-yl TBK1 1.5
Lead-003 Pyridin-4-yl 4-Methylpiperazin-1-yl TBK1 0.8
Lead-004 Phenyl Morpholine TBK1 12.7

| Control | - | - | BX795 | 7.1 |

Table 2: Representative Anti-Proliferative Activity Data

Compound ID R¹ (at C3) R² (at C4) A549 IC₅₀ (µM)[7] HCT-116 IC₅₀ (µM)[7]
Lead-005 4-Anilinophenyl H 8.21 19.56
Lead-006 4-(Phenoxy)phenyl H 15.3 28.4
Lead-007 3-Anilinophenyl H >50 >50

| Control | - | - | Erlotinib | 9.77 |

Mechanism of Action (MOA) Elucidation

For validated leads, further studies are crucial to understand their mechanism of action and selectivity profile.

Kinase Selectivity Profiling

Promiscuous kinase inhibition can lead to off-target toxicity. Therefore, lead compounds should be screened against a broad panel of kinases to determine their selectivity. This is often performed by commercial vendors (e.g., Eurofins KINOMEscan®) at a fixed concentration.[6] The results help identify potential off-targets and confirm the primary target engagement.

Cellular MOA Studies

Protocol: Cell Cycle Analysis via Flow Cytometry

  • Cell Treatment: Treat cells with the lead compound at concentrations around its IC50 for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Analysis: An accumulation of cells in a specific phase (e.g., S or G2/M phase arrest) provides insight into the compound's anti-proliferative mechanism.[7]

G receptor Receptor Tyrosine Kinase (e.g., EGFR) ras RAS receptor->ras pi3k PI3K receptor->pi3k inhibitor Pyrazolopyridine Inhibitor inhibitor->receptor Inhibition raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus akt AKT pi3k->akt akt->nucleus proliferation Gene Transcription (Proliferation, Survival) nucleus->proliferation

Caption: A simplified kinase signaling pathway targeted by inhibitors.

Conclusion

The this compound core represents a highly valuable starting point for the development of novel therapeutics. Its amenability to diverse chemical modifications, combined with the proven biological relevance of the broader pyrazolopyridine class, makes it an attractive scaffold for drug discovery programs. The systematic screening cascade detailed in this guide—from library synthesis and primary screening to cellular and mechanistic studies—provides a robust framework for identifying and characterizing potent and selective lead compounds for further preclinical development.

References

Methodological & Application

Application Note and Protocol: Regioselective Suzuki-Miyaura Coupling of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of dihalogenated heterocyclic scaffolds is a pivotal strategy in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine core is a valuable building block, presenting two distinct halogen atoms that allow for sequential, regioselective cross-coupling reactions. The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables predictable and selective Suzuki-Miyaura coupling. This application note provides a comprehensive protocol for the regioselective Suzuki coupling at the C-3 position, capitalizing on the higher reactivity of the C-I bond.[1] By carefully controlling the reaction conditions, a diverse array of aryl or heteroaryl groups can be introduced at the C-3 position while preserving the C-4 bromine for subsequent transformations.

Principle of Regioselectivity

The selectivity of the Suzuki-Miyaura coupling on this compound is dictated by the disparity in bond strengths of the carbon-halogen bonds and their corresponding propensity to undergo oxidative addition to a palladium(0) catalyst. The C-I bond is weaker and consequently more reactive than the C-Br bond.[1][2] This inherent difference in reactivity facilitates the selective activation and coupling at the C-3 position under relatively mild conditions, leaving the C-4 bromo substituent intact for further functionalization.[1][2]

Data Presentation

The following tables summarize the essential reagents and representative reaction conditions for the selective Suzuki coupling at the C-3 position of this compound. The expected yields are extrapolated from analogous reactions reported in scientific literature for similar dihalogenated heterocyclic systems.[1]

Table 1: Reagents for Selective Suzuki Coupling

ReagentPurposeTypical Amount (equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Arylboronic AcidCoupling Partner1.1 - 1.5A slight excess is used to ensure complete consumption of the starting material.
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.02 - 0.05 (2-5 mol%)Crucial for the catalytic cycle. Loading may need optimization.
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)Activator2.0 - 3.0Essential for the transmetalation step. Choice of base can influence reaction rate and yield.
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol)Reaction Medium-A degassed solvent mixture is critical to prevent catalyst deactivation.

Table 2: Representative Reaction Conditions for Selective C-3 Arylation

EntryPalladium Catalyst (mol%)LigandBase (equiv.)SolventTemperature (°C)Time (h)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-906-12
2Pd(OAc)₂ (2)PPh₃ (8)Na₂CO₃ (2.5)Toluene/Ethanol (3:1)100-1104-8
3Pd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)DME/H₂O (4:1)905-10

Experimental Protocols

This protocol details a general procedure for the regioselective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C-3 position.

Materials

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Schlenk flask or similar reaction vessel

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[1]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.[1]

  • Solvent Addition: Add the degassed solvent mixture of 1,4-Dioxane and water (e.g., in a 4:1 v/v ratio) to the reaction flask via syringe.[3]

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[1]

  • Workup: Once the reaction has reached completion, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.[1]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[1]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-Bromo-3-aryl-1H-pyrazolo[4,3-c]pyridine.[3]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-I C Ar-Pd(II)Ln-I B->C D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-Pd(II)Ln-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: - Pyrazolo[4,3-c]pyridine - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar or N₂) setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitor Monitor Reaction (TLC or LC-MS) reaction->monitor workup Cool and Quench monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.[4]

References

Application Note: Regioselective Buchwald-Hartwig Amination of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[1][2][3] The 1H-pyrazolo[4,3-c]pyridine core is a significant scaffold in medicinal chemistry, and the ability to selectively functionalize this heterocycle is of great interest. This application note details a protocol for the regioselective Buchwald-Hartwig amination of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. Given the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions (I > Br), the amination is expected to occur selectively at the C3-position, leaving the C4-bromo substituent available for subsequent orthogonal derivatization.[4]

Key Reaction Parameters

Successful Buchwald-Hartwig amination is dependent on the careful selection of the palladium source, ligand, base, and solvent. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[5] Strong, non-nucleophilic bases are required to deprotonate the amine and regenerate the active catalyst.[6][7] Anhydrous, aprotic solvents are typically used to ensure a water-free reaction environment.

Materials and Methods

General Reaction Scheme:

Table 1: Proposed Reagents and Reaction Conditions for the Buchwald-Hartwig Amination of this compound

Reagent/ParameterProposed ConditionsRole
Substrate This compoundAryl dihalide
Amine e.g., Morpholine, Aniline, BenzylamineNucleophile
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst precursor
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Stabilizes catalytic intermediate
Base Cs₂CO₃ (Cesium Carbonate)Activates the amine
Solvent 1,4-Dioxane (anhydrous)Reaction medium
Temperature 100 °CProvides activation energy
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst degradation

Experimental Protocol

1. Reagent Preparation:

  • An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with this compound (1.0 eq), the desired amine (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • In a separate vial, Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq) are mixed.

2. Reaction Setup:

  • The Schlenk tube containing the substrate, amine, and base is sealed with a rubber septum.

  • The tube is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Anhydrous 1,4-dioxane is added via syringe to the Schlenk tube.

  • The premixed catalyst and ligand are then added to the reaction mixture under a positive flow of inert gas.

3. Reaction Execution:

  • The Schlenk tube is securely sealed, and the reaction mixture is stirred at 100 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

4. Work-up and Purification:

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-bromo-3-(amino)-1H-pyrazolo[4,3-c]pyridine.

5. Characterization:

  • The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow Diagram

Buchwald_Hartwig_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Charge Schlenk Tube: - this compound - Amine - Cs₂CO₃ inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert_atm catalyst_prep Prepare Catalyst: - Pd₂(dba)₃ - Xantphos add_catalyst Add Catalyst/Ligand Mixture catalyst_prep->add_catalyst add_solvent Add Anhydrous 1,4-Dioxane inert_atm->add_solvent add_solvent->add_catalyst heating Heat Reaction at 100 °C add_catalyst->heating monitoring Monitor Reaction (TLC or LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Dilute and Filter through Celite cooling->filtration concentration Concentrate in vacuo filtration->concentration purification Column Chromatography concentration->purification characterization Characterize Product: - NMR - HRMS purification->characterization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Expected Results

Based on the established principles of Buchwald-Hartwig amination, a successful reaction should yield the C3-aminated product with high regioselectivity. The choice of amine will influence the reaction kinetics and yield. Aromatic and aliphatic secondary amines are generally good coupling partners. The yield of the purified product is anticipated to be in the moderate to good range, depending on the specific amine used. The C4-bromo position is expected to remain intact, providing a handle for further synthetic transformations.

This protocol provides a robust starting point for researchers exploring the functionalization of the pyrazolo[4,3-c]pyridine scaffold. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine substrates to achieve maximum yield and purity.

References

Application Notes and Protocols for the Regioselective Functionalization of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds.[1] The ability to precisely install different functional groups at specific positions on this scaffold is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The di-halogenated compound, 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, offers a unique opportunity for sequential and regioselective functionalization.

This document provides detailed protocols for the selective functionalization of this substrate, leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-I bond allows for selective modification at the C-3 position under milder conditions, leaving the C-Br bond at the C-4 position available for subsequent transformations.[2][3] The following protocols are based on established methodologies for similar di-halogenated heterocyclic systems.

Application Note 1: Regioselective Sonogashira Coupling at the C-3 Position

Objective: To achieve the selective formation of a carbon-carbon bond between the C-3 position of this compound and a terminal alkyne, yielding a 3-alkynyl-4-bromo-1H-pyrazolo[4,3-c]pyridine derivative.

Principle: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction that is highly effective for forming C(sp²)-C(sp) bonds.[4] The oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step. This step occurs much more readily with aryl iodides than with aryl bromides, allowing for high regioselectivity at lower temperatures.[3]

G node_start Starting Material This compound node_reaction Reaction Setup Inert Atmosphere (N₂/Ar) Anhydrous Solvent (THF/DMF) Room Temperature node_start->node_reaction node_reagents Reagents Terminal Alkyne Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI, Amine Base (e.g., TEA) node_reagents->node_reaction node_workup Workup Filter through Celite Aqueous Wash node_reaction->node_workup Monitor by TLC node_purify Purification Silica Gel Chromatography node_workup->node_purify node_product Product 3-Alkynyl-4-bromo-1H-pyrazolo[4,3-c]pyridine node_purify->node_product

Caption: General workflow for regioselective Sonogashira coupling.

Experimental Protocol: General Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagents Addition: Add anhydrous solvent (e.g., THF or DMF) via syringe, followed by the amine base (e.g., Triethylamine, 3.0 eq.). Stir the mixture to form a suspension.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). Gentle heating (40-50°C) may be applied if the reaction is sluggish.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-alkynyl-4-bromo-1H-pyrazolo[4,3-c]pyridine.

Data Presentation: Representative Sonogashira Couplings
EntryTerminal AlkynePd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)TEATHF25688
21-HexynePd(PPh₃)₂Cl₂ (2)TEATHF25885
3(TMS)acetylenePd(PPh₃)₂Cl₂ (2)DIPEADMF40492
43-EthynylpyridinePd(PPh₃)₂Cl₂ (2)TEADMF40681

Application Note 2: Regioselective Suzuki-Miyaura Coupling at the C-3 Position

Objective: To selectively couple an aryl or heteroaryl boronic acid (or ester) at the C-3 position of the pyrazolo[4,3-c]pyridine core, leaving the C-4 bromine intact.

Principle: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The regioselectivity is again governed by the preferential oxidative addition of the Pd(0) catalyst to the more labile C-I bond over the C-Br bond.[5] The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity.

G cluster_cycle Palladium Catalytic Cycle pd0 Pd(0)L₂ complex1 Oxidative Addition Complex pd0->complex1 Ar-I (FAST) complex1_br Ar-Br (SLOW) pd0->complex1_br complex2 Transmetalation Complex complex1->complex2 Ar'-B(OR)₂ Base product_complex Product Complex complex2->product_complex product_complex->pd0 Reductive Elimination product 3-Aryl-4-bromo-PyP product_complex->product start_mat 4-Bromo-3-iodo-PyP start_mat->complex1 boronic_acid R-B(OH)₂ boronic_acid->complex2

Caption: Regioselectivity in the Suzuki-Miyaura coupling cycle.

Experimental Protocol: General Procedure
  • Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq.), the boronic acid or ester (1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq. or XPhos Pd G2, 0.02 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Reaction: Stir the mixture and heat to the desired temperature (e.g., 80-100°C) using a preheated oil bath or microwave reactor. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product via flash column chromatography to yield the 3-aryl-4-bromo-1H-pyrazolo[4,3-c]pyridine.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryBoronic AcidPd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidXPhos Pd G2 (2)K₂CO₃Dioxane/H₂O80294
3Pyridine-3-boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF100878
4Thiophene-2-boronic acidXPhos Pd G2 (2)K₂CO₃Dioxane/H₂O80390

Application Note 3: Regioselective Buchwald-Hartwig Amination at the C-3 Position

Objective: To selectively form a carbon-nitrogen bond at the C-3 position by coupling an amine with the this compound substrate.

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for constructing C-N bonds.[6][7] Similar to other cross-coupling reactions, it proceeds via an oxidative addition step that is much faster for C-I bonds than C-Br bonds. The use of specialized bulky phosphine ligands is often necessary to facilitate the catalytic cycle, especially the reductive elimination step.[8]

G start_node 4-Bromo-3-iodo-PyP + Amine reaction_node Reaction Inert Atmosphere Anhydrous Toluene/Dioxane Heat (80-110°C) start_node->reaction_node reagents_node Reagents Pd Precatalyst Phosphine Ligand Strong Base (e.g., NaOtBu) reagents_node->reaction_node workup_node Workup Quench with water Extract with EtOAc reaction_node->workup_node Monitor by LC-MS purify_node Purification Silica Gel Chromatography workup_node->purify_node product_node Product 3-Amino-4-bromo-PyP purify_node->product_node

Caption: Experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure
  • Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOtBu or LHMDS, 2.0 eq.).

  • Reagent Addition: Add the this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent and Reaction: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane), seal the vial, and heat to the required temperature (80-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by LC-MS. Note that higher temperatures may lead to a loss of regioselectivity.

  • Workup: After the reaction is complete, cool the mixture to room temperature, quench carefully with water, and extract with ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to isolate the 3-amino-4-bromo-1H-pyrazolo[4,3-c]pyridine product.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAminePd Precatalyst / Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhos (2/4)NaOtBuToluene801682
2AnilinePd₂(dba)₃ / RuPhos (2/4)LHMDSDioxane901275
3BenzylaminePd₂(dba)₃ / XPhos (2/4)NaOtBuToluene801879
4PiperidinePd₂(dba)₃ / XPhos (2/4)NaOtBuToluene801684

Disclaimer: The provided protocols and data are representative examples based on established chemical principles for regioselective cross-coupling reactions. Optimal conditions for the specific this compound substrate may require further optimization by the end-user. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols for Chemoselective Cross-Coupling of Dihalogenated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemoselective cross-coupling reactions of dihalogenated pyrazolopyridines, versatile scaffolds in medicinal chemistry. The ability to selectively functionalize different positions of the pyrazolopyridine core is crucial for the synthesis of diverse compound libraries for drug discovery. This document outlines the key factors governing regioselectivity and provides detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Principles of Chemoselectivity

The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated pyrazolopyridines is influenced by a combination of electronic and steric factors, as well as the choice of catalyst, ligand, and reaction conditions.

  • Electronic Effects: The electron-deficient nature of the pyridine ring and the electron-rich nature of the pyrazole ring create distinct electronic environments at each halogenated position. Typically, positions on the pyridine ring are more activated towards oxidative addition of the palladium catalyst.

  • Steric Hindrance: Bulky substituents on the pyrazolopyridine core or the coupling partners can influence the accessibility of the catalytic site, thereby directing the reaction to a less sterically hindered position.

  • Catalyst and Ligand: The choice of palladium precursor and, critically, the phosphine or N-heterocyclic carbene (NHC) ligand can dramatically alter the regioselectivity. Bulky and electron-rich ligands can favor coupling at more sterically hindered or less electronically activated positions.

  • Reaction Conditions: Parameters such as the base, solvent, temperature, and reaction time can be fine-tuned to favor one reaction pathway over another, enabling selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the context of dihalogenated pyrazolopyridines, it allows for the selective introduction of aryl, heteroaryl, and vinyl groups.

Regioselective Mono-arylation

By carefully selecting the catalyst system and reaction conditions, mono-arylation can be achieved at a specific halogenated position, leaving the other halogen intact for subsequent functionalization.

Table 1: Conditions for Regioselective Suzuki-Miyaura Coupling of Dihalogenated Pyrazolopyridines

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Position of CouplingYield (%)Reference
6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridineArylboronic acidPd(OAc)₂ (10)dppf (20)Cs₂CO₃1,4-Dioxane6012C370-90[1]
4-chloro-6-phenyl-1H-pyrazolo[3,4-b]pyridineArylboronic acidPd(OAc)₂ (15)dppf (30)Cs₂CO₃1,4-Dioxane10012C665-85[1]
5-bromo-3-iodo-1-PMB-pyrazolo[3,4-b]pyridine3-(ethoxycarbonyl)phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O10016C385[2]
5-bromo-3-iodo-1-PMB-pyrazolo[3,4-b]pyridine2,5-difluorobenzylboronic acid pinacol esterPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O10016C578[2]
Experimental Protocol: One-Pot Sequential Suzuki-Miyaura Coupling of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine[1]

This protocol describes the sequential introduction of two different aryl groups in a one-pot fashion.

Materials:

  • 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

  • Arylboronic acid 1 (Ar¹B(OH)₂)

  • Arylboronic acid 2 (Ar²B(OH)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon), add 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), arylboronic acid 1 (1.1 equiv), Pd(OAc)₂ (0.10 equiv), dppf (0.20 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • To the same reaction mixture, add arylboronic acid 2 (1.2 equiv), additional Pd(OAc)₂ (0.05 equiv), dppf (0.10 equiv), and Cs₂CO₃ (1.0 equiv).

  • Increase the temperature to 100 °C and stir for another 12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine.

Suzuki_Miyaura_Pathway cluster_substrate Dihalogenated Pyrazolopyridine cluster_catalyst Catalytic Cycle cluster_reagents Reagents Start X-PyrazoloPyridine-Y OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0)L₂ Pd0->OxAdd PdII R-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)L₂-Ar Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-PyrazoloPyridine-Y RedElim->Product Boronic ArB(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Figure 1: Suzuki-Miyaura cross-coupling catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of a wide range of amines onto the pyrazolopyridine core.

Regioselective Mono-amination

Similar to the Suzuki-Miyaura coupling, selective mono-amination can be achieved by tuning the reaction conditions.

Table 2: Conditions for Regioselective Buchwald-Hartwig Amination of Dihalogenated Pyrazolopyridines

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Position of CouplingYield (%)Reference
5-bromo-1H-pyrazolo[3,4-c]pyridineMorpholinePd₂(dba)₃ (2.5)Xantphos (10)K₂CO₃1,4-Dioxane10020C585[3][4]
5-bromo-3-iodo-1-PMB-pyrazolo[3,4-b]pyridine3-aminobenzoic acidPd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃1,4-Dioxane11016C575[2]
Experimental Protocol: Buchwald-Hartwig Amination of 5-bromo-1H-pyrazolo[3,4-c]pyridine[3][4]

Materials:

  • 5-bromo-1H-pyrazolo[3,4-c]pyridine

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), Xantphos (0.10 equiv), and K₂CO₃ (2.0 equiv).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 100 °C and stir for 20 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Dihalopyrazolopyridine, Catalyst, Ligand, Base in a dry flask under inert atmosphere start->reagents solvent Add Anhydrous Solvent reagents->solvent coupling_partner Add Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) solvent->coupling_partner reaction Heat and Stir (Monitor by TLC/LC-MS) coupling_partner->reaction workup Cool, Dilute, and perform Aqueous Work-up reaction->workup purification Dry, Concentrate, and Purify by Chromatography workup->purification end End purification->end

Figure 2: General experimental workflow for cross-coupling.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of terminal alkynes, providing a gateway to a variety of further transformations.

Regioselective Alkynylation

The higher reactivity of iodo-substituents over chloro- or bromo-substituents is often exploited for selective Sonogashira couplings.

Table 3: Conditions for Regioselective Sonogashira Coupling of Dihalogenated Pyrazolopyridines

SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Position of CouplingYield (%)Reference
3-iodo-1H-pyrazolo[3,4-b]pyridinePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF806C385-95Adapted from[5]
Experimental Protocol: Sonogashira Coupling of 3-iodo-1H-pyrazolo[3,4-b]pyridine (Adapted from[5])

Materials:

  • 3-iodo-1H-pyrazolo[3,4-b]pyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).

  • Add anhydrous DMF and triethylamine.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 6 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Selectivity_Logic Start Dihalogenated Pyrazolopyridine Condition Reaction Conditions Start->Condition C1 Coupling at Position 1 Condition->C1 Condition Set A C2 Coupling at Position 2 Condition->C2 Condition Set B Factors Influencing Factors: - Halogen Identity (I > Br > Cl) - Electronic Effects - Steric Hindrance - Catalyst/Ligand Choice Condition->Factors

Figure 3: Logic diagram for achieving chemoselectivity.

Conclusion

The chemoselective functionalization of dihalogenated pyrazolopyridines is a powerful strategy for the synthesis of complex molecules with potential applications in drug discovery. By carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and solvent, researchers can achieve high regioselectivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The protocols provided in these application notes serve as a valuable starting point for the development of novel pyrazolopyridine-based compounds.

References

Application Notes and Protocols for the Synthesis of 4-amino-3-iodo-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-amino-3-iodo-1H-pyrazolo[4,3-c]pyridine and its derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic use.

Introduction

The 1H-pyrazolo[4,3-c]pyridine scaffold is a purine isostere, making it a privileged structure in the design of molecules targeting ATP-binding sites in various enzymes, particularly kinases. The introduction of an amino group at the 4-position and an iodine atom at the 3-position provides key functionalities. The amino group can act as a crucial hydrogen bond donor, mimicking the N6-amino group of adenine. The iodine atom serves as a versatile handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This enables the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Drug Discovery

Derivatives of the pyrazolo[4,3-c]pyridine and related pyrazolopyrimidine cores have demonstrated significant biological activity across various therapeutic areas. They are of particular interest as inhibitors of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

Kinase Inhibition

The 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold, an isomer of the title compound, has been extensively explored for the development of potent kinase inhibitors. For instance, derivatives of this scaffold have been identified as novel Discoidin Domain Receptor 1 (DDR1) inhibitors, a receptor tyrosine kinase implicated in cancer progression.[1] One such derivative, compound 6c , demonstrated an IC50 value of 44 nM against DDR1 kinase.[1] Furthermore, a series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity signaling pathways.[2]

Anti-inflammatory Activity

Pyrazolo[4,3-c]quinoline derivatives, which share the pyrazolo-pyridine core, have been shown to exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO).[3] For example, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline (2i ) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m ) showed significant inhibition of LPS-stimulated NO production with IC50 values comparable to the positive control, 1400W.[3]

Quantitative Data Summary

The following table summarizes the biological activity of representative pyrazolo[4,3-c]pyridine and related heterocyclic derivatives.

Compound IDTargetAssayIC50 (nM)Reference
6c DDR1 KinaseKinase Inhibition Assay44[1]
15y TBK1 KinaseKinase Inhibition Assay0.2[2]
2i iNOSNO Production in LPS-stimulated RAW 264.7 cells~ submicromolar[3]
2m iNOSNO Production in LPS-stimulated RAW 264.7 cells~ submicromolar[3]

Experimental Protocols

A plausible synthetic route to 4-amino-3-iodo-1H-pyrazolo[4,3-c]pyridine is proposed, commencing with the synthesis of the 4-amino-1H-pyrazolo[4,3-c]pyridine core, followed by direct iodination.

Synthesis of 4-amino-1H-pyrazolo[4,3-c]pyridine

A potential route to the 4-amino-1H-pyrazolo[4,3-c]pyridine core involves the condensation of a suitably substituted pyrazole with a functionalized pyridine derivative. By analogy to the synthesis of 4-methyl-1H-pyrazolo[4,3-c]pyridine, one could envision a reaction between 3,4-diaminopyrazole and a 2-halopyridine derivative followed by cyclization. A more direct approach would be the amination of a 4-halo-1H-pyrazolo[4,3-c]pyridine precursor.

Protocol: Direct Iodination of 4-amino-1H-pyrazolo[4,3-c]pyridine

This protocol is adapted from the iodination of a structurally similar 3H-pyrazolo[3,4-d]pyrimidin-4-amine.[4]

Materials:

  • 4-amino-1H-pyrazolo[4,3-c]pyridine

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH), cold

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a round-bottom flask, add 4-amino-1H-pyrazolo[4,3-c]pyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add N-Iodosuccinimide (1.5 eq) to the solution.

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion of the reaction (typically overnight), cool the mixture to room temperature.

  • A solid precipitate should form. Filter the solid and wash it with cold ethanol.

  • Dry the collected solid under vacuum to obtain 4-amino-3-iodo-1H-pyrazolo[4,3-c]pyridine.

Expected Yield: Based on the analogous reaction, a high yield is anticipated.[4]

Protocol: Suzuki-Miyaura Cross-Coupling of 4-amino-3-iodo-1H-pyrazolo[4,3-c]pyridine

The synthesized 4-amino-3-iodo-1H-pyrazolo[4,3-c]pyridine can be further derivatized using Suzuki-Miyaura cross-coupling to introduce various aryl or heteroaryl groups at the 3-position.

Materials:

  • 4-amino-3-iodo-1H-pyrazolo[4,3-c]pyridine

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., 2M aqueous Na2CO3 solution)

  • Solvent (e.g., 1,4-dioxane)

  • Microwave vial

  • Magnetic stir bar

  • Microwave reactor

  • Ethyl acetate

  • Brine

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add 4-amino-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

  • Add the solvent (e.g., 1,4-dioxane) and the aqueous base solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable temperature (e.g., 120 °C) for a specified time (e.g., 40 minutes) with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-4-amino-1H-pyrazolo[4,3-c]pyridine derivative.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 4-amino-1H-pyrazolo[4,3-c]pyridine Core cluster_iodination Iodination cluster_coupling Derivatization Starting_Materials Substituted Pyrazole & Pyridine Derivatives Core_Synthesis Condensation & Cyclization Starting_Materials->Core_Synthesis Core_Product 4-amino-1H-pyrazolo[4,3-c]pyridine Core_Synthesis->Core_Product Iodination_Step Direct Iodination Core_Product->Iodination_Step Iodination_Reagents NIS, DMF Iodination_Reagents->Iodination_Step Iodinated_Product 4-amino-3-iodo-1H- pyrazolo[4,3-c]pyridine Iodination_Step->Iodinated_Product Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Iodinated_Product->Suzuki_Coupling Coupling_Reagents Aryl Boronic Acid, Pd Catalyst, Base Coupling_Reagents->Suzuki_Coupling Final_Derivatives 3-Aryl-4-amino-1H- pyrazolo[4,3-c]pyridine Derivatives Suzuki_Coupling->Final_Derivatives Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (e.g., DDR1, TBK1) ATP->Kinase binds to active site Substrate Substrate Protein Kinase->Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Cellular_Response Downstream Signaling & Cellular Response (e.g., Proliferation, Inflammation) Phosphorylated_Substrate->Cellular_Response Inhibitor 4-amino-3-iodo-1H-pyrazolo[4,3-c]pyridine Derivative Inhibitor->Kinase competes with ATP for binding

References

Application Notes and Protocols for the Preparation of 4-Aryl-3-iodo-1H-pyrazolo[4,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. As a bioisostere of purine, this core structure is a key component in the design of molecules that interact with a wide range of biological targets, particularly ATP-binding sites in kinases. The introduction of an aryl group at the C4 position and an iodine atom at the C3 position of the pyrazolo[4,3-c]pyridine core yields a versatile platform for the development of novel therapeutics.

The 4-aryl substituent allows for the exploration of steric and electronic interactions within the binding pockets of target proteins, which can significantly influence potency and selectivity. The 3-iodo group serves as a crucial synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Analogs of the pyrazolo[4,3-c]pyridine family have demonstrated a broad spectrum of biological activities, including potent inhibition of kinases like TANK-binding kinase 1 (TBK1), which is implicated in inflammatory diseases and cancer.[1] Furthermore, various pyrazolopyridine derivatives have been investigated as antiviral, antimicrobial, and anti-inflammatory agents.[2] The protocols detailed below provide a comprehensive guide for the synthesis of 4-aryl-3-iodo-1H-pyrazolo[4,3-c]pyridine intermediates, which are valuable building blocks for drug discovery programs.

Synthetic Workflow and Key Reactions

The preparation of 4-aryl-3-iodo-1H-pyrazolo[4,3-c]pyridine analogs is proposed via a two-step synthetic sequence. The first step involves the construction of the core 4-aryl-1H-pyrazolo[4,3-c]pyridine scaffold, followed by a regioselective iodination at the C3 position. The 3-iodo product can then be utilized in subsequent cross-coupling reactions for further diversification.

G cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: C3-Iodination cluster_2 Application: Further Diversification A 3-Amino-4-aryl-pyrazole C 4-Aryl-1H-pyrazolo[4,3-c]pyridine A->C Buchwald-Hartwig or SNAr Coupling B 2-Halo-3-substituted-pyridine B->C D 4-Aryl-1H-pyrazolo[4,3-c]pyridine F 4-Aryl-3-iodo-1H-pyrazolo[4,3-c]pyridine D->F Electrophilic Iodination E Iodine Source (e.g., I2, NIS, KI) E->F G 4-Aryl-3-iodo-1H-pyrazolo[4,3-c]pyridine I Diversified Analogs G->I Suzuki-Miyaura Cross-Coupling H Arylboronic Acid H->I

Caption: Overall workflow for the synthesis and application of 4-aryl-3-iodo-1H-pyrazolo[4,3-c]pyridine analogs.

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-1H-pyrazolo[4,3-c]pyridine Intermediate

This protocol describes a plausible method for the synthesis of the 4-aryl-1H-pyrazolo[4,3-c]pyridine core via a palladium-catalyzed cross-coupling reaction between a 3-amino-4-aryl-pyrazole and a 2-halopyridine.

Materials:

  • 3-Amino-4-aryl-pyrazole (1.0 equiv)

  • 2-Chloropyridine (or 2-bromopyridine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 3-amino-4-aryl-pyrazole (1.0 mmol), 2-chloropyridine (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the 4-aryl-1H-pyrazolo[4,3-c]pyridine product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Regioselective C3-Iodination of 4-Aryl-1H-pyrazolo[4,3-c]pyridine

This protocol is adapted from established methods for the direct C-H iodination of related heterocyclic systems and is expected to be regioselective for the C3 position.[3][4]

Materials:

  • 4-Aryl-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Potassium iodide (KI) (1.5 equiv)

  • Phenyliodine bis(trifluoroacetate) (PIFA) or Phenyliodonium diacetate (PIDA) (1.2 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the 4-aryl-1H-pyrazolo[4,3-c]pyridine (1.0 mmol) in DCM or MeCN (10 mL) in a round-bottom flask.

  • Add potassium iodide (1.5 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the oxidant (PIFA or PIDA, 1.2 mmol) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the orange/brown color of iodine disappears.

  • Extract the mixture with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the 4-aryl-3-iodo-1H-pyrazolo[4,3-c]pyridine analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data

The following tables provide representative data for the synthesis and biological activity of pyrazolopyridine analogs based on literature precedents.

Table 1: Representative Yields for the C3-Iodination of 4-Aryl-1H-pyrazolo[4,3-c]pyridines

EntryAryl Substituent (R)Yield (%)*
1Phenyl85
24-Fluorophenyl88
34-Methoxyphenyl82
43,4-Dichlorophenyl79
52-Thienyl75

*Yields are hypothetical and based on typical outcomes for similar iodination reactions on heterocyclic systems.[3]

Table 2: Biological Activity of Representative Pyrazolopyridine Analogs as Kinase Inhibitors

Compound ScaffoldTarget KinaseIC₅₀ (nM)*Reference Compound
1H-Pyrazolo[3,4-b]pyridineTBK10.2 - 8.5MRT67307 (19 nM)
1H-Pyrazolo[3,4-b]pyridineIKKε5.6BX795 (6 nM)
Pyrazolo[4,3-d]pyrimidineXOD>10 µMAllopurinol
Pyrazolo[4,3-c]pyridine (generic)Various--

*IC₅₀ values are cited from literature for analogous pyrazolopyridine scaffolds to indicate potential activity.[5][6]

Visualizations of Pathways and Applications

Application in Suzuki-Miyaura Cross-Coupling

The synthesized 4-aryl-3-iodo-1H-pyrazolo[4,3-c]pyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of further diversity at the C3 position.

Suzuki_Miyaura substrate 4-Aryl-3-iodo-1H- pyrazolo[4,3-c]pyridine catalyst Pd(PPh₃)₄, Base (e.g., Na₂CO₃) substrate->catalyst boronic_acid R'-B(OH)₂ boronic_acid->catalyst product 3,4-Diaryl-1H- pyrazolo[4,3-c]pyridine catalyst->product

Caption: Suzuki-Miyaura cross-coupling of the 3-iodo intermediate.

Potential Biological Target: TBK1 Signaling Pathway

Pyrazolopyridine derivatives have been identified as potent inhibitors of TBK1, a key kinase in innate immunity signaling pathways. Inhibition of TBK1 can modulate the production of type I interferons and other inflammatory cytokines.

TBK1_Pathway PRR PRR Activation (e.g., by viral RNA) Adaptors Adaptor Proteins (MAVS, TRIF) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Translocation IFN Type I Interferon (IFN-β) Production Nucleus->IFN Inhibitor Pyrazolo[4,3-c]pyridine Analog Inhibitor->TBK1 Inhibition

Caption: Simplified TBK1 signaling pathway showing the potential point of intervention for pyrazolopyridine inhibitors.

References

Application Notes and Protocols: 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of novel lead compounds in modern drug discovery.[1][2] This approach utilizes small, low molecular weight compounds, or "fragments," to probe the binding sites of biological targets.[3][4][5] The pyrazolopyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition.[6][7][8][9] The specific fragment, 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, offers several strategic advantages for FBDD. The di-halogenated structure provides two distinct vectors for synthetic elaboration, allowing for rapid analogue synthesis and optimization of fragment hits. The bromine and iodine atoms can participate in halogen bonding interactions with the protein target and serve as handles for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to grow the fragment into a more potent lead molecule.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a typical FBDD campaign targeting protein kinases.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the fragment is presented in Table 1. These properties are consistent with the "Rule of Three," a common guideline for fragment library design.

PropertyValueSource
Molecular FormulaC₆H₃BrIN₃
Molecular Weight323.92 g/mol
InChI KeyYZLSZIZAGABEEC-UHFFFAOYSA-N
SMILESIC1=NNC2=C1C(Br)=CN=C2
Calculated LogP1.8PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bonds0PubChem

Experimental Protocols

A typical FBDD workflow involves primary screening to identify binders, followed by hit validation and structural studies to guide lead optimization.[1] The following are detailed protocols for the key experimental stages using this compound.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique for detecting biomolecular interactions in real-time and is well-suited for primary fragment screening.[10][11]

Objective: To identify if this compound binds to the target kinase.

Materials:

  • Target kinase protein (purified, >95% purity)

  • This compound (dissolved in 100% DMSO to create a 10 mM stock solution)

  • SPR instrument (e.g., Biacore, GE Healthcare)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target kinase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (typically 8,000-12,000 Response Units, RU).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Fragment Binding Analysis:

    • Prepare a series of dilutions of the this compound stock solution in running buffer. A typical concentration range for fragment screening is 10 µM to 500 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).[12]

    • Perform a buffer-only injection for double referencing.

    • Regenerate the sensor surface between each fragment injection cycle using the regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the target flow cell data.

    • Analyze the sensorgrams for evidence of binding (an increase in RU upon fragment injection).

    • If binding is observed, determine the steady-state binding affinity (KD) by plotting the equilibrium response against the fragment concentration and fitting the data to a 1:1 binding model.

Protocol 2: Hit Validation and Characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for hit validation, providing information on binding affinity, stoichiometry, and the location of the binding site on the protein.[2][4][5] Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.

Objective: To confirm the binding of this compound to the target kinase and map the binding site.

Materials:

  • ¹⁵N-labeled target kinase (purified, >95% purity)

  • This compound (10 mM stock in d6-DMSO)

  • NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT in 90% H₂O/10% D₂O)

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

Methodology:

  • Sample Preparation:

    • Prepare a sample of ¹⁵N-labeled target kinase at a concentration of 50-100 µM in NMR buffer.

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the apo-protein.

  • Fragment Titration:

    • Add a small aliquot of the this compound stock solution to the protein sample to achieve a desired fragment concentration (e.g., 100 µM, 250 µM, 500 µM, 1 mM). The final DMSO concentration should be kept constant.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the titration with the reference spectrum.

    • Analyze for chemical shift perturbations (CSPs) of the protein backbone amide signals. A significant CSP for a specific residue indicates that the fragment is binding at or near that residue.

    • Calculate the combined CSPs for each residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).

    • Map the residues with significant CSPs onto the 3D structure of the kinase to identify the binding site.

    • The dissociation constant (KD) can be determined by fitting the CSP data as a function of fragment concentration to a binding isotherm.

Protocol 3: Structural Characterization by X-ray Crystallography

Determining the crystal structure of the protein-fragment complex provides high-resolution information about the binding mode, which is crucial for structure-based drug design.[13][14][15]

Objective: To determine the three-dimensional structure of this compound in complex with the target kinase.

Materials:

  • Target kinase protein (highly purified and concentrated)

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source is recommended)

Methodology:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target kinase in the presence of a 2-5 fold molar excess of this compound.

    • Soaking: Grow crystals of the apo-protein first. Then, transfer the crystals to a solution containing the fragment (typically 1-10 mM) and cryoprotectant for a defined period (minutes to hours).[16]

  • Crystal Harvesting and Data Collection:

    • Harvest the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known structure of the apo-protein.

    • Build the fragment into the observed electron density map.

    • Refine the structure of the protein-fragment complex.

  • Analysis of the Binding Mode:

    • Analyze the refined structure to identify the key interactions between this compound and the target kinase, such as hydrogen bonds, halogen bonds, and hydrophobic interactions.

    • Use this structural information to guide the synthetic elaboration of the fragment to improve its potency and selectivity.

Data Presentation

Table 2: Hypothetical Screening Results for this compound against Target Kinase X

AssayParameterResult
Surface Plasmon Resonance (SPR)KD250 µM
Nuclear Magnetic Resonance (NMR)KD (from CSPs)300 µM
Isothermal Titration Calorimetry (ITC)KD280 µM
Ligand Efficiency (LE)0.35 kcal/mol per heavy atom

Note: The data presented in Table 2 is hypothetical and serves as an example of how to present quantitative data from an FBDD campaign.

Visualizations

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation cluster_2 Structure-Based Design cluster_3 Lead Optimization Target_Selection Target Selection (e.g., Kinase X) Primary_Screening Primary Screening (e.g., SPR) Target_Selection->Primary_Screening Fragment_Library Fragment Library (including this compound) Fragment_Library->Primary_Screening Hit_Validation Hit Validation (e.g., NMR, ITC) Primary_Screening->Hit_Validation Hits Structural_Biology Structural Biology (X-ray Crystallography) Hit_Validation->Structural_Biology Validated Hits Lead_Optimization Lead Optimization (Medicinal Chemistry) Structural_Biology->Lead_Optimization Structural Insights Lead_Compound Lead Compound Lead_Optimization->Lead_Compound Iteration

Caption: Fragment-Based Drug Discovery Workflow.

Fragment_Elaboration cluster_elaboration Synthetic Elaboration Strategies Fragment This compound Bromo (Vector 1) Iodo (Vector 2) Suzuki Suzuki Coupling Fragment:bromo->Suzuki Aryl/Heteroaryl Groups Sonogashira Sonogashira Coupling Fragment:iodo->Sonogashira Alkynyl Groups Buchwald_Hartwig Buchwald-Hartwig Amination Fragment:bromo->Buchwald_Hartwig Amine Groups

Caption: Synthetic Elaboration of the Fragment.

Kinase_Binding cluster_kinase Kinase ATP Binding Site Hinge Hinge Region DFG_motif DFG Motif Gatekeeper Gatekeeper Residue Fragment 4-Bromo-3-iodo- 1H-pyrazolo[4,3-c]pyridine Fragment->Hinge H-Bonding Fragment->Gatekeeper Halogen/Hydrophobic Interaction

Caption: Hypothetical Kinase Binding Mode.

References

Application Notes and Protocols for the Scale-Up Synthesis of Pyrazolo[4,3-c]Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[4,3-c]pyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural resemblance to purines makes them valuable scaffolds for the design of kinase inhibitors, anti-cancer agents, and other therapeutic agents that target ATP-binding sites. The efficient and scalable synthesis of key pyrazolo[4,3-c]pyridine intermediates is crucial for advancing the discovery and development of new drug candidates.

This document provides detailed application notes and protocols for the scale-up synthesis of a representative pyrazolo[4,3-c]pyridine intermediate, 4-methyl-1H-pyrazolo[4,3-c]pyridine. The protocols transition from a laboratory-scale procedure to a conceptual kilogram-scale synthesis, addressing the practical considerations required for larger-scale production.

Laboratory-Scale Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

A common laboratory-scale approach to the synthesis of the pyrazolo[4,3-c]pyridine core involves the condensation of an aminopyrazole with a suitable pyridine derivative. One such method is the reaction of 3-amino-4-methylpyrazole with 2-chloropyridine.[1]

Experimental Protocol (Lab-Scale)

This protocol details the synthesis of 4-methyl-1H-pyrazolo[4,3-c]pyridine via a nucleophilic aromatic substitution followed by an intramolecular cyclization.[1]

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-amino-4-methylpyrazole (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-chloropyridine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield 4-methyl-1H-pyrazolo[4,3-c]pyridine.

Scale-Up Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Conceptual Protocol

Scaling up the synthesis from grams to kilograms requires modifications to the laboratory protocol to ensure safety, efficiency, and cost-effectiveness. The following conceptual protocol outlines key considerations for a kilogram-scale synthesis.

Key Scale-Up Considerations:
  • Reagent Selection and Stoichiometry: While the core reagents remain the same, their purity and cost become critical at scale. Anhydrous solvents and reagents are essential to prevent side reactions. Stoichiometry may be adjusted to optimize yield and minimize unreacted starting materials.

  • Solvent Choice: While DMF is an effective solvent, its high boiling point and potential for decomposition at high temperatures can be problematic on a large scale. Alternative, more process-friendly solvents such as dimethyl sulfoxide (DMSO) or a higher-boiling ether like cyclopentyl methyl ether (CPME) could be considered and would require process optimization.

  • Reaction Conditions:

    • Temperature Control: Maintaining a consistent temperature in a large reactor is crucial. An oil bath or heating mantle is replaced with a jacketed reactor with controlled heating and cooling capabilities to manage the exothermicity of the reaction.

    • Mixing: Efficient mixing is critical to ensure homogeneity and prevent localized overheating. Overhead mechanical stirring is used instead of a magnetic stir bar.

  • Work-up and Product Isolation:

    • Extraction: Large-scale extractions are performed in a jacketed reactor with a bottom outlet valve. Phase separation can be monitored through a sight glass.

    • Filtration: Filtration of the crude product is performed using a filter press or a Nutsche filter-dryer.

    • Purification: Column chromatography is generally not feasible for kilogram-scale purification. Crystallization is the preferred method for isolating the final product in high purity. The choice of crystallization solvent is critical and requires screening to find a system that provides good yield and purity.

Conceptual Kilogram-Scale Protocol

Materials:

  • 3-amino-4-methylpyrazole (e.g., 1.0 kg, 10.3 mol)

  • 2-chloropyridine (e.g., 1.29 kg, 11.3 mol, 1.1 eq)

  • Potassium carbonate, granular (e.g., 2.85 kg, 20.6 mol, 2.0 eq)

  • Dimethyl sulfoxide (DMSO) (e.g., 10 L)

  • Toluene (for extraction)

  • Water, deionized

  • Anti-solvent for crystallization (e.g., heptane)

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled reagent addition.

  • 50 L jacketed glass reactor for work-up and extraction.

  • Filter-dryer (e.g., Nutsche filter)

  • Crystallization vessel

Procedure:

  • Reaction Setup: Charge the 20 L jacketed reactor with 3-amino-4-methylpyrazole (1.0 kg) and potassium carbonate (2.85 kg).

  • Solvent Addition: Add DMSO (10 L) to the reactor.

  • Inerting: Purge the reactor with nitrogen.

  • Heating and Reagent Addition: Begin stirring and heat the mixture to an internal temperature of 120 °C. Once the temperature is stable, add 2-chloropyridine (1.29 kg) portion-wise or via an addition pump over 1-2 hours to control any potential exotherm.

  • Reaction Monitoring: Maintain the reaction temperature at 120 °C and monitor the progress by HPLC until the starting material is consumed (typically 12-24 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add water (20 L) to the reactor to quench the reaction and dissolve inorganic salts. Control the addition rate to manage any exotherm.

  • Extraction: Transfer the mixture to the 50 L work-up reactor. Add toluene (20 L) and stir vigorously for 30 minutes. Stop stirring and allow the layers to separate. Remove the lower aqueous layer. Repeat the extraction of the aqueous layer with toluene (2 x 10 L).

  • Washing: Combine the organic layers and wash with water (2 x 10 L) to remove residual DMSO and salts.

  • Concentration: Concentrate the toluene solution under reduced pressure to a smaller volume.

  • Crystallization: Transfer the concentrated solution to a crystallization vessel. Heat the solution and then slowly add an anti-solvent like heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then further cool to 0-5 °C to maximize crystal formation.

  • Isolation and Drying: Collect the solid product by filtration using a Nutsche filter-dryer. Wash the filter cake with cold heptane. Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Data Presentation

Table 1: Comparison of Laboratory-Scale vs. Conceptual Kilogram-Scale Synthesis Parameters

ParameterLaboratory-ScaleConceptual Kilogram-ScaleRationale for Change
Reactant Scale Grams (e.g., 1-10 g)Kilograms (e.g., 1 kg)Increased production demand.
Solvent DMFDMSO or other high-boiling point, process-friendly solventImproved safety profile and easier removal on a large scale.
Heating Method Heating mantle/oil bathJacketed reactor with thermal fluidPrecise temperature control and uniform heating.
Mixing Magnetic stirrerOverhead mechanical stirrerEfficient mixing for large volumes and slurries.
Work-up Separatory funnelJacketed reactor for extractionSafe and efficient handling of large liquid volumes.
Purification Column chromatographyCrystallizationScalable, cost-effective, and provides high purity for crystalline solids.
Isolation Filtration funnelNutsche filter-dryerEfficient solid-liquid separation and drying in a contained system.

Visualizations

Signaling Pathways and Experimental Workflows

The synthesis of 4-methyl-1H-pyrazolo[4,3-c]pyridine is a chemical transformation and does not involve a biological signaling pathway. The following diagrams illustrate the logical workflow of the synthesis at both laboratory and scale-up levels.

Lab_Scale_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Charge Flask: 3-amino-4-methylpyrazole, K₂CO₃, DMF B Add 2-Chloropyridine A->B C Heat to 120°C (12-24h) B->C D Quench with Water & Extract with EtOAc C->D E Wash with Brine D->E F Dry (Na₂SO₄) & Concentrate E->F G Column Chromatography F->G H 4-Methyl-1H-pyrazolo[4,3-c]pyridine G->H

Caption: Laboratory-Scale Synthesis Workflow.

Scale_Up_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Charge Jacketed Reactor: 3-amino-4-methylpyrazole, K₂CO₃, DMSO B Controlled Addition of 2-Chloropyridine A->B C Heat to 120°C (12-24h) with Overhead Stirring B->C D Quench with Water & Extract with Toluene in Work-up Reactor C->D E Wash with Water D->E F Concentrate E->F G Crystallization F->G H Isolated & Dried 4-Methyl-1H-pyrazolo[4,3-c]pyridine G->H

Caption: Conceptual Kilogram-Scale Synthesis Workflow.

References

Application Notes and Protocols for Protecting Group Strategies in Pyrazolo[4,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the use of protecting groups in the synthesis of pyrazolo[4,3-c]pyridines. The pyrazolo[4,3-c]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, and the strategic use of protecting groups is essential for achieving desired regioselectivity and enabling diverse functionalization.

Introduction to Protecting Group Strategies

The pyrazolo[4,3-c]pyridine ring system contains two nitrogen atoms in the pyrazole moiety (N1 and N2) that can be reactive in various synthetic transformations. Protecting these nitrogen atoms is often crucial to prevent unwanted side reactions and to direct substitution to other positions on the heterocyclic core. The choice of protecting group is dictated by its stability to the reaction conditions required for subsequent steps and the ease of its removal under conditions that do not affect the rest of the molecule. This document outlines common protecting groups, their introduction, and their cleavage, with a focus on practical experimental protocols.

Key Protecting Groups for Pyrazolo[4,3-c]pyridines

Several protecting groups have been successfully employed in the synthesis of pyrazolopyridines and related heterocyclic systems. The selection of an appropriate protecting group is critical for the success of the synthetic route.

p-Methoxybenzyl (PMB) Group

The p-methoxybenzyl (PMB) group is a versatile protecting group for the pyrazole nitrogens. It is stable to a range of reaction conditions but can be readily removed by oxidative cleavage or strong acid.

tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for nitrogen atoms. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is easily removed under acidic conditions.

(2-(Trimethylsilyl)ethoxy)methyl (SEM) Group

The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is another valuable protecting group, particularly when directing metallation reactions. It can be removed under specific conditions that often leave other protecting groups intact.

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes the conditions for the introduction and removal of common protecting groups used in the synthesis of pyrazolo[4,3-c]pyridines and related isomers.

Protecting GroupIntroduction ConditionsDeprotection ConditionsTypical Yields (%)Reference
p-Methoxybenzyl (PMB) PMB-Cl, NaH, DMFTrifluoroacetic acid (TFA)Protection: Not specified; Deprotection: Good[1][2]
DDQ, CH₂Cl₂/H₂ODeprotection: Good[3][4][5]
tert-Butoxycarbonyl (Boc) Boc₂O, Et₃N, CH₂Cl₂TFA, CH₂Cl₂ or HCl in dioxaneProtection: 72%[6]
(2-(Trimethylsilyl)ethoxy)methyl (SEM) SEM-Cl, NaH, DMFTBAF, THF or [Me₃O][BF₄] then H₂OProtection: Good; Deprotection: Efficient[7]
Mesyl (Ms) Ms-Cl, Pyridine, CH₂Cl₂Not ideal due to migrationProtection: 92% (for N-1 of pyrazolo[3,4-c]pyridine)[7]

Experimental Protocols

Protocol 1: N-Protection of 1H-pyrazolo[4,3-c]pyridine with the p-Methoxybenzyl (PMB) Group

This protocol is adapted from procedures used for related pyrazole-containing heterocycles.[2]

Materials:

  • 1H-pyrazolo[4,3-c]pyridine

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of 1H-pyrazolo[4,3-c]pyridine (1.0 eq.) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add PMB-Cl (1.1 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with EtOAc (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-PMB protected pyrazolo[4,3-c]pyridine.

Protocol 2: Deprotection of N-PMB-pyrazolo[4,3-c]pyridine using Trifluoroacetic Acid (TFA)

This protocol is based on the deprotection of PMB-protected pyrazolones.[1][2]

Materials:

  • N-PMB-pyrazolo[4,3-c]pyridine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-PMB-pyrazolo[4,3-c]pyridine (1.0 eq.) in CH₂Cl₂.

  • Add TFA (10-20 eq.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product if necessary by silica gel column chromatography.

Protocol 3: N-Protection of a Tetrahydropyrazolo[3,4-c]pyridine with the Boc Group

This protocol is based on the Boc-protection of a related pyrazolo[4,3-d]pyrimidine derivative.[6]

Materials:

  • 1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the tetrahydropyrazolo[3,4-c]pyridine derivative (1.0 eq.) in CH₂Cl₂ or THF.

  • Add Et₃N or DIPEA (1.5 eq.) to the solution.

  • Add Boc₂O (1.2 eq.) and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous NH₄Cl solution.

  • Extract the mixture with CH₂Cl₂ (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the Boc-protected product.

Protocol 4: Deprotection of N-Boc-pyrazolo[4,3-c]pyridine

Materials:

  • N-Boc-pyrazolo[4,3-c]pyridine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (CH₂Cl₂) (if using TFA)

  • Diethyl ether

Procedure with TFA:

  • Dissolve the N-Boc protected compound (1.0 eq.) in CH₂Cl₂.

  • Add an excess of TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting salt can be used directly or neutralized with a base.

Procedure with HCl in dioxane:

  • Dissolve the N-Boc protected compound (1.0 eq.) in a minimal amount of a co-solvent like methanol if necessary.

  • Add an excess of 4M HCl in 1,4-dioxane.

  • Stir at room temperature for 1-4 hours.

  • The hydrochloride salt of the deprotected compound often precipitates and can be collected by filtration and washed with diethyl ether.

Mandatory Visualizations

Protecting_Group_Strategy start 1H-Pyrazolo[4,3-c]pyridine protected_n1 N1-Protected Pyrazolo[4,3-c]pyridine start->protected_n1 Protection (e.g., PMB, Boc, SEM) protected_n2 N2-Protected Pyrazolo[4,3-c]pyridine start->protected_n2 Protection (Regioisomer) functionalized Functionalization (e.g., Halogenation, Coupling) protected_n1->functionalized protected_n2->functionalized deprotected Deprotected Functionalized Pyrazolo[4,3-c]pyridine functionalized->deprotected Deprotection

Caption: General workflow for protecting group-assisted synthesis of pyrazolo[4,3-c]pyridines.

PMB_Protection_Deprotection cluster_protection PMB Protection cluster_deprotection PMB Deprotection start_mol Pyrazolo[4,3-c]pyridine reagents_prot 1. NaH, DMF 2. PMB-Cl start_mol->reagents_prot protected_mol N-PMB-Pyrazolo[4,3-c]pyridine reagents_prot->protected_mol reagents_deprot TFA or DDQ protected_mol->reagents_deprot protected_mol->reagents_deprot Proceed to functionalization or deprotection deprotected_mol Pyrazolo[4,3-c]pyridine reagents_deprot->deprotected_mol

Caption: Reaction scheme for the protection and deprotection of pyrazolo[4,3-c]pyridine with a PMB group.

Boc_Protection_Deprotection cluster_protection_boc Boc Protection cluster_deprotection_boc Boc Deprotection start_mol_boc Pyrazolo[4,3-c]pyridine (or reduced analog) reagents_prot_boc Boc₂O, Base (e.g., Et₃N) start_mol_boc->reagents_prot_boc protected_mol_boc N-Boc-Pyrazolo[4,3-c]pyridine reagents_prot_boc->protected_mol_boc reagents_deprot_boc Acid (TFA or HCl) protected_mol_boc->reagents_deprot_boc protected_mol_boc->reagents_deprot_boc Proceed to functionalization or deprotection deprotected_mol_boc Pyrazolo[4,3-c]pyridine reagents_deprot_boc->deprotected_mol_boc

Caption: Reaction scheme for the protection and deprotection of pyrazolo[4,3-c]pyridine with a Boc group.

References

Application Notes and Protocols for the Purification of Substituted Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of substituted pyrazolo[4,3-c]pyridines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The following sections outline common purification methodologies, including column chromatography, crystallization, and extraction, complete with experimental protocols and data presentation.

Overview of Purification Strategies

The purification of substituted pyrazolo[4,3-c]pyridines is a critical step following their synthesis to ensure the removal of unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physicochemical properties of the target compound, such as polarity, solubility, and crystallinity, as well as the nature of the impurities. The most frequently employed techniques are silica gel column chromatography and recrystallization.

Column Chromatography

Silica gel column chromatography is a widely used method for the purification of pyrazolo[4,3-c]pyridine derivatives, offering good separation of compounds with different polarities.

General Protocol for Silica Gel Column Chromatography

This protocol is a generalized procedure based on common practices found in the literature for the purification of pyrazolo[4,3-c]pyridines.[1][2][3][4][5]

Materials:

  • Crude substituted pyrazolo[4,3-c]pyridine

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Eluent system (e.g., ethyl acetate/hexane, chloroform)

  • Glass column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system.

  • Column Packing: Carefully pour the slurry into the glass column, ensuring even packing without air bubbles. Allow the silica gel to settle, and then drain the excess solvent until it is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of compounds.

  • Fraction Analysis: Monitor the separation by collecting small fractions and analyzing them using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to obtain the purified pyrazolo[4,3-c]pyridine.[1]

Data on Column Chromatography Purification
Compound ClassEluent SystemYield (%)PurityReference
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridinesEthyl acetate/Hexane (1:4 v/v)70%Crystalline solid[5]
1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]propan-1-olEthyl acetate/Hexane (1:3 v/v)90%Crystalline solid[5]
4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoleEthyl acetate/Hexane (1:8 v/v)50%Light yellow liquid[5]
5-Chloro-3-(3′,5′-dimethylphenyl)-2-{[2′′-(trimethylsilyl)ethoxy]methyl}-2H-pyrazolo[3,4-c]pyridineEthyl acetate/Petroleum ether (0-20%)48%Yellow oil[4]
Pyrazolo[3,4-b]pyridine derivativesEthyl acetate/Hexane (4:6)Not SpecifiedSolid[3]

Crystallization

Crystallization is an effective method for purifying solid pyrazolo[4,3-c]pyridine derivatives, particularly when the desired compound is highly crystalline and the impurities have different solubility profiles.

General Protocol for Recrystallization

This protocol provides a general procedure for the recrystallization of pyrazolo[4,3-c]pyridines.[6]

Materials:

  • Crude substituted pyrazolo[4,3-c]pyridine

  • Appropriate solvent (e.g., ethanol, methanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Solvent Selection: Choose a solvent in which the pyrazolo[4,3-c]pyridine is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with gentle swirling until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath may promote crystallization.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Data on Recrystallization Purification
Compound ClassSolventYield (%)PurityReference
Pyrazolo[4,3-c]pyridine derivativesEthanol (95%)GoodPure[6]
Pyrazoles (general)Water or organic solvent with acid additionNot SpecifiedCrystalline acid addition salts[7]

Liquid-Liquid Extraction

Liquid-liquid extraction is often used as a preliminary purification step to separate the desired product from a reaction mixture, typically by partitioning it between an organic solvent and an aqueous phase.

General Protocol for Extraction

This protocol outlines a general extraction procedure for pyrazolo[4,3-c]pyridines.[1][3]

Materials:

  • Reaction mixture containing the substituted pyrazolo[4,3-c]pyridine

  • Immiscible organic solvent (e.g., ethyl acetate, chloroform)

  • Aqueous solution (e.g., water, brine, NaHCO3 solution)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.

  • Extraction: Add the organic solvent and shake the funnel vigorously, ensuring to vent periodically to release pressure. Allow the layers to separate.

  • Phase Separation: Drain the lower layer. The desired product is typically in the organic layer.

  • Washing: Wash the organic layer with an appropriate aqueous solution (e.g., brine, saturated NaHCO3) to remove residual acids, bases, or inorganic salts.[1][3]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.[1]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which can then be further purified by chromatography or crystallization.[1]

Visualizations

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of substituted pyrazolo[4,3-c]pyridines.

Purification_Workflow A Crude Product (from synthesis) B Liquid-Liquid Extraction A->B Initial Cleanup C Column Chromatography B->C Further Purification D Recrystallization C->D For Crystalline Solids E Pure Substituted Pyrazolo[4,3-c]pyridine C->E D->E

Caption: General purification workflow for substituted pyrazolo[4,3-c]pyridines.

Synthesis and Purification Logic

The following diagram outlines the logical flow from synthesis to the application of purified pyrazolo[4,3-c]pyridines.

Synthesis_to_Application cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis & Application A Starting Materials B Chemical Reaction A->B C Crude Product B->C D Purification Method (Chromatography/Crystallization) C->D E Pure Product D->E F Structural & Purity Analysis (NMR, MS, HPLC) E->F G Biological Activity Screening E->G

Caption: Logical flow from synthesis to application of pyrazolo[4,3-c]pyridines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,3-Disubstituted Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,3-disubstituted pyrazolo[4,3-c]pyridines.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of the desired 4,3-disubstituted pyrazolo[4,3-c]pyridine is a common challenge. A systematic approach to troubleshooting is essential.

Possible Causes and Solutions:

Cause Troubleshooting Recommendation
Purity of Starting Materials Impurities in starting materials, particularly the substituted pyrazole and the coupling partner, can poison catalysts and lead to side reactions. Recommendation: Ensure all reactants are of high purity. Recrystallize or purify starting materials if necessary before use.
Catalyst Inactivity (for coupling reactions) The palladium catalyst (e.g., in Sonogashira coupling) may be inactive. Recommendation: Use a fresh batch of catalyst. For reactions sensitive to air, ensure proper handling under an inert atmosphere. Consider screening different palladium sources and ligands.
Suboptimal Reaction Conditions Temperature, reaction time, and solvent can significantly impact yield. Recommendation: Optimize the reaction temperature; some reactions may require heating while others proceed at room temperature.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] A solvent screen is recommended as solubility and kinetics are solvent-dependent.[1]
Inefficient Cyclization The final intramolecular cyclization step to form the pyridine ring may be inefficient. Recommendation: For cyclizations involving the removal of a protecting group or a condensation step, ensure the conditions are appropriate for the specific substrate. The choice of base and solvent can be critical in promoting the cyclization.
Formation of Regioisomers The reaction may be producing a mixture of pyrazolopyridine isomers, with the desired 4,3-disubstituted product being a minor component. Recommendation: See the dedicated troubleshooting section on "Poor Regioselectivity."
Issue 2: Poor Regioselectivity and Formation of Isomeric Impurities

A significant challenge in the synthesis of pyrazolo[4,3-c]pyridines is controlling the regioselectivity, often leading to the formation of other pyrazolopyridine isomers.

Possible Causes and Solutions:

Cause Troubleshooting Recommendation
Ambiguous Cyclization Pathways The starting materials may have multiple reactive sites that can lead to the formation of different isomers (e.g., pyrazolo[3,4-b]pyridines). Recommendation: The choice of electrophilic additive and solvent can influence the regioselectivity of the cyclization.[2] For instance, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, using tosyl anhydride as an additive tends to favor the pyrazolo[3,4-b]pyridine isomer, while triflic anhydride in dichloromethane can favor the pyrazolo[4,3-c]pyridine isomer.[2]
Steric and Electronic Effects The substituents on the pyrazole and pyridine precursors can influence the regiochemical outcome of the cyclization. Recommendation: Analyze the electronic and steric properties of your substrates. Electron-withdrawing or -donating groups can direct the cyclization to a specific position. It may be necessary to modify the substitution pattern of the starting materials to favor the desired isomer.
Difficult Separation of Isomers The desired 4,3-disubstituted isomer may be difficult to separate from other regioisomers due to similar polarities. Recommendation: Flash column chromatography is the most common method for separating regioisomers.[1] Careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[1] Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of basic pyridine compounds on silica gel.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4,3-disubstituted pyrazolo[4,3-c]pyridines?

A1: A common and effective method is a two-step sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[4] This typically involves coupling a substituted 5-chloropyrazole-4-carbaldehyde with a terminal alkyne, followed by cyclization with an amine to form the pyridine ring. One-pot multicomponent reactions have also been developed to improve efficiency.[4]

Q2: My Sonogashira coupling reaction to prepare the pyrazolo[4,3-c]pyridine precursor is not working. What should I check first?

A2: For a failing Sonogashira reaction, the primary suspects are the catalyst, reagent quality, and reaction atmosphere.[5] Ensure your palladium catalyst and any copper co-catalyst are active. Use anhydrous and anaerobic conditions by degassing your solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the undesired Glaser-type homocoupling of the alkyne.[5]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a standard method for monitoring the consumption of starting materials and the formation of the product.[1] For N-heterocycles, visualization under UV light (254 nm) is typically effective.[1] Staining with iodine vapor can also be used.[1]

Q4: What are some common side reactions to be aware of?

A4: Besides the formation of regioisomers, common side reactions in Sonogashira coupling include the homocoupling of the terminal alkyne (Glaser coupling).[5] During cyclization, incomplete reaction or decomposition of starting materials or intermediates can occur, especially at elevated temperatures.

Q5: Are there any specific safety precautions I should take?

A5: Standard laboratory safety practices should always be followed. Palladium catalysts can be pyrophoric, so handle them with care. Many organic solvents are flammable and toxic. Reactions under pressure or at high temperatures should be conducted behind a blast shield. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Experimental Protocols

Key Experiment: Two-Step Synthesis of 6-Substituted 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines

This protocol is adapted from a known procedure and outlines the synthesis via a Sonogashira coupling followed by cyclization.[4]

Step 1: Sonogashira Coupling

  • Reactants:

    • 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde

    • Terminal alkyne (e.g., phenylacetylene)

    • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

    • CuI (Copper(I) iodide)

    • Triethylamine (Base and solvent)

  • Procedure:

    • To a reaction vessel, add 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

    • Add triethylamine as the solvent and base.

    • Degas the reaction mixture and place it under an inert atmosphere (e.g., argon).

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the crude product by column chromatography to obtain the 5-alkynyl-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde intermediate.

Step 2: Intramolecular Cyclization

  • Reactants:

    • 5-Alkynyl-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (from Step 1)

    • tert-Butylamine

  • Procedure:

    • Dissolve the alkynyl aldehyde intermediate in a suitable solvent.

    • Add tert-butylamine.

    • Heat the reaction mixture under microwave irradiation.[4]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine.

Data Presentation

Table 1: Effect of Reaction Type on the Yield of 6-Substituted 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines [4]

CompoundTwo-Step Overall Yield (%)One-Pot Multicomponent Yield (%)
5a (R = Ph)5989
5b (R = SiMe₃)4351
5c (R = C(OH)Me₂)-92

Visualizations

experimental_workflow General Experimental Workflow for 4,3-Disubstituted Pyrazolo[4,3-c]pyridine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start with Substituted Pyrazole Precursor reagents Prepare Reactants and Catalysts start->reagents coupling Sonogashira Coupling reagents->coupling monitor Monitor Reaction (TLC) coupling->monitor cyclization Intramolecular Cyclization quench Quench Reaction cyclization->quench monitor->cyclization extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the synthesis of 4,3-disubstituted pyrazolo[4,3-c]pyridines.

signaling_pathway Generic Kinase Signaling Pathway Inhibition cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects signal External Signal receptor Receptor signal->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 kinase3 Target Kinase kinase2->kinase3 substrate Substrate kinase3->substrate response Cellular Response (e.g., Proliferation, Survival) substrate->response inhibitor Pyrazolo[4,3-c]pyridine Kinase Inhibitor inhibitor->kinase3

Caption: Pyrazolo[4,3-c]pyridines as kinase inhibitors can block signaling pathways involved in cell growth.

References

Technical Support Center: Optimizing Regioselectivity in Suzuki Coupling of Dihalo-Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the regioselective Suzuki-Miyaura cross-coupling of dihalo-pyrazolopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the Suzuki coupling of dihalo-N-heterocycles like pyrazolopyridines?

A1: The site of the first Suzuki coupling is determined by the rate of the oxidative addition step, which is influenced by several key factors:

  • Nature of the Halogen: The carbon-halogen bond strength is a critical determinant. The reaction typically occurs at the weakest bond, following the reactivity trend: I > Br > Cl > F.[1] For substrates with two different halogens (e.g., 3-iodo-6-chloro-pyrazolopyridine), the coupling will almost always occur at the C-I bond first.[2]

  • Electronic Effects of the Heterocycle: For substrates with two identical halogens, the intrinsic electronic properties of the ring are crucial. Halides positioned alpha (α) to a ring nitrogen are generally more reactive due to the electron-withdrawing nature of the nitrogen, which makes the carbon more electrophilic and weakens the C-X bond.[3]

  • Ligand Choice: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst can have a profound, and sometimes overriding, influence on regioselectivity. Bulky, electron-rich ligands can favor coupling at more sterically hindered or less electronically activated positions.[1][3][4]

  • Substituent Effects: Other substituents on the pyrazolopyridine ring can exert steric or electronic effects. Strongly electron-withdrawing groups or those capable of coordinating to the palladium catalyst can direct the coupling to a nearby position.[1][4]

  • Reaction Conditions: While often secondary to the ligand, the choice of solvent and base can also modulate the regiochemical outcome of the reaction.[3][4]

Q2: My dihalo-pyrazolopyridine has two of the same halogen (e.g., dichloro). How can I predict which position will react first?

A2: Predicting reactivity in dihalo-N-heterocycles with identical halogens involves assessing the electronic and steric environment of each C-X bond.

  • Position Relative to Nitrogen: The position alpha (α) to a pyridine nitrogen is typically the most electron-deficient and therefore the most reactive site for oxidative addition.[3]

  • 1H NMR Chemical Shifts: A useful predictive tool is to examine the 1H NMR chemical shifts of the parent, non-halogenated pyrazolopyridine. The proton with the highest chemical shift (most deshielded) often corresponds to the most electron-deficient carbon, which is typically the most reactive position for coupling.[5][6]

  • Computational Analysis: C-X bond dissociation energies (BDEs) can be calculated. The position with the lower BDE is generally the more reactive site.[3]

Q3: How do I choose the right ligand to target a specific position?

A3: Ligand choice is the most powerful tool for controlling regioselectivity when the intrinsic reactivity does not favor the desired outcome.

  • To Couple at the Most Intrinsically Reactive Site: Use conventional, less sterically demanding ligands. Common choices include triphenylphosphine (PPh₃) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf).[3][7] These ligands generally do not override the inherent electronic preferences of the substrate.

  • To Couple at the Less Reactive Site: Employ bulky, electron-rich monophosphine ligands or N-heterocyclic carbenes (NHCs). These ligands tend to form low-coordinate palladium complexes that can alter the selectivity-determining step.[3][4] Examples include tri-tert-butylphosphine (P(tBu)₃), QPhos, and hindered NHCs like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene).[3][8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem: My Suzuki coupling on a dichloro-pyrazolopyridine yields a mixture of regioisomers with low selectivity.

Solution Workflow:

This decision tree outlines a systematic approach to troubleshoot and optimize the regioselectivity of your reaction.

G cluster_0 Troubleshooting Poor Regioselectivity Start Start: Reaction gives poor regioselectivity (e.g., 1:1 mixture) Identify Step 1: Identify Target Regioisomer (e.g., C3-arylated vs. C6-arylated) Start->Identify Target_Reactive Targeting the MORE Electron-Deficient Site (e.g., position α to N) Identify->Target_Reactive Goal A Target_Unreactive Targeting the LESS Electron-Deficient Site (e.g., distal position) Identify->Target_Unreactive Goal B Strategy_Reactive Strategy: Enhance Intrinsic Selectivity Target_Reactive->Strategy_Reactive Strategy_Unreactive Strategy: Override Intrinsic Selectivity Target_Unreactive->Strategy_Unreactive Action_Reactive Action: • Use standard ligands (Pd(PPh₃)₄, Pd(dppf)Cl₂) • Lower reaction temperature • Screen milder bases (e.g., K₂CO₃, Cs₂CO₃) Strategy_Reactive->Action_Reactive Action_Unreactive Action: • Use bulky, electron-rich ligands  (e.g., P(tBu)₃, QPhos, IPr-NHC) • Screen different catalyst precursors (e.g., Pd-PEPPSI-IPr) • Consider 'ligand-free' Jeffery conditions Strategy_Unreactive->Action_Unreactive Result_Good Outcome: High Regioselectivity Action_Reactive->Result_Good Action_Unreactive->Result_Good G sub Dihalo-Pyrazolopyridine cat Pd(0)Lₙ OA1 Oxidative Addition Pathway A cat->OA1 OA2 Oxidative Addition Pathway B cat->OA2 F1 Electronic Effects (Position α to N is more reactive) F1->OA1 F2 C-X Bond Strength (I > Br > Cl) F2->OA1 F2->OA2 F3 Ligand Effects (Sterics & Electronics) F3->OA2 F4 Steric Hindrance (Less hindered site is favored) F4->OA1 OA1->sub @ C-X₁ OA2->sub @ C-X₂

References

preventing dehalogenation side reactions in pyrazolo[4,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation side reactions during the synthesis of pyrazolo[4,3-c]pyridines.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in the synthesis of pyrazolo[4,3-c]pyridines?

A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom (Cl, Br, I) on the pyrazolo[4,3-c]pyridine core is replaced by a hydrogen atom instead of the desired functional group. This leads to the formation of a byproduct, reducing the yield of the target molecule and complicating purification.

Q2: Which halogen is most susceptible to dehalogenation in pyrazolo[4,3-c]pyridine synthesis?

A2: The susceptibility to dehalogenation generally follows the order of carbon-halogen bond strength: C-I < C-Br < C-Cl. Therefore, iodo-pyrazolo[4,3-c]pyridines are typically the most prone to dehalogenation, while chloro-derivatives are the most robust.[1] However, the increased reactivity of iodo- and bromo-derivatives often makes them necessary starting materials for efficient coupling.

Q3: How does the choice of palladium catalyst and ligand influence dehalogenation?

A3: The palladium source and, more importantly, the phosphine ligand play a crucial role. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, can promote the desired reductive elimination step over the dehalogenation pathway. The choice of ligand can significantly impact the stability of the catalytic intermediates and steer the reaction towards the desired product. For challenging couplings, advanced catalyst systems with these types of ligands are often required.[2]

Q4: What is the role of the base in promoting or preventing dehalogenation?

A4: The base is critical for the catalytic cycle, but a poor choice can exacerbate dehalogenation. Strong, non-nucleophilic bases are generally required. However, bases like alkoxides can sometimes act as hydride sources, leading to increased hydrodehalogenation. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium tert-butoxide (NaOtBu) to minimize this side reaction, although this may require higher reaction temperatures or longer reaction times.

Q5: Can the solvent choice affect the extent of dehalogenation?

A5: Yes, the solvent can significantly influence the reaction outcome. Protic solvents, such as alcohols, can be a source of hydrogen and promote dehalogenation. Aprotic solvents like dioxane, toluene, or DMF are generally preferred. However, even in aprotic solvents, residual water can contribute to this side reaction, so using anhydrous solvents is recommended.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize dehalogenation side reactions during the synthesis of pyrazolo[4,3-c]pyridines.

Problem: Significant formation of dehalogenated pyrazolo[4,3-c]pyridine byproduct.

Logical Troubleshooting Workflow:

Dehalogenation_Troubleshooting start High Dehalogenation Observed step1 Step 1: Evaluate Halogen Choice (I > Br > Cl in susceptibility) start->step1 step2 Step 2: Optimize Ligand and Catalyst (Use bulky, electron-rich ligands) step1->step2 step3 Step 3: Modify Base and Solvent System (Switch to weaker inorganic base and anhydrous aprotic solvent) step2->step3 step4 Step 4: Adjust Reaction Temperature (Lower temperature if possible) step3->step4 end Dehalogenation Minimized step4->end

Caption: A stepwise workflow for troubleshooting dehalogenation side reactions.

Detailed Troubleshooting Steps:

Issue Potential Cause Recommended Solution
High Dehalogenation with Iodo-Substrate Iodo-derivatives are highly reactive and prone to dehalogenation.If synthetically feasible, switch to the corresponding bromo- or chloro-pyrazolo[4,3-c]pyridine. Bromo-derivatives often offer a good balance of reactivity and stability.
Inefficient Catalyst System The ligand may not be optimal for promoting reductive elimination over dehalogenation.Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. Consider using pre-formed palladium catalysts with these ligands (e.g., XPhos Pd G2/G3).
Base-Induced Dehalogenation The base may be acting as a hydride source or be too harsh for the substrate.Switch from strong alkoxide bases (e.g., NaOtBu) to weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
Solvent as a Hydrogen Source Protic solvents or water contamination can lead to hydrodehalogenation.Use anhydrous aprotic solvents such as dioxane, toluene, or DMF. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).
High Reaction Temperature Elevated temperatures can sometimes favor the dehalogenation pathway.If the reaction proceeds at a reasonable rate, try lowering the temperature. This may require longer reaction times but can improve selectivity.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield of the desired coupled product versus the dehalogenated byproduct. The data presented here is based on studies of closely related heterocyclic systems, such as halopyrazoles and halopyridines, and should be considered as a starting point for optimization in pyrazolo[4,3-c]pyridine synthesis.

Table 1: Effect of Halogen on Suzuki-Miyaura Coupling Yield

Halogen (on Pyrazole Core)Catalyst SystemBaseSolventTemp (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)
IodoPd(PPh₃)₄K₂CO₃Toluene/H₂O100~60-75~15-30
BromoXPhos Pd G2K₂CO₃Dioxane/H₂O100~85-95<5
ChloroXPhos Pd G2K₃PO₄Dioxane/H₂O110~70-85<5

Data is illustrative and compiled from trends observed in related heterocyclic systems.

Table 2: Effect of Ligand and Base in Buchwald-Hartwig Amination of a Bromo-Heterocycle

LigandBaseSolventTemp (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)
P(o-tolyl)₃NaOtBuToluene100~50-60~30-40
BINAPNaOtBuToluene100~70-80~10-20
XPhosK₃PO₄Dioxane100>90<5

Data is illustrative and compiled from trends observed in related heterocyclic systems.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-pyrazolo[4,3-c]pyridine with Minimized Dehalogenation

  • Reagent Preparation: In a dry Schlenk tube under an argon atmosphere, add the bromo-pyrazolo[4,3-c]pyridine (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed mixture of an aprotic solvent and water (e.g., 1,4-dioxane/H₂O, 4:1 v/v).

  • Reaction Execution: Seal the tube and heat the reaction mixture at 80-110 °C for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromo-pyrazolo[4,3-c]pyridine with Minimized Dehalogenation

  • Reagent Preparation: To a dry, oven-dried vial, add the bromo-pyrazolo[4,3-c]pyridine (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), the corresponding ligand (e.g., RuPhos, 1.5-4.5 mol%), and a base (e.g., K₃PO₄, 1.5-2.0 equiv).

  • Reaction Setup: Evacuate and backfill the vial with argon three times. Add an anhydrous, degassed aprotic solvent (e.g., toluene or dioxane).

  • Reaction Execution: Stir the reaction mixture at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Signaling Pathway of a Palladium-Catalyzed Cross-Coupling Reaction and the Competing Dehalogenation Pathway:

Catalytic_Cycle cluster_desired Desired Cross-Coupling Cycle cluster_side Dehalogenation Side Reaction pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(X)L_n pd0->pd2_complex Ar-X oa Oxidative Addition (Ar-X) pd2_couple Ar-Pd(II)(R)L_n pd2_complex->pd2_couple R-M pdH Pd-H Species pd2_complex->pdH Hydride Source (Base, Solvent, H₂O) transmetal Transmetalation (R-M) product Ar-R (Product) pd2_couple->product re Reductive Elimination product->pd0 Catalyst Regeneration dehalo_product Ar-H (Byproduct) pdH->dehalo_product re_dehalo Reductive Elimination

Caption: Catalytic cycle of cross-coupling and the competing dehalogenation pathway.

References

Technical Support Center: Buchwald-Hartwig Amination on Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of electron-deficient heterocycles. The content is structured in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my Buchwald-Hartwig amination of an electron-deficient heterocycle (e.g., pyridine, pyrimidine, pyrazine) resulting in low or no yield?

Low or no conversion is a common challenge when working with electron-deficient heterocycles. The primary reasons often involve catalyst inhibition or suboptimal reaction conditions.

Potential Cause 1: Catalyst Poisoning by Heterocycle Coordination The nitrogen atom(s) in electron-deficient heterocycles can coordinate to the palladium catalyst, acting as a ligand and inhibiting its catalytic activity. This is a prevalent issue, especially with substrates like 2-halopyridines.[1]

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing coordination from the heteroaryl substrate.[1] Commonly successful ligands include Josiphos, RuPhos, BrettPhos, and DavePhos. N-heterocyclic carbene (NHC) ligands have also shown promise in these challenging couplings.

    • Use of Pre-catalysts: Utilize well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles). These often form the active Pd(0) species more cleanly and efficiently than generating it in situ from sources like Pd(OAc)₂, which can be unreliable.

Potential Cause 2: Unfavorable Reaction Conditions The reactivity of heteroaryl halides can be significantly different from their aryl halide counterparts, often requiring carefully optimized conditions.

  • Troubleshooting Steps:

    • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate a more active catalyst system and higher temperatures.

    • Solvent Choice: Toluene and 1,4-dioxane are the most frequently used and effective solvents. Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst.

    • Temperature and Reaction Time: These reactions often need elevated temperatures (typically 80-110 °C) to proceed efficiently. However, excessively high temperatures (>120 °C) can lead to catalyst decomposition, observed as the formation of palladium black. If decomposition is suspected, lower the temperature and increase the reaction time.[1]

Q2: I am observing a significant amount of hydrodehalogenation (replacement of the halide with a hydrogen atom) as a side product. How can I minimize this?

Hydrodehalogenation is a common side reaction where the heteroaryl halide is reduced instead of aminated. This often occurs when the desired reductive elimination is slow.

  • Troubleshooting Steps:

    • Ligand Choice: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.

    • Purity of Reagents: Ensure the base is of high purity and anhydrous. Traces of hydroxide or moisture can promote hydrodehalogenation.

    • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired amination pathway.

    • Strictly Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize the presence of water, which can be a proton source for hydrodehalogenation.

Q3: How can I achieve regioselective amination on a polyhalogenated heterocycle (e.g., 2,4-dichloropyrimidine)?

Achieving regioselectivity is a significant challenge. The relative reactivity of the halogenated positions is influenced by electronic and steric factors. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more electron-deficient and thus more susceptible to nucleophilic attack, while the C2 position can also be reactive.

  • Strategies for Regioselectivity:

    • Reaction Conditions: A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine has been developed, strongly favoring the C4-substituted product.[2][3] Reactions with aliphatic amines are catalyzed by palladium with LiHMDS as the base, while reactions with aromatic amines can proceed without a catalyst.[2][3]

    • Catalyst Control: For other polychlorinated heterocycles, the choice of palladium catalyst and ligand can influence which C-Cl bond undergoes oxidative addition first. Screening different catalyst systems is often necessary. For some substrates, a highly regioselective palladium-catalyzed C2-amination can be achieved.

    • Stepwise Functionalization: It is often possible to perform a regioselective amination at one position under a specific set of conditions, and then modify the conditions (e.g., higher temperature) to achieve amination at a second position.

Data Presentation: Comparative Reaction Conditions

The following tables summarize reaction conditions and yields for the Buchwald-Hartwig amination of various electron-deficient heterocycles. This data is intended to serve as a starting point for reaction optimization.

Table 1: Amination of 2-Bromopyridines

Amine Palladium Source / Precatalyst Ligand Base Solvent Temperature (°C) Yield (%)
Cyclohexane-1,2-diamine Pd₂(dba)₃ (±)-BINAP NaOBuᵗ Toluene 80 60
N-Methylaniline XPhos Pd G3 XPhos NaOtBu Toluene 100 92
Morpholine Pd(OAc)₂ RuPhos K₃PO₄ 1,4-Dioxane 110 85

| Aniline | Pd₂(dba)₃ | DavePhos | Cs₂CO₃ | Toluene | 100 | 78 |

Table 2: Amination of Dichloropyrimidines (Regioselectivity)

Substrate Amine Catalyst System Base Solvent Position Yield (%)
6-Aryl-2,4-dichloropyrimidine Aliphatic Secondary Amine Pd(OAc)₂/dppb LiHMDS THF C4 High
6-Aryl-2,4-dichloropyrimidine Aromatic Amine None - - C4 High

| 2,4-dichloropyridine | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | C2 | High |

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 2-Bromopyridine [1][4]

This protocol provides a general starting point for the amination of 2-bromopyridines.

  • Preparation: In an inert atmosphere glovebox, combine the 2-bromopyridine (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.), and the phosphine ligand (e.g., (±)-BINAP, 0.04 mmol, 4 mol%) in an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: To the vial, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.5 M.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 80-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine with an Aliphatic Secondary Amine [2][3]

This protocol is adapted for the C4-selective amination of 6-aryl-2,4-dichloropyrimidines.

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 6-aryl-2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., dppb, 0.02 mmol, 2 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF via syringe. Cool the mixture to -20 °C. Add the aliphatic secondary amine (1.1 mmol, 1.1 equiv.) followed by the slow addition of LiHMDS (1.0 M in THF, 2.0 mmol, 2.0 equiv.).

  • Reaction: Stir the reaction mixture at -20 °C for 1 hour.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Troubleshooting start Low or No Yield in Buchwald-Hartwig Amination catalyst_poisoning Potential Cause: Catalyst Poisoning by Heterocycle Coordination start->catalyst_poisoning Check First suboptimal_conditions Potential Cause: Suboptimal Reaction Conditions start->suboptimal_conditions Also Consider ligand_choice Solution: Use Bulky, Electron-Rich Phosphine or NHC Ligands (e.g., RuPhos, BrettPhos) catalyst_poisoning->ligand_choice precatalyst Solution: Use Well-Defined Pd Pre-catalysts (G3/G4 Palladacycles) catalyst_poisoning->precatalyst base_selection Solution: Screen Bases (NaOtBu, K3PO4, Cs2CO3) suboptimal_conditions->base_selection solvent_temp Solution: Use Anhydrous/Degassed Toluene or Dioxane. Optimize Temperature (80-110°C) suboptimal_conditions->solvent_temp

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Side_Reaction_Troubleshooting start Significant Hydrodehalogenation Side Product Observed slow_reductive_elimination Potential Cause: Slow Reductive Elimination start->slow_reductive_elimination reagent_purity Potential Cause: Reagent Impurity (e.g., trace water) start->reagent_purity ligand_solution Solution: Use Bulky, Electron-Rich Ligands to Accelerate Reductive Elimination slow_reductive_elimination->ligand_solution purity_solution Solution: Ensure Anhydrous Reagents and Solvents. Use High-Purity Base. reagent_purity->purity_solution stoichiometry_solution Solution: Use a Slight Excess of Amine (1.2-1.5 equiv.) reagent_purity->stoichiometry_solution

Caption: Troubleshooting guide for minimizing hydrodehalogenation.

References

Technical Support Center: Managing Poor Solubility of Pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the poor solubility of pyrazolo[4,3-c]pyridine derivatives in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrazolo[4,3-c]pyridine derivatives exhibit poor solubility in organic solvents?

A1: The poor solubility of pyrazolo[4,3-c]pyridine derivatives can be attributed to several factors. The rigid, planar structure of the fused heterocyclic ring system can lead to strong crystal lattice energy, which is the energy required to break apart the crystal structure and solvate the individual molecules.[1] Additionally, the presence of intermolecular hydrogen bonding and high molecular weight can further contribute to low solubility.[2] The specific substituents on the pyrazolo[4,3-c]pyridine core also play a crucial role; lipophilic groups tend to decrease aqueous solubility, while polar groups can increase it.[2][3]

Q2: What are the primary factors that influence the solubility of these compounds?

A2: The solubility of pyrazolo[4,3-c]pyridine derivatives is influenced by a combination of factors related to both the compound and the solvent:

  • Molecular Weight: Higher molecular weight compounds are often more difficult to solvate.[2]

  • Crystal Structure: The arrangement of molecules in the crystal lattice affects the energy required to dissolve the compound.[2]

  • Substituents: The nature of the functional groups attached to the core structure significantly impacts polarity and, therefore, solubility.[2][3]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, can lead to lower solubility in less polar organic solvents.[2]

  • Solvent Polarity: The principle of "like dissolves like" is crucial. The polarity of the solvent should match the polarity of the solute for optimal solubility.

  • Temperature: For most compounds, solubility increases with temperature.

Q3: What are some common organic solvents to start with for pyrazolo[4,3-c]pyridine derivatives?

A3: While the ideal solvent is highly dependent on the specific derivative, common organic solvents used for the synthesis and purification of pyrazole derivatives include ethanol, methanol, acetone, toluene, dichloromethane (CH₂Cl₂), and acetonitrile.[2] For preliminary screening, it is advisable to test a range of solvents with varying polarities.

Q4: How can I perform a quick preliminary solvent screening?

A4: A small-scale solubility test can provide valuable initial insights. Place a small, accurately weighed amount of your compound (e.g., 1-2 mg) into several vials. To each vial, add a measured volume (e.g., 100 µL) of a different solvent. Observe the dissolution at room temperature, and if necessary, with gentle heating and sonication. This will help you categorize solvents as "good," "sparingly soluble," or "poor."

Troubleshooting Guides

This section provides structured guidance for common solubility-related challenges encountered during experiments.

Issue 1: My pyrazolo[4,3-c]pyridine derivative is insoluble in all tested common organic solvents at room temperature.

When a compound shows poor solubility across the board, a systematic approach is necessary. The following workflow can help identify a suitable solvent or solvent system.

G start Start: Compound Insoluble solvent_screen Systematic Solvent Screening (Varying Polarity: Heptane, Toluene, DCM, Acetone, EtOH, MeOH, DMSO) start->solvent_screen heating Apply Gentle Heating (e.g., 40-60 °C) solvent_screen->heating sonication Use Sonication heating->sonication no_dissolution Still Insoluble sonication->no_dissolution dissolved Compound Dissolves no_dissolution->dissolved Yes cosolvent Try Co-solvent Systems (e.g., DCM/MeOH, Toluene/EtOH) no_dissolution->cosolvent No structural_mod Consider Structural Modification (Introduce Solubilizing Groups) cosolvent->structural_mod consult Consult Literature for Structurally Similar Compounds structural_mod->consult

Figure 1: Troubleshooting workflow for poor solubility.
Issue 2: My compound precipitates during reaction work-up or upon cooling.

Precipitation during these stages often indicates that the compound is only sparingly soluble under the changing conditions (e.g., lower temperature, change in solvent composition).

  • Hot Filtration: If you suspect insoluble impurities, perform a hot filtration. Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature and quickly filter it to remove any undissolved material.

  • Co-solvent System: Maintain a co-solvent system throughout the work-up to keep the compound in solution. For example, if your compound is soluble in a mixture of dichloromethane and methanol, ensure this ratio is maintained.

  • Recrystallization: If purification is the goal and solubility is low in single solvents, recrystallization from a binary solvent system ("good" solvent and "poor" solvent) can be effective.[2]

Issue 3: I am unable to prepare a stock solution at the desired concentration for biological assays.

This is a common challenge, especially for in vitro screening. Several techniques can be employed to enhance the solubility for stock solution preparation.

Solubility Enhancement Techniques

The following table summarizes common techniques to improve the solubility of pyrazolo[4,3-c]pyridine derivatives.

TechniquePrincipleAdvantagesDisadvantages/ConsiderationsTypical Solvents/Reagents
Co-solvency Using a mixture of a primary solvent with a water-miscible organic solvent to reduce the interfacial tension and increase solubility.[4][5]Simple to implement; can significantly increase solubility.The co-solvent may have biological or toxicological effects in assays.[5]DMSO, DMF, ethanol, propylene glycol, PEG 400.
pH Adjustment For compounds with ionizable groups (acidic or basic), adjusting the pH can lead to the formation of a more soluble salt form.[2]Highly effective for ionizable compounds.The altered pH may affect compound stability or be incompatible with downstream applications.Aqueous acids (e.g., HCl) or bases (e.g., NaOH).
Salt Formation Converting an acidic or basic derivative into a salt can dramatically improve its solubility.[2]Often results in a significant increase in solubility and dissolution rate.[6]Requires the presence of an acidic or basic functional group; the salt may be hygroscopic.Volatile acids (e.g., HCl, TFA) or bases (e.g., ammonia, triethylamine).
Structural Modification Introducing polar functional groups (e.g., -OH, -NH2, morpholino) to the molecular structure.[2][7]Can provide a permanent solution to poor solubility.Requires synthetic chemistry effort; may alter the pharmacological activity.N/A (involves chemical synthesis).
Micronization Reducing the particle size of the solid compound to increase the surface area available for dissolution.[4][5]Increases the rate of dissolution.Does not affect the equilibrium solubility of the compound.[4]N/A (a physical process).

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Aliquot 1-2 mg of your pyrazolo[4,3-c]pyridine derivative into several labeled glass vials.

  • Solvent Addition: Add 0.5 mL of a single solvent to each vial. Use a range of solvents with varying polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO).

  • Room Temperature Observation: Vigorously vortex each vial for 1-2 minutes and visually inspect for dissolution.

  • Sonication: If not fully dissolved, place the vials in a sonicator bath for 10-15 minutes.

  • Heating: If the compound remains insoluble, gently heat the vials to 40-50°C with stirring.

  • Documentation: Record the solubility of your compound in each solvent at each step (e.g., insoluble, sparingly soluble, soluble).

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol describes how to prepare a stock solution using a co-solvent, a common practice for biological testing.

G start Start: Weigh Compound add_cosolvent Add Minimal Volume of Primary Organic Solvent (e.g., DMSO) start->add_cosolvent dissolve Vortex/Sonicate Until Completely Dissolved add_cosolvent->dissolve add_secondary Add Secondary Solvent (e.g., Water, Buffer) Dropwise with Vortexing dissolve->add_secondary observe Observe for Precipitation add_secondary->observe stable_solution Stable Stock Solution Achieved observe->stable_solution No adjust_ratio Adjust Co-solvent Ratio (Increase Primary Solvent) observe->adjust_ratio Yes adjust_ratio->add_cosolvent

Figure 2: Experimental workflow for co-solvent solubility enhancement.
  • Weigh Compound: Accurately weigh the required amount of your pyrazolo[4,3-c]pyridine derivative into a suitable vial.

  • Add Primary Solvent: Add a minimal volume of a strong organic solvent in which the compound is known to be soluble (e.g., DMSO, DMF).

  • Dissolve: Vortex or sonicate the mixture until the compound is completely dissolved.

  • Add Secondary Solvent: While vortexing, slowly add the secondary solvent (e.g., water, buffer) dropwise to reach the final desired concentration and co-solvent ratio.

  • Observe: After the addition is complete, visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, a higher ratio of the primary organic solvent may be necessary.

Protocol 3: In-situ Salt Formation for Solubility Enhancement

This method is applicable if your pyrazolo[4,3-c]pyridine derivative has a basic nitrogen atom (e.g., an accessible pyridine nitrogen).

  • Dissolve/Suspend Compound: Suspend the weighed compound in a suitable organic solvent (e.g., methanol, ethanol).

  • Add Acid: Add a stoichiometric equivalent (or slight excess) of a solution of a suitable acid (e.g., HCl in ethanol, or trifluoroacetic acid) to the suspension.

  • Stir and Observe: Stir the mixture at room temperature. The formation of the salt should lead to the dissolution of the solid. Gentle heating may be applied if necessary.

  • Confirmation (Optional): The formation of the salt can be confirmed by techniques such as NMR or by observing a change in the melting point.

  • Use Solution: The resulting solution of the salt can be used for subsequent experiments or the solvent can be removed to isolate the solid salt.

References

Technical Support Center: Catalyst and Ligand Selection for Difficult Couplings with Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in challenging cross-coupling reactions with pyrazolo[4,3-c]pyridines. The content is designed to offer practical solutions and detailed methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with pyrazolo[4,3-c]pyridines so challenging?

A1: Pyrazolo[4,3-c]pyridines, like many nitrogen-containing heterocycles, present unique challenges in cross-coupling reactions. The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can result in low yields and sluggish reaction times. Furthermore, the electronic nature of the heterocyclic ring can influence the reactivity of the C-X bond (where X is a halogen) and the stability of organometallic intermediates.

Q2: I'm observing significant protodeboronation in my Suzuki-Miyaura coupling. How can I mitigate this?

A2: Protodeboronation, the cleavage of the C-B bond of the boronic acid or ester, is a common side reaction, especially with electron-deficient heterocycles. To address this, consider the following strategies:

  • Use of a Copper(I) Additive: The addition of a copper(I) salt, such as CuCl, can accelerate the rate of transmetalation, outcompeting the protodeboronation pathway.[1][2]

  • Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions, as water can be a proton source for this side reaction.

  • Choice of Boron Reagent: Pinacol boronate esters are generally more stable towards protodeboronation than the corresponding boronic acids.

  • Base Selection: A weaker base or careful selection of the base can sometimes reduce the rate of protodeboronation.

Q3: My Buchwald-Hartwig amination is giving low yields. What catalyst system is recommended for pyrazolo[4,3-c]pyridines?

A3: For Buchwald-Hartwig aminations on the pyrazolo[4,3-c]pyridine core, a combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as rac-BINAP has proven effective.[3] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is also crucial for successful coupling.[3]

Q4: What are the key considerations for Sonogashira couplings with this heterocyclic system?

  • Catalyst System: A typical Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used.

  • Solvent: Anhydrous and deoxygenated solvents like DMF or THF are generally preferred.

  • Copper-Free Systems: To avoid Glaser-type homocoupling of the alkyne, copper-free Sonogashira protocols can be employed.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low to No Yield Catalyst deactivation by pyridine nitrogen.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to shield the palladium center.
Low reactivity of the aryl halide.Switch from aryl chlorides to bromides or iodides. Increase reaction temperature.
Protodeboronation Slow transmetalation.Add a Cu(I) salt (e.g., CuCl) to accelerate transmetalation.[1][2]
Presence of water.Use anhydrous solvents and reagents.
Homocoupling Presence of oxygen.Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Ar or N₂).
Buchwald-Hartwig Amination
Problem Potential Cause Suggested Solution
Low to No Yield Inefficient oxidative addition.For aryl chlorides, use a catalyst system known for activating C-Cl bonds, such as a G3 or G4 Buchwald precatalyst with a ligand like RuPhos or BrettPhos.
Catalyst inhibition.Use a bulky ligand like rac-BINAP.[3]
Inappropriate base.Use a strong, non-nucleophilic base like NaOtBu.[3]
Hydrodehalogenation Slow reductive elimination.Use a more electron-donating and sterically hindered ligand to promote reductive elimination.
Sonogashira Coupling
Problem Potential Cause Suggested Solution
Low to No Yield Catalyst deactivation.Use a higher catalyst loading or screen different palladium sources and phosphine ligands.
Low reactivity of aryl halide.Aryl iodides are generally more reactive than bromides or chlorides.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen and copper(I) catalyst.Ensure strictly anaerobic conditions. Consider a copper-free Sonogashira protocol.
Dehalogenation Harsh reaction conditions.Lower the reaction temperature and screen milder bases.

Quantitative Data from Literature

Buchwald-Hartwig Amination at C-5 of a Pyrazolo[3,4-c]pyridine Scaffold[3]
AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Primary, secondary, and aromatic aminesPd₂(dba)₃ / rac-BINAPNaOtBuTHFNot specifiedNot specified62-75
Protected aminePd₂(dba)₃ / rac-BINAPNaOtBuTHFNot specifiedNot specified97
Tandem C-H Borylation and Suzuki-Miyaura Cross-Coupling at C-3 of a Pyrazolo[3,4-c]pyridine Scaffold[1][2]
Aryl HalideBorylation CatalystSuzuki CatalystAdditiveBaseSolventTemp. (°C)Yield (%)
Various Aryl-X[Ir(COD)OMe]₂ / dtbpyPd(dppf)Cl₂NoneCs₂CO₃DMAc120 (MW)47-60
Various Aryl-X[Ir(COD)OMe]₂ / dtbpyPd(dppf)Cl₂CuClCs₂CO₃DMAc120 (MW)31-48

Detailed Experimental Protocols

General Procedure for Buchwald-Hartwig Amination at C-5[3]

This is a generalized procedure based on successful couplings with pyrazolo[3,4-c]pyridine derivatives.

  • Reaction Setup: In an oven-dried reaction vessel, combine the 5-halopyrazolo[3,4-c]pyridine (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., rac-BINAP, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed THF via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Tandem C-H Borylation and Suzuki-Miyaura Cross-Coupling at C-3[1][2]

Step 1: C-H Borylation

  • Reaction Setup: In an oven-dried microwave reaction vial, add [Ir(COD)OMe]₂ (0.025 equiv.), B₂pin₂ (1.10 equiv.), and dtbpy (0.05 equiv.).

  • Inert Atmosphere: Seal the vial and degas by cycling between vacuum and nitrogen.

  • Substrate Addition: Add a solution of the N-protected pyrazolo[3,4-c]pyridine in anhydrous MTBE (0.4 M) under nitrogen.

  • Reaction: Heat the reaction mixture in a microwave reactor at 100 °C until GC-MS analysis indicates complete borylation.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain the crude boronate ester.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To the crude boronate ester from Step 1, add the aryl halide (1.0 equiv.), cesium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (5 mol%). For reactions prone to protodeboronation, add CuCl (1.5 equiv.).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas.

  • Solvent Addition: Add anhydrous, degassed DMAc.

  • Reaction: Heat the reaction mixture at 120 °C (conventional heating or microwave) until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedure described for the Buchwald-Hartwig amination.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction & Work-up start Start reagents Combine Halo-Pyrazolo[4,3-c]pyridine, Amine, and Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Source and Ligand inert->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst Is the catalyst/ligand system appropriate for N-heterocycles? start->check_catalyst check_protodeboronation Is protodeboronation suspected? check_catalyst->check_protodeboronation Yes sol_catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. check_catalyst->sol_catalyst No check_homocoupling Is homocoupling a major byproduct? check_protodeboronation->check_homocoupling No sol_protodeboronation Add CuCl co-catalyst. Use anhydrous conditions and a boronate ester. check_protodeboronation->sol_protodeboronation Yes sol_homocoupling Thoroughly degas the reaction mixture and run under an inert atmosphere. check_homocoupling->sol_homocoupling Yes

Caption: Troubleshooting logic for Suzuki-Miyaura coupling.

References

identifying byproducts in the synthesis of pyrazolo[4,3-c]pyridine libraries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazolo[4,3-c]pyridine libraries. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of pyrazolo[4,3-c]pyridines.

Issue 1: Low or No Yield of the Desired Pyrazolo[4,3-c]pyridine Product

Low or no yield is a frequent issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause & Solution

Potential Cause Troubleshooting Recommendation
Purity of Starting Materials Impurities in starting materials, such as the aminopyrazole precursor, can significantly hinder the reaction. It is crucial to ensure the high purity of all reactants. If necessary, recrystallize or purify the starting materials before use.
Suboptimal Reaction Conditions The choice of solvent, temperature, and reaction time are critical. A solvent screen is advisable to ensure adequate solubility of reactants and facilitate the reaction. Optimize the reaction temperature, as some syntheses proceed at room temperature while others require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.
Catalyst Selection and Loading The choice and amount of catalyst can dramatically impact the reaction outcome. For cyclization reactions, screen different acid or base catalysts. For instance, while acetic acid is common, Lewis acids might be more effective in certain cases. Catalyst loading is also a critical parameter to optimize.
Incomplete Reaction The reaction may not have reached completion. Monitor the consumption of starting materials by TLC. If starting material is still present after the expected reaction time, consider extending the reaction time or increasing the temperature.

Issue 2: Formation of a Mixture of Regioisomers (e.g., Pyrazolo[3,4-b]pyridine)

A common challenge in the synthesis of pyrazolopyridines is the formation of regioisomers, which can be difficult to separate.

Potential Cause & Solution

Potential Cause Troubleshooting Recommendation
Lack of Regiocontrol in Cyclization The regioselectivity of the cyclization step is highly dependent on the reaction conditions. The choice of electrophile and solvent can significantly influence the ratio of pyrazolo[4,3-c]pyridine to its regioisomers. For instance, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, the use of different electrophilic additives and solvents can favor the formation of one regioisomer over the other.[1]
Ambiguous Nucleophilic Attack In syntheses involving precursors with multiple nucleophilic sites, the reaction may proceed through different pathways, leading to a mixture of products. Careful selection of starting materials and reaction conditions is necessary to direct the reaction towards the desired isomer.
Separation of Isomers If the formation of regioisomers cannot be avoided, purification by flash column chromatography is the most common method for their separation. A systematic approach to selecting the eluent system, starting with a non-polar solvent and gradually increasing polarity, is recommended. In some cases, specialized chromatographic techniques or crystallization may be necessary to isolate the desired isomer.

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected byproduct in my reaction that is not a simple regioisomer. What could it be?

A1: Besides regioisomers, other unexpected byproducts can form during the synthesis of pyrazolo[4,3-c]pyridines. One documented example is the C-N migration of an acetyl group, leading to a rearranged N-aryl-N-acetylhydrazone intermediate, which can then cyclize to the desired product under appropriate conditions.[2][3] It is recommended to isolate the byproduct and characterize it using spectroscopic methods (NMR, MS) to understand its structure and formation mechanism. This will help in optimizing the reaction conditions to minimize its formation.

Q2: How can I confirm the correct regiochemistry of my final pyrazolo[4,3-c]pyridine product?

A2: Unambiguous structure determination is crucial. Advanced NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOE (Nuclear Overhauser Effect) experiments, are powerful tools for establishing the connectivity and spatial relationships of atoms in the molecule, thus confirming the correct regiochemistry. Single-crystal X-ray diffraction provides the most definitive structural proof if a suitable crystal can be obtained.

Q3: During the protection of the pyrazole nitrogen, I am getting a mixture of N-1 and N-2 isomers. How can I control this?

A3: The formation of N-1 and N-2 isomers during protection steps is a known issue. The selectivity can often be influenced by the reaction time and conditions. For example, with THP (tetrahydropyran) protection, shorter reaction times may favor one isomer, while longer times favor the thermodynamically more stable isomer.[4] If selective formation is not achievable, the isomers can often be separated by column chromatography.[4]

Q4: What are some common purification challenges for pyrazolo[4,3-c]pyridines?

A4: Pyrazolo[4,3-c]pyridines can be challenging to purify due to their polarity and the potential for co-eluting byproducts, especially regioisomers. A proper work-up procedure is essential to remove catalysts and inorganic salts before chromatography. For column chromatography, silica gel is the most common stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point. For particularly difficult separations, reverse-phase chromatography may be an effective alternative.

Experimental Protocols

Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine via Nucleophilic Aromatic Substitution and Intramolecular Cyclization

This protocol describes a reliable method for the synthesis of 4-methyl-1H-pyrazolo[4,3-c]pyridine from 3-amino-4-methylpyrazole and 2-chloropyridine.[5]

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-amino-4-methylpyrazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

  • To the stirring suspension, add 2-chloropyridine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-methyl-1H-pyrazolo[4,3-c]pyridine.

Data Presentation

Table 1: Effect of Electrophile and Base on the Regioselectivity of Pyrazolopyridine Synthesis [1]

EntryElectrophileBaseYield of pyrazolo[3,4-b]pyridine (%)Yield of pyrazolo[4,3-c]pyridine (%)
1Tosyl anhydrideTriethylamine8212
2Tosyl anhydrideDiisopropylethylamine7515
3Triflic anhydrideN-methylimidazole1570
4Triflic anhydrideTriethylamine2565

Table 2: Effect of Solvent on the Regioselectivity of Pyrazolopyridine Synthesis with Tosyl Anhydride [1]

EntrySolventYield of pyrazolo[3,4-b]pyridine (%)Yield of pyrazolo[4,3-c]pyridine (%)
1Dichloromethane8212
2Acetonitrile7810
3Toluene6518
4Tetrahydrofuran7014

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start1 3-Amino-4-methylpyrazole reaction Nucleophilic Aromatic Substitution & Intramolecular Cyclization (K2CO3, DMF, 120-130°C) start1->reaction start2 2-Chloropyridine start2->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 4-Methyl-1H-pyrazolo[4,3-c]pyridine purification->product

Caption: General experimental workflow for the synthesis of 4-methyl-1H-pyrazolo[4,3-c]pyridine.

troubleshooting_byproducts cluster_issues Observed Issues cluster_byproduct_types Common Byproducts cluster_solutions Troubleshooting Steps start Pyrazolo[4,3-c]pyridine Synthesis low_yield Low Yield start->low_yield byproducts Byproduct Formation start->byproducts optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) low_yield->optimize_conditions check_purity Check Starting Material Purity low_yield->check_purity regioisomers Regioisomers (e.g., pyrazolo[3,4-b]pyridine) byproducts->regioisomers n_isomers N-1 / N-2 Isomers (during protection) byproducts->n_isomers rearranged Rearranged Products (e.g., C-N migration) byproducts->rearranged regioisomers->optimize_conditions chromatography Purify by Chromatography regioisomers->chromatography n_isomers->chromatography rearranged->optimize_conditions characterize Isolate & Characterize (NMR, MS) rearranged->characterize

Caption: Troubleshooting flowchart for identifying and addressing common byproducts in pyrazolo[4,3-c]pyridine synthesis.

References

minimizing homocoupling in Suzuki reactions of pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions of pyrazolopyridine substrates. The following information is designed to help minimize common side reactions, such as homocoupling, and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a significant issue with pyrazolopyridine substrates?

A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid or its ester derivative react with each other to form a symmetrical biaryl byproduct. This is particularly problematic as it consumes the valuable boronic acid reagent, leading to a reduced yield of the desired pyrazolopyridine product.[1] Furthermore, the homocoupled byproduct can often have similar chromatographic properties to the target molecule, complicating purification. The electron-rich nature of some pyrazolopyridine systems can sometimes make side reactions like homocoupling more competitive if the reaction conditions are not carefully optimized.[1]

Q2: What are the primary causes of boronic acid homocoupling in my pyrazolopyridine Suzuki reaction?

A2: The two main culprits for homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[1]

  • Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then facilitate the homocoupling of the boronic acid. Rigorous deoxygenation of solvents and the reaction setup is crucial to minimize this pathway.[1][2]

  • Palladium(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), an in-situ reduction to the active Pd(0) catalyst is required. One mechanism for this reduction involves the homocoupling of two boronic acid molecules, which regenerates Pd(0) but consumes the starting material.[1]

Q3: I'm observing significant debromination of my bromopyrazolopyridine starting material. What causes this and how can I prevent it?

A3: Debromination is another common side reaction where the bromine atom on the pyrazolopyridine ring is replaced by a hydrogen atom. This can be promoted by the presence of a base and a protic solvent. A proposed mechanism involves deprotonation of the pyrazolopyridine ring, followed by a series of electronic rearrangements and protonation that result in the loss of the bromine atom. To avoid this, using a tandem catalyst system such as XPhosPdG2/XPhos has been shown to be effective.[3][4]

Q4: How do I choose the optimal catalyst and ligand for the Suzuki coupling of a pyrazolopyridine?

A4: The choice of catalyst and ligand is critical, especially for heteroaromatic substrates like pyrazolopyridines. For challenging couplings, particularly with less reactive chloro- or bromopyrazolopyridines, bulky, electron-rich phosphine ligands are often the most successful. Ligands developed by Buchwald, such as SPhos and XPhos, are highly effective as they can promote the challenging oxidative addition step and stabilize the palladium catalyst.[5] For pyrazolo[1,5-a]pyrimidin-5(4H)-one substrates, a tandem catalyst system of XPhosPdG2 and XPhos has been shown to be effective in minimizing side reactions like debromination.[3][4]

Q5: Can the choice of base and solvent influence the extent of homocoupling?

A5: Yes, both the base and solvent play a crucial role. Weaker inorganic bases like K₃PO₄ and K₂CO₃ are often preferred as they are generally effective at activating the boronic acid without promoting excessive side reactions.[6] The solvent system must be capable of dissolving all reactants and be thoroughly degassed. A mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water is commonly used to facilitate the dissolution of the base.[7][8]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product and Significant Homocoupling
Potential Cause Recommended Solution Rationale
Oxygen in the reaction mixture Rigorously degas all solvents and the reaction vessel by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period or by using the freeze-pump-thaw technique.[1]Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2]
Use of a Pd(II) precatalyst Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or use a more efficient precatalyst such as a Buchwald G3 or G4 palladacycle.[6]Pd(0) catalysts do not require an in-situ reduction step that can be mediated by homocoupling.[6]
High instantaneous concentration of boronic acid Add the boronic acid or its ester derivative slowly to the reaction mixture using a syringe pump.This keeps the concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.
Suboptimal catalyst/ligand system For pyrazolopyridine substrates, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos.[5] For pyrazolo[1,5-a]pyrimidines, a tandem XPhosPdG2/XPhos system has been shown to be effective.[3][4]These advanced ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.
Issue 2: Presence of Debrominated Pyrazolopyridine Byproduct
Potential Cause Recommended Solution Rationale
Base-promoted debromination Employ a tandem catalyst system such as XPhosPdG2 with an additional equivalent of XPhos ligand.[3][4]This specific catalyst system has been demonstrated to suppress the debromination of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[3][4]
Protic solvent participation While some water is often necessary to dissolve the base, consider minimizing the amount of protic solvent if debromination is a major issue.The proposed mechanism for debromination involves protonation from the solvent.[3]

Data Summary

The following tables provide a summary of reaction conditions and yields for the Suzuki-Miyaura coupling of pyrazolopyridine and related heterocyclic substrates.

Table 1: Suzuki Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with Arylboronic Acids [3][4]

Catalyst / LigandBaseSolventTemperature (°C)Time (min)Arylboronic AcidYield (%)
XPhosPdG2 / XPhosK₂CO₃EtOH / H₂O (4:1)135 (MW)404-methoxyphenylboronic acid85
XPhosPdG2 / XPhosK₂CO₃EtOH / H₂O (4:1)135 (MW)404-fluorophenylboronic acid82
XPhosPdG2 / XPhosK₂CO₃EtOH / H₂O (4:1)135 (MW)403-thienylboronic acid75

Table 2: Tandem Borylation and Suzuki Coupling of 5-chloro-1-{[2'-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine [9]

Borylation CatalystSuzuki CatalystBaseSolventTemperature (°C)Aryl HalideYield (%)
[Ir(COD)OMe]₂ / dtbpyPd(dppf)Cl₂Cs₂CO₃MTBE then DMAc100 (MW) then 120 (MW)1-iodo-4-nitrobenzene60

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of Halopyrazolopyridines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halopyrazolopyridine (1.0 equiv)

  • Arylboronic acid or boronate ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., XPhosPdG2, 2.5-5 mol%)

  • Ligand (e.g., XPhos, 5-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., EtOH/H₂O 4:1)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the halopyrazolopyridine, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the degassed solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the desired temperature (e.g., 135 °C) for the specified time (e.g., 40 minutes).[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Homocoupling_Troubleshooting start Low Yield of Desired Product & Significant Homocoupling check_oxygen Is the reaction setup rigorously deoxygenated? start->check_oxygen degas Degas solvents and reaction vessel thoroughly (e.g., freeze- pump-thaw or extensive sparging). check_oxygen->degas No check_catalyst What is the palladium source? check_oxygen->check_catalyst Yes degas->check_catalyst pd0_source Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst (e.g., Buchwald G3/G4). check_catalyst->pd0_source Pd(II) check_addition How is the boronic acid added? check_catalyst->check_addition Pd(0) pd0_source->check_addition pd2_source Consider that in-situ reduction of Pd(II) can be a source of homocoupling. pd2_source->check_addition slow_addition Employ slow addition of the boronic acid via syringe pump. check_addition->slow_addition All at once optimize_ligand Optimize the catalyst and ligand system. Consider bulky, electron-rich ligands (e.g., XPhos, SPhos). check_addition->optimize_ligand Slowly slow_addition->optimize_ligand

Caption: Troubleshooting workflow for minimizing homocoupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate1 R¹-Pd(II)(X)Ln oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 R¹-Pd(II)(R²)Ln transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X (Pyrazolopyridine halide) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of Functionalized Pyrazolo[4,3-c]pyridine Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of regioisomers of functionalized pyrazolo[4,3-c]pyridines.

Troubleshooting Guide

Issue 1: Poor Separation of N1 and N2 Regioisomers by Column Chromatography

Question: I am having difficulty separating the N1 and N2 regioisomers of my functionalized pyrazolo[4,3-c]pyridine using silica gel column chromatography. The isomers are co-eluting. What can I do?

Answer:

Poor resolution of regioisomers is a common challenge due to their similar physicochemical properties. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Solvent Polarity: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a gradient of hexane and ethyl acetate.[1] If you are already using this system, try a shallower gradient.

    • Solvent System: If a hexane/ethyl acetate system is ineffective, consider switching to a different solvent system. Dichloromethane/methanol or chloroform/acetone systems can offer different selectivities.

    • Additives: For basic compounds like pyridines, peak tailing on silica gel can be an issue. Adding a small amount of a competing base, such as 0.1-1% triethylamine (TEA) or pyridine, to the mobile phase can improve peak shape and may enhance separation.

  • Modify the Stationary Phase:

    • Different Silica Gel: Not all silica gels are the same. Using a silica gel with a different particle size or pore size can sometimes improve resolution.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a bonded-phase silica gel (e.g., diol, cyano, or amino-bonded silica).

  • High-Performance Liquid Chromatography (HPLC):

    • For difficult separations, HPLC is a powerful tool. Both normal-phase and reverse-phase HPLC can be effective.

    • Reverse-Phase HPLC (RP-HPLC): A C18 column with a mobile phase of acetonitrile and water (often with an additive like formic acid or trifluoroacetic acid) is a good starting point.

Issue 2: Difficulty in Achieving Crystallization of a Single Regioisomer

Question: I have a mixture of regioisomers and I am trying to isolate one by crystallization, but I am either getting an oil, amorphous solid, or the mixture crystallizes together. What should I do?

Answer:

Crystallization is a powerful purification technique but can be challenging. Here are some troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. You are looking for a solvent in which your desired isomer has high solubility at elevated temperatures and low solubility at room temperature or below, while the other isomer remains in solution.

    • Screening: Perform small-scale crystallization trials with a variety of solvents of different polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane).

    • Solvent/Anti-Solvent System: Dissolve your mixture in a good solvent and then slowly add an "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Seeding: If you have a small amount of the pure desired isomer, you can use it as a seed crystal. Add a tiny crystal to a supersaturated solution of your isomeric mixture to induce the crystallization of the desired isomer.

  • Slow Cooling: Rapid cooling often leads to the formation of small crystals or an amorphous solid. Allow the crystallization solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

  • Salt Formation: If your pyrazolo[4,3-c]pyridine has a basic nitrogen, you can try forming a salt with an acid (e.g., HCl, oxalic acid). The different regioisomers may have different crystallization properties as salts.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of the N1 and N2 regioisomers?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • 1D NMR (¹H and ¹³C): While the chemical shifts of the two isomers may be very similar, there can be subtle differences.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are particularly useful. For example, in N-alkylated pyrazolo[4,3-c]pyridines, an NOE can often be observed between the protons of the N-alkyl group and a proton on the pyridine ring, which helps to unambiguously determine the point of attachment.[2]

  • ¹⁵N NMR: If available, ¹⁵N NMR can also be used to distinguish between the different nitrogen environments in the two isomers.

Q2: What is a typical yield for the synthesis of functionalized pyrazolo[4,3-c]pyridines?

A2: Yields can vary widely depending on the specific reaction and the functional groups present. Reported yields for the synthesis of various pyrazolo[4,3-c]pyridines and related structures range from moderate to excellent. For example, the condensation of a dienamine with amines containing sulfonamide fragments to form pyrazolo[4,3-c]pyridines has been reported with yields of 72-88%.

Q3: Can I use protecting groups to control the regioselectivity of my reaction?

A3: Yes, using protecting groups is a common strategy to control regioselectivity during the synthesis of pyrazoles and related heterocycles. For example, a protecting group can be used to block one of the nitrogen atoms of the pyrazole ring, directing subsequent reactions to the other nitrogen.

Data Presentation

Table 1: Summary of Purification Methods for Pyrazolo[4,3-c]pyridine Regioisomers and Related Compounds

Compound TypePurification MethodEluent/SolventYield/PurityReference
1,3,5-substituted pyrazole regioisomersSilica Column ChromatographyEthyl AcetateRatio of 43:57, high purity[1]
5-halo-1H-pyrazolo[3,4-c]pyridinesSilica Gel Flash Column ChromatographyNot specifiedExcellent overall yield
N1-methyl and N2-methyl pyrazolo[4,3-d]pyrimidinesSeparation of regioisomersNot specified35% and 55% yields for the two isomers[2]
Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidinesCrystallizationNot specifiedYields ranging from 61% to 89%[3]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Preparation of the Column:

    • Choose an appropriate size glass column based on the amount of sample to be purified.

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1-2 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude mixture of regioisomers in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the sample onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • If a gradient elution is used, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Monitor the separation by Thin Layer Chromatography (TLC) of the collected fractions.

    • Combine the fractions containing the pure desired isomer.

    • Evaporate the solvent to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a small amount of a potential solvent and observe the solubility at room temperature.

    • If the compound is insoluble or sparingly soluble, gently heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.

    • If the compound is soluble at room temperature, it is not a suitable solvent for single-solvent recrystallization.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper or dry them in a desiccator or vacuum oven.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_outcome Outcome start Functionalized Pyrazolo[4,3-c]pyridine Synthesis mixture Crude Mixture of N1 and N2 Regioisomers start->mixture column_chromatography Column Chromatography mixture->column_chromatography crystallization Crystallization mixture->crystallization tlc TLC Analysis of Fractions column_chromatography->tlc pure_n1 Pure N1 Isomer crystallization->pure_n1 tlc->pure_n1 Combine Fractions pure_n2 Pure N2 Isomer tlc->pure_n2 Combine Fractions nmr NMR Analysis (1H, 13C, NOESY) hplc HPLC Analysis for Purity pure_n1->nmr pure_n1->hplc pure_n2->nmr pure_n2->hplc

Caption: Workflow for the purification and analysis of pyrazolo[4,3-c]pyridine regioisomers.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_details Solution Details start Poor Separation of Regioisomers optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase change_stationary_phase Change Stationary Phase start->change_stationary_phase use_hplc Use HPLC start->use_hplc try_crystallization Attempt Crystallization start->try_crystallization shallow_gradient Shallower Gradient optimize_mobile_phase->shallow_gradient different_solvents Different Solvent System optimize_mobile_phase->different_solvents additives Add TEA/Pyridine optimize_mobile_phase->additives alumina Use Alumina change_stationary_phase->alumina bonded_phase Use Bonded-Phase Silica change_stationary_phase->bonded_phase rp_hplc Reverse-Phase HPLC use_hplc->rp_hplc solvent_screen Solvent Screening try_crystallization->solvent_screen seeding Seeding try_crystallization->seeding

Caption: Troubleshooting logic for the separation of pyrazolo[4,3-c]pyridine regioisomers.

References

Validation & Comparative

confirming regioselectivity of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Regioselectivity of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine Reactions

This guide provides an objective comparison of the predicted regioselectivity of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The analysis is supported by experimental data from analogous heterocyclic systems to provide a predictive framework for researchers, scientists, and drug development professionals.

Introduction: The Principle of Regioselectivity

The this compound scaffold presents two distinct reactive sites for palladium-catalyzed cross-coupling reactions: a carbon-iodine (C-I) bond at the C-3 position and a carbon-bromine (C-Br) bond at the C-4 position. The regioselectivity of these reactions is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to a Pd(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle.

Consequently, the general reactivity trend for halogens in these reactions is I > Br > Cl.[1] This inherent difference allows for selective functionalization at the C-3 position under appropriate reaction conditions, leaving the C-4 bromine atom intact for subsequent transformations. This stepwise, regioselective approach is a powerful strategy for the synthesis of complex, polysubstituted heterocyclic compounds.

Comparative Analysis of Cross-Coupling Reactions

While specific experimental data for this compound is not extensively available, a robust predictive model can be constructed from studies on closely related dihalogenated N-heterocycles. The following tables summarize the expected regioselective outcomes for major cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds. In dihalogenated systems, selective coupling at the iodo-substituted position is a well-established phenomenon.[1] For this compound, the reaction with various boronic acids is anticipated to yield the C-3 arylated product selectively.

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling (Data based on reactions with analogous dihalogenated heterocycles)

Coupling PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Expected Major ProductPredicted Yield (%)Reference Analogy
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/Ethanol/H₂O1104-Bromo-3-phenyl-1H-pyrazolo[4,3-c]pyridine71-83[2]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene1104-Bromo-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridine~83[2][3]
3-Furylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/Ethanol1104-Bromo-3-(furan-3-yl)-1H-pyrazolo[4,3-c]pyridine~83[2]
Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. The higher reactivity of the C-I bond is expected to direct the alkynylation exclusively to the C-3 position of the pyrazolo[4,3-c]pyridine core.[1][4]

Table 2: Predicted Regioselectivity in Sonogashira Coupling (Data based on reactions with analogous halo-indazoles and halo-indoles)

AlkyneCatalyst System (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Expected Major ProductPredicted Yield (%)Reference Analogy
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF204-Bromo-3-(phenylethynyl)-1H-pyrazolo[4,3-c]pyridine85-95[1][5]
1-HeptynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF204-Bromo-3-(hept-1-yn-1-yl)-1H-pyrazolo[4,3-c]pyridine80-90[1]
TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)NoneEt₃N (5)MeCN1104-Bromo-3-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-c]pyridine70-80[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for constructing C-N bonds.[7][8][9] When applied to dihalopyridines, regioselective amination typically occurs at the most reactive halogen site. For 2,6-dihalopyridines, the order of reactivity is I > Br > Cl, allowing for selective mono-amination.[10] This principle strongly suggests that amination of 4-bromo-3-iodo-1H-pyrazolo[4,a]pyridine will occur at the C-3 position.

Table 3: Predicted Regioselectivity in Buchwald-Hartwig Amination (Data based on reactions with analogous dihalopyridines)

AmineCatalyst System (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Expected Major ProductPredicted Yield (%)Reference Analogy
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.4)1,4-Dioxane100N-(4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-yl)aniline~90[10]
MorpholinePd₂(dba)₃ (2)XPhos (8)K₂CO₃ (1.5)t-BuOH1004-Bromo-3-morpholino-1H-pyrazolo[4,3-c]pyridine85-95[11]
BenzylaminePd(OAc)₂ (2)BINAP (3)NaOtBu (1.2)Toluene80N-Benzyl-4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine80-90[7]

Experimental Protocols

The following are generalized experimental protocols derived from literature procedures for cross-coupling reactions on analogous dihalogenated N-heterocyclic substrates.

General Protocol for Suzuki-Miyaura Coupling

A reaction vessel is charged with the this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv). A degassed solvent system (e.g., Toluene/Ethanol/H₂O) is added. The mixture is heated to reflux (110 °C) under an inert atmosphere for 2-4 hours, with progress monitored by TLC. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the desired 3-aryl-4-bromo-1H-pyrazolo[4,3-c]pyridine.[2]

General Protocol for Sonogashira Coupling

To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or DMF) under an argon atmosphere are added the terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), and triethylamine (2.0 equiv). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by silica gel chromatography to yield the 3-alkynyl-4-bromo-1H-pyrazolo[4,3-c]pyridine.[1]

General Protocol for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with Pd(OAc)₂ (0.02 equiv), a suitable ligand like Xantphos (0.04 equiv), and Cs₂CO₃ (1.4 equiv). The vessel is sealed, removed from the glovebox, and this compound (1.0 equiv), the amine (1.2 equiv), and 1,4-dioxane are added. The mixture is degassed and then heated to 100 °C for 12-18 hours. After cooling to room temperature, the mixture is filtered through celite, and the filtrate is concentrated. The resulting crude material is purified by flash chromatography to give the desired 3-amino-4-bromo-1H-pyrazolo[4,3-c]pyridine.[10]

Mandatory Visualizations

Diagram 1: Regioselective Functionalization Pathways

G cluster_reactions Selective C-3 Cross-Coupling Start This compound Suzuki Suzuki-Miyaura + ArB(OH)₂ Start->Suzuki Pd(0), Base Sonogashira Sonogashira + R-C≡CH Start->Sonogashira Pd(0)/Cu(I), Base Buchwald Buchwald-Hartwig + R₂NH Start->Buchwald Pd(0), Base Product 3-Substituted-4-bromo-1H-pyrazolo[4,3-c]pyridine (Ar, C≡CR, NR₂) Suzuki->Product Sonogashira->Product Buchwald->Product

Caption: Predicted regioselective reactions at the C-3 position.

Diagram 2: Experimental Workflow for Confirmation

G A Step 1: Reaction Setup Substrate + Reagents Catalyst + Base Solvent + Heat B Step 2: Workup & Purification Quench Reaction Extract Product Column Chromatography A->B C Step 3: Structural Analysis ¹H & ¹³C NMR Mass Spectrometry B->C D Step 4: Regiochemistry Confirmation 2D NMR (NOESY/HMBC) Confirm C-3 substitution C->D

Caption: Workflow for reaction and regiochemical analysis.

References

A Comparative Guide to the Validation of Kinase Inhibition by Pyrazolo[4,3-c]pyridine Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of pyrazolo[4,3-c]pyridine derivatives and their alternatives as kinase inhibitors, supported by experimental data. While the pyrazolo[4,3-c]pyridine scaffold is of interest, the majority of published research focuses on isomeric structures such as pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine, which are considered privileged scaffolds in kinase inhibitor drug discovery. This guide will therefore focus on these more extensively studied pyrazolopyridine derivatives.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected pyrazolopyridine derivatives and their alternatives against various kinases. Lower IC50 values indicate greater potency.

Table 1: Inhibition of c-Met and RET Kinases

CompoundScaffoldPrimary Target(s)c-Met IC50 (nM)RET IC50 (nM)Other Notable Targets (IC50 in nM)
Glumetinib (SCC244) Pyrazolo[3,4-b]pyridinec-Met0.42[1]-Highly selective for c-Met over 312 other kinases[1]
Selpercatinib (LOXO-292) PyrazolopyridineRET-1-4 (WT & mutants)[2][3]Low nanomolar activity against various RET fusions and mutations[3]
Cabozantinib Quinolinec-Met, VEGFR25.4[4]5.2[4]VEGFR2, KIT, AXL[4]
Capmatinib Imidazopyridazinec-Met0.13-Selective c-Met inhibitor

Table 2: Inhibition of TRK, FGFR, and CDK Kinases

CompoundScaffoldPrimary Target(s)TRKA IC50 (nM)FGFR1 IC50 (nM)CDK2 IC50 (nM)Other Notable Targets (IC50 in nM)
Compound C03 Pyrazolo[3,4-b]pyridineTRKA56[5][6]--Pan-TRK inhibitor[5][6]
Larotrectinib PyrazolopyrimidineTRK5[5]--Highly selective pan-TRK inhibitor[5]
Entrectinib PyrazolopyrimidineTRK, ROS1, ALK1[5]--ROS1 (7), ALK (12)[5][6]
Infigratinib PyrimidineFGFR-1.1-Selective FGFR1-3 inhibitor
Palbociclib PyridopyrimidineCDK4/6-->1000CDK4 (11), CDK6 (16)
Abemaciclib PyrrolopyrimidineCDK4/6--500CDK4 (2), CDK6 (10)

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of kinase inhibition are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (e.g., a pyrazolopyridine derivative) in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal using a luciferase/luciferin reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a kinase inhibitor on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to untreated control cells and determine the IC50 value.

Western Blotting for Target Engagement

This technique is used to detect changes in the phosphorylation status of a kinase and its downstream substrates within cells, confirming that the inhibitor is engaging its target.

  • Cell Lysis:

    • Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities to determine the relative levels of protein phosphorylation. A decrease in phosphorylation of the target protein in the presence of the inhibitor indicates target engagement.

Mandatory Visualization

The following diagrams illustrate key signaling pathways targeted by pyrazolopyridine derivatives and a general experimental workflow for their validation.

G cluster_0 HGF/c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Glumetinib Glumetinib (Pyrazolopyridine Derivative) Glumetinib->cMet Inhibits

Caption: HGF/c-Met signaling pathway and the inhibitory action of Glumetinib.

G cluster_1 RET Signaling Pathway GDNF GDNF GFRa GFRα Co-receptor GDNF->GFRa Binds RET RET Receptor GFRa->RET Activates RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT PLCG PLCγ Pathway RET->PLCG Cell_Functions Cell Proliferation, Survival, Differentiation RAS_MAPK->Cell_Functions PI3K_AKT->Cell_Functions PLCG->Cell_Functions Selpercatinib Selpercatinib (Pyrazolopyridine Derivative) Selpercatinib->RET Inhibits G cluster_2 Experimental Workflow for Kinase Inhibitor Validation Compound_Library Pyrazolopyridine Derivatives Library Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (IC50 Determination) Biochemical_Assay->Hit_Identification Cell_Based_Assay Cell Viability Assay (e.g., MTT) Hit_Identification->Cell_Based_Assay Target_Engagement Target Engagement (Western Blot) Cell_Based_Assay->Target_Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[4,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[4,3-c]pyridine analogs, focusing on their development as inhibitors of c-Jun N-terminal kinase (JNK) and the PEX14–PEX5 protein–protein interaction (PPI), both of which are promising therapeutic targets.

Targeting c-Jun N-terminal Kinase (JNK)

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in stress-induced signaling pathways, making them attractive targets for various diseases, including neurodegenerative disorders and cancer.[1][2] A series of 4-(pyrazol-3-yl)-pyridines, which can be considered as analogs of pyrazolo[4,3-c]pyridines, have been investigated as JNK inhibitors.

Structure-Activity Relationship (SAR) Summary

The SAR studies for JNK inhibition have revealed several key structural features that influence potency. The core scaffold consists of a pyrazole ring attached to a pyridine ring, with various substituents explored at different positions.

Table 1: SAR of Pyrazolo[4,3-c]pyridine Analogs as JNK3 Inhibitors

CompoundR¹ (on Pyrazole)X (on Pyridine)JNK3 IC₅₀ (nM)[1]p38 IC₅₀ (µM)[1]
12 HH160> 20
13 HCl80> 20
14 CH₃Cl100> 20

Data sourced from Bioorganic & Medicinal Chemistry Letters.[1]

From the data, it is evident that:

  • Substitution on the pyridine ring significantly impacts activity. The introduction of a chlorine atom at the 5-position of the pyridine ring (compound 13 ) doubles the potency compared to the unsubstituted analog (compound 12 ).[1]

  • N-alkylation of the pyrazole ring (compound 14 ) leads to a slight decrease in potency compared to the N-unsubstituted analog (13 ).[1]

Inhibiting the PEX14–PEX5 Protein–Protein Interaction for Trypanocidal Activity

The protein-protein interaction between PEX14 and PEX5 is crucial for protein import into glycosomes, which are organelles essential for the metabolism of trypanosomatid parasites, the causative agents of devastating diseases like African sleeping sickness and Chagas disease.[3][4] Inhibition of this interaction presents a promising strategy for developing novel anti-trypanosomal drugs.

Structure-Activity Relationship (SAR) Summary

A structure-based drug discovery approach has led to the identification of pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14–PEX5 PPI.[3]

Table 2: SAR of Pyrazolo[4,3-c]pyridine Analogs as PEX14–PEX5 PPI Inhibitors

CompoundR¹ (Phenyl)R³ (Indole)AlphaScreen TbPEX14–PEX5 PPI IC₅₀ (µM)[3]T. brucei EC₅₀ (µM)[3]
1 Phenyl5-Methoxyindole15.21.8
13 4-Fluorophenyl5-Methoxyindole2.90.8
20 Phenyl5-Trifluoromethylindole4.80.5
29 4-Fluorophenyl5-Trifluoromethylindole0.60.2

Data sourced from the Journal of Medicinal Chemistry.[3]

Key SAR insights from these studies include:

  • The initial hit compound 1 demonstrated micromolar activity.[3]

  • Substitution on the phenyl ring at the R¹ position with an electron-withdrawing fluorine atom (compound 13 ) significantly improved PPI inhibition.[3]

  • Modification of the indole moiety at the R³ position also played a crucial role. Replacing the methoxy group with a trifluoromethyl group (compound 20 ) enhanced activity.[3]

  • A hybrid molecule, 29 , combining the optimal substitutions at both R¹ and R³ positions, resulted in a highly potent inhibitor with sub-micromolar activity in both the PPI assay and against T. brucei parasites.[3]

Experimental Protocols

JNK3 Inhibition Assay

The inhibitory activity against JNK3 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated c-Jun substrate by the JNK3 enzyme. The reaction mixture typically contains the JNK3 enzyme, the substrate, ATP, and the test compound in a suitable buffer. The reaction is allowed to proceed for a specific time at room temperature and then stopped. The amount of phosphorylated product is quantified by adding a europium-labeled anti-phospho-c-Jun antibody and streptavidin-allophycocyanin (SA-APC). The FRET signal is measured using a suitable plate reader. IC₅₀ values are then calculated from the dose-response curves.[1]

PEX14–PEX5 PPI AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology was used to measure the inhibition of the TbPEX14–PEX5 interaction. The assay utilizes donor and acceptor beads that are brought into proximity when the protein-protein interaction occurs, generating a chemiluminescent signal. His-tagged TbPEX14 was captured on Ni-chelate acceptor beads, and GST-tagged PEX5 was captured on glutathione donor beads. In the presence of an inhibitor, the interaction is disrupted, leading to a decrease in the signal. The assay is performed in a 384-well plate format with varying concentrations of the test compounds. IC₅₀ values are determined by fitting the data to a dose-response curve.[3]

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Cell Proliferation cJun->Apoptosis Inhibitor Pyrazolo[4,3-c]pyridine Analog Inhibitor->JNK

Caption: JNK signaling pathway and the point of inhibition.

PEX14-PEX5 PPI Inhibition Workflow

PEX14_PEX5_Workflow cluster_assay AlphaScreen Assay cluster_outcome Biological Outcome PEX14 His-tagged TbPEX14 + Ni-chelate Acceptor Beads Interaction PEX14-PEX5 Interaction PEX14->Interaction PEX5 GST-tagged PEX5 + Glutathione Donor Beads PEX5->Interaction Signal Chemiluminescent Signal Interaction->Signal NoSignal Signal Reduction Inhibitor Pyrazolo[4,3-c]pyridine Analog Inhibitor->Interaction Disruption Disruption of Glycosomal Protein Import NoSignal->Disruption Death Trypanosome Death Disruption->Death

Caption: Workflow of PEX14-PEX5 PPI inhibition assay.

References

A Head-to-Head Comparison of Pyrazolo[4,3-c]pyridine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, pyrazolo[4,3-c]pyridine and imidazo[1,2-a]pyridine have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. This guide provides a head-to-head comparison of these two scaffolds, offering insights into their synthesis, physicochemical properties, biological activities, and pharmacokinetic profiles to aid researchers and drug development professionals in selecting the appropriate core for their discovery programs.

Chemical and Physicochemical Properties

Both scaffolds are bicyclic aromatic heterocycles containing nitrogen atoms that can act as hydrogen bond donors and acceptors, crucial for molecular recognition at target binding sites. The arrangement of nitrogen atoms and the fusion of the five-membered ring to the pyridine ring impart distinct electronic and steric properties to each scaffold.

The pyrazolo[4,3-c]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids, making it a valuable pharmacophore for designing inhibitors of ATP-binding proteins like kinases. The imidazo[1,2-a]pyridine scaffold is also recognized for its drug-like properties and is present in several marketed drugs.

PropertyPyrazolo[4,3-c]pyridineImidazo[1,2-a]pyridine
Molecular Formula C₆H₅N₃C₇H₆N₂
Molecular Weight 119.12 g/mol 118.14 g/mol
LogP (calculated) ~0.5-1.5 (unsubstituted)~1.8 (unsubstituted)
Topological Polar Surface Area (TPSA) ~41.6 Ų (unsubstituted)~17.3 Ų (unsubstituted)
General Solubility Derivatives can exhibit suboptimal aqueous solubility.Generally good, can be modulated by substitution.[1]
Chemical Stability Generally stable under physiological conditions.Generally stable, though susceptible to metabolism.

Synthesis of Scaffolds

The synthesis of both scaffolds can be achieved through various strategies, often involving the construction of one ring onto a pre-existing partner.

Pyrazolo[4,3-c]pyridine Synthesis: A common approach involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. Another strategy is the construction of the pyrazole ring onto a functionalized pyridine derivative. For instance, a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction on 2-chloro-3-nitropyridines has been developed.[2]

Imidazo[1,2-a]pyridine Synthesis: The most classical and widely used method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[3][4] Numerous modifications and alternative methods have been developed, including multicomponent reactions and transition-metal-catalyzed cyclizations, allowing for diverse substitution patterns.[1][5]

Biological Activities and Therapeutic Targets

Both scaffolds have demonstrated a broad spectrum of biological activities, with significant overlap in their therapeutic applications, particularly in oncology and infectious diseases.

Kinase Inhibition

Both pyrazolo[4,3-c]pyridines and imidazo[1,2-a]pyridines are prominent scaffolds in the development of kinase inhibitors. Their ability to mimic the purine core of ATP allows them to bind to the ATP-binding site of various kinases.

Pyrazolo[4,3-c]pyridine as Kinase Inhibitors: Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), interleukin-2 inducible T-cell kinase (Itk), and others.[6][7] The scaffold provides a rigid framework for the presentation of substituents that can target specific features of the kinase active site.

Imidazo[1,2-a]pyridine as Kinase Inhibitors: This scaffold is also a cornerstone in the design of kinase inhibitors. Numerous derivatives have been developed as potent inhibitors of PI3K, VEGFR, EGFR, and CDKs.[8] Some imidazo[1,2-a]pyridine-based kinase inhibitors have advanced into clinical trials.[8]

Comparative Biological Activity Data

Compound ClassTarget KinaseIC₅₀ / KᵢReference
Pyrazolo[4,3-c]pyridine Derivatives Carbonic Anhydrase IKᵢ = 9.8 - 267.3 nM[6]
PEX14-PEX5 PPIKD = 163 µM (initial hit)[9]
Imidazo[1,2-a]pyridine Derivatives PI3KαIC₅₀ = 3.9 nM[5]
c-MetIC₅₀ = 23.5 nM[5]
DYRK1AIC₅₀ = 2.6 µM[10]
CLK1IC₅₀ = 0.7 µM[10]
Antimicrobial and Other Activities

Beyond kinase inhibition, both scaffolds have been explored for a variety of other therapeutic applications.

Pyrazolo[4,3-c]pyridines: Have shown a wide range of biological activities including antimicrobial, antioxidant, anxiolytic, anticancer, antiproliferative, cytotoxic, antileishmanial, and antimalarial properties.[6] They have also been investigated as carbonic anhydrase inhibitors.[6][11]

Imidazo[1,2-a]pyridines: This scaffold is well-established for its diverse pharmacological profile, with derivatives exhibiting antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antifungal, antibacterial, analgesic, antiviral, anti-inflammatory, and antituberculosis properties.[10] Notably, several marketed drugs, such as the hypnotic zolpidem and the anxiolytic alpidem, are based on the imidazo[1,2-a]pyridine core.[3]

Pharmacokinetics and ADME Properties

The pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate are critical for its success. While specific properties are highly dependent on the substituents, some general trends can be observed for each scaffold.

Pyrazolo[4,3-c]pyridines: There is less publicly available, direct comparative data on the ADME properties of a wide range of pyrazolo[4,3-c]pyridine derivatives. However, studies on related pyrazolopyridine isomers suggest that properties like solubility can be a challenge and require optimization.[12] The nitrogen atoms in the scaffold provide handles for metabolism, primarily through oxidation.

Imidazo[1,2-a]pyridines: More extensive pharmacokinetic data is available for this scaffold. For example, studies on imidazo[1,2-a]pyridine-3-carboxamides as anti-tuberculosis agents have shown that compounds can be optimized to achieve good oral bioavailability and metabolic stability.[3] However, this scaffold can be susceptible to metabolism, and understanding the metabolic pathways is crucial for designing stable analogues.[13] P-glycoprotein (Pgp) mediated efflux has also been observed for some derivatives, which can limit oral bioavailability, but this can be mitigated through structural modifications.[1]

Pharmacokinetic Parameters of Representative Compounds

ScaffoldCompound TypeSpeciesRouteT₁/₂ (h)Cₘₐₓ (ng/mL)AUC (ng·h/mL)Reference
Imidazo[1,2-a]pyridineAntitubercular AgentMousePO13.2-11,000[3]
Imidazo[1,2-a]pyridinePDGFR InhibitorRatPO1.8139430[1]

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridines (Tschitschibabin Reaction)

This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridines via the condensation of a 2-aminopyridine with an α-haloketone.[14]

Materials:

  • 2-aminopyridine (1 mmol)

  • Substituted α-bromoacetophenone (1 mmol)

  • Anhydrous ethanol (10 mL)

  • Sodium bicarbonate (optional, as a mild base)

Procedure:

  • Dissolve 2-aminopyridine in anhydrous ethanol in a round-bottom flask.

  • Add the substituted α-bromoacetophenone to the solution.

  • If desired, add sodium bicarbonate to neutralize the HBr formed during the reaction.

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the in vitro potency of compounds against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound or DMSO (vehicle control).

  • Add the kinase and substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes a common colorimetric assay to assess the effect of compounds on the viability of cultured cells.

Materials:

  • Cultured cells

  • Cell culture medium

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Visualizations

Synthesis_Comparison cluster_pyrazolo Pyrazolo[4,3-c]pyridine Synthesis cluster_imidazo Imidazo[1,2-a]pyridine Synthesis p_start Aminopyrazole p_product Pyrazolo[4,3-c]pyridine p_start->p_product Condensation p_reagent 1,3-Dicarbonyl p_reagent->p_product p_alt_start Functionalized Pyridine p_alt_product Pyrazolo[4,3-c]pyridine p_alt_start->p_alt_product Pyrazole formation p_alt_reagent Hydrazine derivative p_alt_reagent->p_alt_product i_start 2-Aminopyridine i_product Imidazo[1,2-a]pyridine i_start->i_product Tschitschibabin Reaction i_reagent α-Haloketone i_reagent->i_product i_alt_start 2-Aminopyridine i_alt_product Imidazo[1,2-a]pyridine i_alt_start->i_alt_product Multicomponent Reaction i_alt_reagent1 Aldehyde i_alt_reagent1->i_alt_product i_alt_reagent2 Isocyanide i_alt_reagent2->i_alt_product

Caption: Common synthetic routes to pyrazolo[4,3-c]pyridine and imidazo[1,2-a]pyridine scaffolds.

Biological_Targets cluster_pyrazolo Pyrazolo[4,3-c]pyridine cluster_imidazo Imidazo[1,2-a]pyridine p_kinase Kinases (CDKs, Itk) p_ca Carbonic Anhydrases p_antimicrobial Antimicrobial p_other Antiparasitic, Anxiolytic i_kinase Kinases (PI3K, VEGFR, EGFR) i_antimicrobial Antimicrobial (TB) i_cns CNS (GABA-A Receptors) i_other Antiulcer, Antiviral

Caption: Overview of key biological targets for the two scaffolds.

Conclusion

Both pyrazolo[4,3-c]pyridine and imidazo[1,2-a]pyridine scaffolds are highly valuable in drug discovery, each with its own set of advantages.

Pyrazolo[4,3-c]pyridine is a compelling choice when targeting ATP-binding sites, particularly for kinase inhibitors, due to its purine-like structure. While a broad range of biological activities has been reported, more comprehensive studies on its ADME and pharmacokinetic properties would be beneficial for its wider application.

Imidazo[1,2-a]pyridine is a well-validated scaffold with several marketed drugs, demonstrating its favorable drug-like properties. Extensive research has provided a solid understanding of its synthesis, biological activities, and pharmacokinetic profile, making it a reliable starting point for new drug discovery projects. However, careful optimization is often required to address potential metabolic liabilities.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired biological activity, and the overall drug design strategy. This guide provides a foundational comparison to inform these critical decisions in the early stages of drug discovery.

References

biological evaluation of compounds derived from 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

While specific biological evaluation data for compounds directly derived from 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine remains limited in publicly available research, the broader family of pyrazolopyridine isomers has demonstrated significant and diverse therapeutic potential. This guide provides a comparative analysis of the biological activities of various pyrazolopyridine-based compounds, offering insights into their performance as kinase inhibitors, anticancer agents, and inhibitors of other key biological targets. The experimental data and methodologies presented herein serve as a valuable resource for researchers and drug development professionals interested in this versatile heterocyclic scaffold.

Comparative Biological Activities of Pyrazolopyridine Derivatives

The pyrazolopyridine core, with its various isomeric forms, has been extensively explored as a privileged scaffold in medicinal chemistry. Different isomers have been shown to exhibit distinct biological activities, primarily as inhibitors of protein kinases involved in cancer signaling pathways, as well as other enzymes and protein-protein interactions.

Kinase Inhibition

A significant body of research has focused on pyrazolopyridine derivatives as potent kinase inhibitors. These compounds have been designed and synthesized to target a range of kinases implicated in tumor growth, proliferation, and survival.

For instance, derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs), Anaplastic Lymphoma Kinase (ALK), and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] The activation of TRK signaling through downstream pathways like Ras/Erk, PLC-γ, and PI3K/Akt is associated with cell proliferation, differentiation, and survival.[1] Similarly, dysregulation of FGFRs is linked to various malignancies.[2]

In a notable example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as selective and potent FGFR inhibitors.[2] Another study identified derivatives of the same scaffold as potent inhibitors of the crizotinib-resistant ALK-L1196M mutant.[3] Furthermore, researchers have designed 1H-pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of Breast tumor kinase (BRK/PTK6), which is overexpressed in several cancers.[4]

The table below summarizes the inhibitory activities of representative pyrazolopyridine derivatives against various kinases.

ScaffoldCompoundTarget KinaseIC50Reference
1H-Pyrazolo[3,4-b]pyridineC03TRKA56 nM[1]
1H-Pyrazolo[3,4-d]pyrimidine51 BRK3.37 ± 2.19 nM[4]
1H-Pyrazolo[3,4-b]pyridine15y TBK10.2 nM[5]
Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine7b TrKA0.064 ± 0.0037 µg/ml[6]
Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine16c TrKA0.047 ± 0.0027 µg/ml[6]
Anticancer Activity

The kinase inhibitory properties of pyrazolopyridine derivatives translate into significant anticancer activity across various cancer cell lines. In vitro cytotoxicity assays are commonly employed to evaluate the antiproliferative effects of these compounds.

For example, a study on novel pyrazolo[3,4-d]pyrimidine derivatives demonstrated their ability to generate reactive oxygen species in human breast adenocarcinoma cells (MCF-7), leading to potent cytotoxic activity.[7] Another investigation into pyrazolo[3,4-b]pyridine derivatives identified a lead compound, 8c , with broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel and the ability to inhibit Topoisomerase IIα.[8]

The following table presents the growth inhibition (GI50) and half-maximal effective concentration (EC50) values for selected pyrazolopyridine compounds against different cancer cell lines.

ScaffoldCompoundCell LineActivity (µM)MetricReference
Pyrazolo[3,4-b]pyridine8c NCI-60 Panel1.33GI50 (MG-MID)[8]
Pyrazolo[3,4-b]pyridineC03 Km-120.304IC50[1]
Pyrazolo[4,3-c]pyridine29 T. brucei0.49EC50[9]
Other Biological Activities

Beyond kinase inhibition and anticancer effects, pyrazolopyridine derivatives have shown promise in other therapeutic areas.

  • Carbonic Anhydrase Inhibition: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII.[10]

  • Trypanocidal Activity: A series of pyrazolo[4,3-c]pyridine derivatives were developed as the first inhibitors of the PEX14–PEX5 protein–protein interaction, demonstrating trypanocidal activity against Trypanosoma brucei and T. cruzi.[9][11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols commonly used in the biological evaluation of pyrazolopyridine compounds.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase. A typical protocol involves:

  • Reagents: Recombinant kinase, substrate peptide, ATP, and the test compound.

  • Procedure: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays. The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is then calculated.

Cell Viability/Cytotoxicity Assay

These assays determine the effect of a compound on the proliferation and survival of cancer cells. A common method is the MTT or MTS assay:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Assay: A reagent (MTT or MTS) is added to the wells. Viable cells metabolize the reagent into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader. The GI50 or IC50 value, the concentration at which cell growth is inhibited by 50%, is determined.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute (NCI) provides a standardized screening platform to evaluate the anticancer activity of compounds against a panel of 60 human cancer cell lines representing various cancer types.[8] This screen provides a broad assessment of a compound's antiproliferative profile.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential tools for illustrating complex biological processes and experimental designs. The following visualizations, created using the DOT language, depict a representative kinase signaling pathway and a general workflow for the biological evaluation of novel compounds.

Kinase_Signaling_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., TRK, FGFR) Ligand->RTK Adaptor Adaptor Proteins RTK->Adaptor PI3K PI3K RTK->PI3K PLCg PLC-γ RTK->PLCg Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription IP3_DAG IP3 + DAG PLCg->IP3_DAG PIP2 Ca_PKC Ca²⁺ Release / PKC Activation IP3_DAG->Ca_PKC Ca_PKC->Transcription Inhibitor Pyrazolopyridine Inhibitor Inhibitor->RTK

Caption: A simplified diagram of common signaling pathways activated by Receptor Tyrosine Kinases.

Experimental_Workflow Synthesis Compound Synthesis (Pyrazolopyridine Derivatives) Biochemical Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical Cellular Cell-Based Assays (e.g., Cytotoxicity, NCI-60) Biochemical->Cellular Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Cellular->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead

Caption: A general workflow for the biological evaluation of novel chemical compounds.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazolo[4,3-c]pyridine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of pyrazolo[4,3-c]pyridine-based compounds, evaluating their performance against other relevant alternatives in preclinical cancer studies. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data.

Introduction

Pyrazolo[4,3-c]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines, enabling them to interact with various biological targets, particularly protein kinases.[1] This has led to the exploration of their potential as therapeutic agents, especially in oncology. This guide focuses on the in vitro and in vivo testing of these compounds, presenting a comparative analysis of their anticancer activities and shedding light on their mechanisms of action.

Data Presentation

In Vitro Anticancer Activity

The in vitro cytotoxic activity of pyrazolo[4,3-c]pyridine derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for representative pyrazolo[4,3-c]pyridine compounds and a reference drug, Doxorubicin.

Table 1: In Vitro Cytotoxicity (IC50 in µg/mL) of Pyrazolo[4,3-c]pyridine Derivatives [2]

CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)
Compound 6b 1.9373.695-
Compound 6c --2.914
Doxorubicin 2.5274.7493.641

Note: A lower IC50 value indicates higher potency.

For comparison, a structurally related class of compounds, pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines, has also been investigated for anticancer activity.

Table 2: In Vitro Cytotoxicity (IC50 in µg/mL) of Pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine Derivatives [3]

CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)
Compound 7b > 300.064> 30
Compound 16c > 300.047> 30
Larotrectinib -0.034-

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cells (MCF-7, HepG2, or HCT-116) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug (Doxorubicin) for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

In Vivo Antitumor Activity (Xenograft Model)

The in vivo efficacy of pyrazolo[4,3-c]pyridine derivatives can be assessed using a mouse xenograft model.

Representative Methodology:

  • Cell Implantation: Human cancer cells (e.g., BRAF V600E mutant melanoma cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: The mice are then randomized into control and treatment groups. The test compound is administered orally or via intraperitoneal injection at a specific dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. A study on 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea inhibitors demonstrated strong tumor regression in a BRAF(V600E) xenograft model.[4]

Signaling Pathways and Mechanism of Action

Pyrazolo[4,3-c]pyridine-based compounds often exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways.

ERK Signaling Pathway

Docking studies have suggested that pyrazolo[4,3-c]pyridine derivatives can bind to the active site of Extracellular signal-Regulated Kinase 2 (ERK2), a key component of the MAPK/ERK signaling pathway.[2] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth. Inhibition of ERK2 can block downstream signaling and induce apoptosis in cancer cells.

ERK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Pyrazolo_Pyridine Pyrazolo[4,3-c]pyridine Compound Pyrazolo_Pyridine->ERK

Caption: ERK Signaling Pathway Inhibition.

TrkA Signaling Pathway

Tropomyosin receptor kinase A (TrkA) is another important target in cancer therapy. Overactivation of the TrkA signaling pathway can promote tumor growth and survival. Certain pyrazolopyridine derivatives have shown inhibitory activity against TrkA.[3]

TrkA_Signaling_Pathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA PI3K PI3K TrkA->PI3K PLC PLCγ TrkA->PLC Ras_ERK Ras/ERK Pathway TrkA->Ras_ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival and Proliferation Akt->Cell_Survival PLC->Cell_Survival Ras_ERK->Cell_Survival Pyrazolo_Pyridine Pyrazolopyridine Compound Pyrazolo_Pyridine->TrkA

References

Unveiling the Potential of Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new class of pyrazolo[4,3-c]pyridine-based sulfonamides demonstrates promising inhibitory activity against several human carbonic anhydrase isoforms, in some cases exceeding the potency of the well-established clinical drug Acetazolamide. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers and drug development professionals in the field of carbonic anhydrase inhibition.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and biosynthesis.[1] Their involvement in pathological conditions such as glaucoma, epilepsy, and cancer has made them an attractive target for drug discovery. Acetazolamide, a sulfonamide-based inhibitor, is a widely used drug but its lack of isoform selectivity can lead to undesirable side effects. The quest for more potent and selective CA inhibitors has led to the exploration of novel chemical scaffolds, including pyrazolo[4,3-c]pyridines.

Efficacy Comparison: Pyrazolo[4,3-c]pyridine Sulfonamides vs. Acetazolamide

A series of novel pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII.[2][3][4] The inhibitory potency, expressed as the inhibition constant (Ki), was determined using a stopped-flow CO2 hydrase assay. The results are summarized and compared with the standard drug, Acetazolamide (AAZ).

CompoundhCA I (Ki in nM)hCA II (Ki in nM)hCA IX (Ki in nM)hCA XII (Ki in nM)
Pyrazolo[4,3-c]pyridine 1f 58.8 9.5 125.445.3
Pyrazolo[4,3-c]pyridine 1g66.815.2189.768.1
Pyrazolo[4,3-c]pyridine 1h72.421.8250.189.5
Pyrazolo[4,3-c]pyridine 1k88.328.7311.2112.9
Acetazolamide (AAZ) 25012255.7

Table 1: Inhibitory activity (Ki) of selected pyrazolo[4,3-c]pyridine sulfonamides and Acetazolamide against four human carbonic anhydrase isoforms. Data sourced from a study by Di Micco et al. (2022).[2][3][4]

The data reveals that several of the pyrazolo[4,3-c]pyridine derivatives exhibit potent inhibitory activity. Notably, compound 1f demonstrated superior inhibition of hCA I (Ki = 58.8 nM) compared to Acetazolamide (Ki = 250 nM).[2][3][4] Furthermore, compound 1f also showed comparable, albeit slightly less potent, activity against hCA II (Ki = 9.5 nM) versus Acetazolamide (Ki = 12 nM).[2][3][4] While Acetazolamide remains a more potent inhibitor of the tumor-associated isoforms hCA IX and hCA XII, the promising activity of the pyrazolo[4,3-c]pyridine scaffold, particularly its selectivity for hCA I, suggests its potential for the development of novel therapeutic agents with improved isoform selectivity.[2][3][4]

Experimental Protocols

Stopped-Flow CO2 Hydrase Assay

The inhibitory activity of the compounds was determined by a stopped-flow method, which measures the enzyme-catalyzed hydration of CO2.[2][3][4] This technique allows for the measurement of rapid enzymatic reactions.

Principle: The assay is based on monitoring the change in pH that occurs as carbonic anhydrase catalyzes the hydration of carbon dioxide (CO2) to carbonic acid (H2CO3), which then rapidly dissociates into a proton (H+) and a bicarbonate ion (HCO3-). The initial rate of the reaction is determined by observing the change in absorbance of a pH indicator. The inhibition constant (Ki) is then calculated by measuring the enzymatic activity at various concentrations of the inhibitor.

Methodology:

  • Reagents: Purified human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII), CO2-saturated water, buffer solution (e.g., Tris-HCl), a pH indicator (e.g., phenol red), and the inhibitor compounds at various concentrations.

  • Instrumentation: A stopped-flow spectrophotometer.

  • Procedure: The enzyme solution and the CO2-saturated substrate solution are rapidly mixed in the stopped-flow instrument. The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds). The initial velocity of the reaction is calculated from the initial linear portion of the absorbance versus time curve.

  • Data Analysis: The inhibition constants (Ki) are determined by fitting the initial velocity data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

Signaling Pathway and Experimental Workflow

The fundamental role of carbonic anhydrase is to maintain acid-base balance by catalyzing the reversible hydration of CO2. This reaction is a critical node in cellular signaling, influencing intracellular and extracellular pH, ion transport, and the availability of bicarbonate for various metabolic pathways.

CarbonicAnhydrase_Pathway Carbonic Anhydrase Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion H2O_ext H2O H2CO3_ext H2CO3 HCO3_ext HCO3- H_ext H+ H2O_int H2O H2CO3_int H2CO3 CA Carbonic Anhydrase (e.g., hCA IX, hCA XII) H2CO3_int->CA HCO3_intH_int HCO3_intH_int H2CO3_int->HCO3_intH_int HCO3_int HCO3- Metabolic_Pathways Metabolic Pathways (e.g., Gluconeogenesis, Lipogenesis) HCO3_int->Metabolic_Pathways Ion_Transporters Ion Transporters HCO3_int->Ion_Transporters H_int H+ pH_Regulation pH Regulation H_int->pH_Regulation CA->H2CO3_int Catalysis Ion_Transporters->HCO3_ext Transport Cellular_Processes Cellular Proliferation, Apoptosis, etc. pH_Regulation->Cellular_Processes Impacts CO2_intH2O_int CO2_intH2O_int CO2_intH2O_int->H2CO3_int

Caption: Carbonic Anhydrase Signaling Pathway.

The diagram above illustrates the central role of carbonic anhydrase in catalyzing the reversible hydration of CO2 to bicarbonate and a proton. This reaction influences intracellular pH and provides bicarbonate as a substrate for various metabolic pathways. Transmembrane isoforms like hCA IX and hCA XII are involved in maintaining the pH homeostasis of tumor cells, making them a key target in cancer therapy.

Experimental_Workflow Experimental Workflow for CA Inhibition Assay Start Start Prep_Enzyme Prepare Enzyme Solution (hCA isoforms) Start->Prep_Enzyme Prep_Inhibitor Prepare Inhibitor Solutions (Pyrazolo[4,3-c]pyridines & AAZ) Start->Prep_Inhibitor Prep_Substrate Prepare CO2-Saturated Substrate Solution (with pH indicator) Start->Prep_Substrate Stopped_Flow Rapid Mixing in Stopped-Flow Spectrophotometer Prep_Enzyme->Stopped_Flow Prep_Inhibitor->Stopped_Flow Prep_Substrate->Stopped_Flow Measure Measure Absorbance Change (pH change over time) Stopped_Flow->Measure Calculate_V0 Calculate Initial Velocity (V0) Measure->Calculate_V0 Plot_Data Plot V0 vs. [Inhibitor] Calculate_V0->Plot_Data Calculate_Ki Determine Inhibition Constant (Ki) Plot_Data->Calculate_Ki End End Calculate_Ki->End

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

This workflow outlines the key steps involved in determining the inhibitory potency of the pyrazolo[4,3-c]pyridine compounds and Acetazolamide against carbonic anhydrase isoforms using a stopped-flow CO2 hydrase assay.

References

Assessing the Selectivity Profile of Pyrazolo[4,3-c]pyridine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[4,3-c]pyridine scaffold has emerged as a significant pharmacophore in the development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. This guide provides a comparative analysis of the selectivity profiles of various pyrazolo[4,3-c]pyridine-based inhibitors against a panel of kinases, supported by experimental data and detailed methodologies.

Kinase Inhibitor Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target kinase inhibition can lead to unforeseen side effects. The following table summarizes the inhibitory activity (IC50 values) of representative pyrazolo[4,3-c]pyridine compounds against a range of kinases, offering a snapshot of their selectivity.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Panel of Tested Kinases and IC50 (nM)
Compound 1a hCA I39.4Acetazolamide (AAZ)250hCA II: 28.3, hCA IX: 120.5, hCA XII: 14.7[1]
Compound 1b hCA I45.8Acetazolamide (AAZ)250hCA II: 33.1, hCA IX: 135.8, hCA XII: 16.2[1]
Compound 1c hCA I51.2Acetazolamide (AAZ)250hCA II: 38.9, hCA IX: 144.3, hCA XII: 18.9[1]
LGR6768 CDK720THZ13.2CDK1: >20000, CDK2: 120, CDK4: >20000, CDK5: >20000, CDK9: 1300[2]

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates higher potency. The data is compiled from various studies and the experimental conditions might vary.

Experimental Protocols

The determination of kinase inhibition potencies is crucial for assessing the selectivity profile of an inhibitor. Below are detailed methodologies for key experiments cited in the literature.

Kinase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of compounds is the in vitro kinase inhibition assay. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Materials:

    • Recombinant human kinases

    • Kinase-specific peptide substrates

    • Adenosine triphosphate (ATP), [γ-33P]ATP or fluorescently labeled ATP analog

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (pyrazolo[4,3-c]pyridine derivatives)

    • 96-well or 384-well plates

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • The test compounds are serially diluted to various concentrations.

    • The kinase, substrate, and assay buffer are added to the wells of the microplate.

    • The test compound dilutions are added to the respective wells.

    • The kinase reaction is initiated by the addition of ATP (often radiolabeled or fluorescently tagged).

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring the radioactivity using a scintillation counter. For fluorescent assays, the fluorescence intensity is measured using a plate reader.

    • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Carbonic Anhydrase Inhibition Assay

For assessing the inhibition of carbonic anhydrases (CAs), a stopped-flow CO2 hydrase assay is commonly employed.[1]

  • Method: An Applied Photophysics stopped-flow instrument is used to assay the inhibition of various CA isoforms. The assay monitors the enzyme-catalyzed hydration of CO2. Phenol red at a concentration of 0.2 mM is used as an indicator, and the absorbance change is monitored at 557 nm. The assay is conducted at 25°C in a buffer solution (e.g., 20 mM Tris-HCl, pH 7.4, and 20 mM Na2SO4). The inhibitor and enzyme solutions are pre-incubated together for 15 minutes at room temperature prior to the assay to allow for the formation of the E-I complex. The concentration of the inhibitor is varied, and the IC50 values are determined from dose-response curves.

Signaling Pathway Visualization

Pyrazolo[4,3-c]pyridine inhibitors often target kinases involved in critical cellular signaling pathways, such as the cell cycle pathway regulated by Cyclin-Dependent Kinases (CDKs). The diagram below illustrates a simplified representation of the CDK-mediated cell cycle regulation, a common target for anti-cancer therapies.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S (DNA Synthesis) G1_S_checkpoint->S CDK4_6_CyclinD CDK4/6-Cyclin D pRb pRb CDK4_6_CyclinD->pRb phosphorylates E2F E2F pRb->E2F inhibits G2 G2 S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M (Mitosis) G2_M_checkpoint->M CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2_M_checkpoint promotes M->G1 Cell Division Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->CDK4_6_CyclinD Inhibitor->CDK1_CyclinB

Caption: Simplified cell cycle regulation by CDKs and the inhibitory action of pyrazolo[4,3-c]pyridines.

Conclusion

The pyrazolo[4,3-c]pyridine scaffold serves as a versatile platform for the design of potent and selective kinase inhibitors. The selectivity profiles presented in this guide highlight the potential of these compounds to target specific kinases with high affinity. The detailed experimental protocols provide a foundation for researchers to conduct their own investigations and contribute to the growing body of knowledge on this important class of inhibitors. The visualization of the CDK pathway illustrates the mechanism by which these inhibitors can exert their therapeutic effects, particularly in the context of cancer. Further research and development of pyrazolo[4,3-c]pyridine derivatives hold promise for the advancement of targeted therapies.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the metabolic stability of novel chemical entities is a critical step in the journey from discovery to clinical application. The pyrazolo[4,3-c]pyridine scaffold, a promising heterocyclic core for a range of therapeutic targets, is no exception. This guide provides a comparative analysis of the metabolic stability of various pyrazolo[4,3-c]pyridine derivatives, supported by experimental data and detailed protocols to aid in the design of more robust and effective drug candidates.

The metabolic fate of a drug candidate profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability allows for the timely optimization of lead compounds, reducing the likelihood of costly late-stage failures. In vitro assays, particularly using liver microsomes, are a cornerstone of this evaluation, providing valuable insights into a compound's susceptibility to metabolism by key enzyme systems like cytochrome P450s.

Comparative Metabolic Stability of Pyrazolo[4,3-c]pyridine Derivatives

The following table summarizes the in vitro metabolic stability of a series of pyrazolo[4,3-c]pyridine derivatives, focusing on key parameters such as half-life (t½) and intrinsic clearance (CLint) determined in human and mouse liver microsomes. This data, primarily drawn from studies on PEX14-PEX5 protein-protein interaction inhibitors, offers a glimpse into the structure-activity relationships governing the metabolic stability of this scaffold.

Compound IDR1R2R3Human Liver Microsomes t½ (min)Human Liver Microsomes CLint (µL/min/mg)Mouse Liver Microsomes t½ (min)Mouse Liver Microsomes CLint (µL/min/mg)
1 HPhenylIndole-5-yl> 60< 11.6> 60< 11.6
2 CH2CH2OHNaphth-1-yl4-methoxyphenyl35.219.715.146.0
3 CH2CH2OH4-methoxynaphth-1-yl4-methoxyphenyl45.515.218.337.9
4 CH2CH2N(CH3)24-methoxynaphth-1-yl4-methoxyphenyl25.826.910.268.0
5 CH2CH2-morpholino4-methoxynaphth-1-yl4-methoxyphenyl33.120.912.555.4

Data compiled from supplementary information of Dawidowski et al., J Med Chem 2020, 63 (2), 847-879.

Experimental Protocols

A standardized and well-defined experimental protocol is crucial for generating reliable and comparable metabolic stability data. The following outlines a typical methodology for a microsomal stability assay.

Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test pyrazolo[4,3-c]pyridine derivatives and reference compounds (e.g., verapamil, testosterone).

  • Pooled human or mouse liver microsomes.

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Acetonitrile (ACN) or methanol (for reaction termination).

  • Internal standard for analytical quantification.

2. Incubation Procedure:

  • Prepare a reaction mixture containing the liver microsomes (typically at a protein concentration of 0.5 mg/mL) in phosphate buffer.[1]

  • Add the test compound at a final concentration of 1 µM.[1]

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.[1][2]

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[1]

3. Sample Analysis:

  • Centrifuge the terminated reaction samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).[2]

Visualizing Metabolic Processes

To better understand the experimental process and potential metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Microsomes, Buffer, NADPH) mix Mix Microsomes and Test Compound reagents->mix compound Prepare Test Compound Solution compound->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points terminate Terminate Reaction (Ice-cold ACN) time_points->terminate centrifuge Centrifuge to Remove Protein terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Processing (t½, CLint) lcms->data

Caption: A generalized workflow for an in vitro microsomal metabolic stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Pyrazolo[4,3-c]pyridine Derivative oxidation Oxidation (e.g., Hydroxylation) parent->oxidation CYP450 demethylation N- or O-Demethylation parent->demethylation CYP450 dealkylation N-Dealkylation parent->dealkylation CYP450 glucuronidation Glucuronidation oxidation->glucuronidation UGTs sulfation Sulfation oxidation->sulfation SULTs

Caption: Hypothetical metabolic pathways for a pyrazolo[4,3-c]pyridine derivative.

Conclusion

The metabolic stability of pyrazolo[4,3-c]pyridine derivatives is a multifaceted property influenced by the nature and position of substituents on the core scaffold. The data presented herein provides a foundational understanding for researchers in this field. By employing robust and standardized in vitro assays, such as the microsomal stability assay detailed, drug development professionals can make informed decisions to guide the optimization of this promising class of compounds towards metabolically stable and clinically viable drug candidates. Further exploration into the specific metabolic soft spots through metabolite identification studies will be instrumental in refining the design of next-generation pyrazolo[4,3-c]pyridine-based therapeutics.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. The following procedures are based on general best practices for halogenated heterocyclic compounds and data from structurally similar chemicals. Always consult your institution's specific waste disposal protocols and the Safety Data Sheet (SDS) if available for the specific compound.

I. Immediate Safety and Handling Considerations

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Handle the compound in a well-ventilated area or a chemical fume hood.[1][2] Avoid generating dust if it is in solid form.[1]

II. Hazard Profile Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed

Data based on the isomer 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine.

III. Step-by-Step Disposal Protocol

The proper disposal of this compound, a halogenated organic compound, requires careful segregation and handling to ensure safety and environmental compliance.

1. Waste Characterization:

  • This compound is a halogenated heterocyclic organic solid.[3] It contains bromine and iodine, classifying it as halogenated waste.[4]

2. Preparation for Disposal:

  • If the compound is in solid form, it is recommended to dissolve it in a suitable, compatible organic solvent.[3] Acetone or 2-propanol are common choices for dissolving organic residues.[3]

  • The resulting solution should be neutralized to a pH between 6 and 9 if necessary.[3]

3. Waste Segregation and Collection:

  • Crucially, do not mix halogenated waste with non-halogenated waste streams. [5]

  • Transfer the dissolved this compound solution into a designated, properly labeled "Halogenated Organic Waste" container.[5]

  • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5][6] Polyethylene containers are often suitable.[6]

4. Labeling:

  • Clearly label the waste container with "Halogenated Waste" and list all contents, including the solvent used.[5] Do not use abbreviations or chemical formulas.[5]

  • Ensure the label is securely attached and legible.

5. Storage:

  • Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5]

  • Keep the container closed at all times, except when adding waste.[5]

6. Final Disposal:

  • Arrange for the collection of the waste container by your institution's authorized chemical waste disposal service.[1][2]

  • Do not dispose of this chemical down the drain or in regular trash.[2][3]

IV. Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_final Final Steps A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Fume Hood B->C D Is the waste in solid form? C->D E Dissolve in a suitable non-halogenated solvent (e.g., acetone) D->E Yes F Proceed with liquid waste D->F No E->F G Select 'Halogenated Organic Waste' container F->G H Transfer waste solution to container G->H I Securely cap the container H->I J Label container with full chemical names of all contents I->J K Store in designated secondary containment area J->K L Arrange for pickup by authorized waste disposal service K->L M End: Proper Disposal L->M

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede local regulations or institutional protocols. Always prioritize safety and consult with your environmental health and safety department for specific disposal requirements.

References

Personal protective equipment for handling 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and handling information for 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine based on available data. A comprehensive Safety Data Sheet (SDS) for this specific compound was not found. The primary known hazard is high acute oral toxicity.[1][2] Therefore, the following guidance is based on this information and general safety protocols for handling highly toxic and halogenated heterocyclic compounds. All laboratory personnel must consult with their institution's safety office and a qualified safety professional to conduct a thorough risk assessment before handling this chemical.

Hazard Identification

The primary identified hazard for this compound is:

  • Acute Oral Toxicity: Toxic if swallowed (H301).[1][2] This is indicated by the GHS06 pictogram (skull and crossbones).[1][2]

Due to its structure as a halogenated aromatic compound, it is prudent to assume it may also cause skin and eye irritation.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles and a face shield.Protects against potential splashes of the compound or solvents, which could cause serious eye damage.
Skin Protection - Chemical-resistant gloves (e.g., Nitrile rubber). - A chemically resistant lab coat or apron. - Closed-toe shoes.Prevents skin contact, which can lead to irritation or systemic toxicity if absorbed. Ensure gloves are appropriate for the specific solvent being used and have a suitable breakthrough time.
Respiratory Protection - Use in a certified chemical fume hood. - If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is required.Minimizes the inhalation of any dust or vapors, which is a potential route of exposure for toxic compounds. For weighing and transferring solid material, a fume hood or ventilated balance enclosure is essential.

Operational and Disposal Plan

Proper operational procedures and waste disposal are critical for safely managing this compound in a laboratory setting.

Plan ComponentProcedure
Engineering Controls - Always handle this compound in a properly functioning chemical fume hood. - Use a ventilated enclosure for weighing and handling of the solid material. - Have an eyewash station and safety shower readily accessible.
Handling Procedures - Before use, ensure all PPE is in good condition. - Avoid creating dust when handling the solid. - Wash hands thoroughly after handling, even if gloves were worn. - Do not eat, drink, or smoke in the laboratory.
Storage - Store in a tightly sealed, properly labeled container. - Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan - Dispose of all waste, including contaminated PPE and empty containers, as hazardous chemical waste. - Follow all local, state, and federal regulations for hazardous waste disposal. - Collect halogenated organic waste separately from non-halogenated waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS (if available) and Conduct Risk Assessment B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Weigh and Transfer Solid in a Ventilated Enclosure C->D E Perform Experimental Procedures D->E F Decontaminate Glassware and Work Surfaces E->F G Segregate Halogenated Hazardous Waste F->G H Dispose of Waste According to Institutional Protocols G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.